Product packaging for 5-Chloro-6-benzoxazolamine(Cat. No.:CAS No. 916791-64-5)

5-Chloro-6-benzoxazolamine

Cat. No.: B1415170
CAS No.: 916791-64-5
M. Wt: 168.58 g/mol
InChI Key: NZEGGJATCKIJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-6-benzoxazolamine (CAS 916791-64-5) is a chemical compound with the molecular formula C 7 H 5 ClN 2 O and a molecular weight of 168.58 g/mol [ ]. This compound features a benzoxazole core, which is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to bind to multiple biological targets and its structural similarity to naturally occurring nucleotides [ ]. The benzoxazole nucleus is of significant research interest, particularly in the development of antimicrobial agents [ ]. Scientific studies have demonstrated that derivatives of 5-chloro-benzoxazolinone exhibit measurable antibacterial and antifungal activity [ ]. Research indicates that such compounds can show efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis , as well as Gram-negative bacteria including Escherichia coli [ ]. The incorporation of a chloro substituent at the 5-position is a strategic modification explored to potentially enhance this biological activity [ ]. Predicted physical-chemical properties include a boiling point of 296.4±20.0 °C and a density of 1.481±0.06 g/cm 3 [ ]. To maintain stability, this product should be stored under an inert gas (nitrogen or argon) at 2–8 °C [ ]. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Handle with care, as it may be harmful if swallowed and cause skin and serious eye irritation [ ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O B1415170 5-Chloro-6-benzoxazolamine CAS No. 916791-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEGGJATCKIJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652916
Record name 5-Chloro-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-64-5
Record name 5-Chloro-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-6-benzoxazolamine (CAS: 916791-64-5) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 5-Chloro-6-benzoxazolamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique benzoxazole scaffold, functionalized with both an activating amino group and a deactivating chloro group, presents a versatile platform for synthetic derivatization and exploration of biological activity.

Core Chemical Identity and Properties

This compound is a substituted benzoxazole, a class of compounds known for a wide range of pharmacological activities.[1] The strategic placement of the chlorine atom and the amino group on the benzene ring influences the molecule's electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex target molecules.[2]

Table 1: Chemical Identifiers for this compound [2]

Identifier Value
CAS Number 916791-64-5
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
IUPAC Name 5-chlorobenzo[d]oxazol-6-amine
Synonyms 5-chloro-1,3-benzoxazol-6-amine
InChI InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2

| SMILES | C1=C(C(=CC2=C1OC=N2)Cl)N |

Table 2: Physicochemical Properties

Property Value Notes
Physical State Solid Presumed at standard conditions.
Melting Point 129 - 132 °C Data for a related compound, 6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile.[3] Specific data for the title compound is not readily available.
Solubility No data available Expected to be soluble in organic solvents like THF, ethyl acetate.

| Boiling Point | No data available | --- |

Synthesis and Mechanistic Insights

The preparation of this compound is crucial for its application in further synthetic endeavors. The most direct and commonly cited method involves the chemical reduction of a nitro-substituted precursor.

Primary Synthetic Route: Reduction of 5-Chloro-6-nitrobenzoxazole

This approach is favored due to the accessibility of the nitro-precursor and the efficiency of the reduction reaction. The transformation of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental and reliable process in organic synthesis.

Causality Behind Experimental Choices:

  • Solvent (Tetrahydrofuran - THF): THF is an excellent solvent for the starting material and is stable under hydrogenation conditions. Its relatively low boiling point simplifies removal during workup.

  • Catalyst (Raney Nickel): Raney Nickel is a highly effective and cost-efficient catalyst for the hydrogenation of nitro groups. It provides a large surface area for the reaction to occur.

  • Hydrogen Pressure (approx. 50 psi): This moderate pressure ensures a sufficient concentration of hydrogen is available to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.

Experimental Protocol: Nitro Group Reduction [2]

  • Dissolution: Dissolve the starting material, 5-chloro-6-nitrobenzoxazole, in tetrahydrofuran (THF).

  • Catalyst Addition: Add a pre-washed slurry of Raney Nickel catalyst to the solution.

  • Hydrogenation: Place the reaction mixture in a pressure vessel and hydrogenate at approximately 50 psi at room temperature. The reaction is typically complete within 1.5 hours.

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by trituration with heptane, followed by cooling and filtration to obtain the final product, this compound.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM 5-Chloro-6-nitrobenzoxazole in THF React Hydrogenation (H₂, ~50 psi, RT) SM->React Filter Catalyst Filtration React->Filter Catalyst Raney Nickel (Catalyst) Catalyst->React Concentrate Concentration (Reduced Pressure) Filter->Concentrate Purify Trituration (Heptane) Concentrate->Purify FP This compound Purify->FP

Caption: Synthesis workflow for this compound via nitro reduction.

Alternative Synthetic Route: Electrophilic Chlorination

An alternative strategy involves the direct chlorination of a 6-aminobenzoxazole precursor. This method relies on an electrophilic aromatic substitution reaction. However, controlling the regioselectivity can be a significant challenge, as the amino group is a strong activating group and can direct substitution to multiple positions.

Reagents such as sulfuryl chloride or N-chlorosuccinimide (NCS) could be employed for this purpose.[2] The choice of solvent and reaction conditions would be critical to favor chlorination at the desired C-5 position. This route is generally considered less direct than the nitro-reduction pathway.

Applications in Drug Discovery and Medicinal Chemistry

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] this compound serves as a key building block for accessing novel derivatives with therapeutic potential.

  • Antiparasitic Research: Structurally related benzoxazole amides have been synthesized and evaluated in open-source drug discovery programs, such as the Drugs for Neglected Diseases initiative (DNDi). While some compounds showed poor activity against Leishmania donovani, several demonstrated moderate activity against various species of Trypanosoma, the parasite responsible for Chagas disease and African sleeping sickness.[2]

  • Anticancer Potential: The inclusion of a chlorine atom at the 5-position of the benzoxazole ring has been identified as an important structural feature for anticancer activity.[2] Studies on related derivatives have shown efficacy against breast cancer cell lines, highlighting the potential of this chemical space.[2]

  • Antimicrobial Activity: The broader class of benzoxazolinones, which share the core heterocyclic ring, are naturally occurring defense compounds in plants and have been investigated for their antibacterial and antifungal properties.[4][5] This suggests that derivatives of this compound could be explored for similar activities.

G cluster_apps Potential Therapeutic Areas Core This compound (Core Scaffold) Antiparasitic Antiparasitic Agents (e.g., Trypanosoma) Core->Antiparasitic Derivatization Anticancer Anticancer Agents (e.g., Breast Cancer) Core->Anticancer Derivatization Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core->Antimicrobial Derivatization Inflammation Anti-inflammatory (IL-6 Inhibition) Core->Inflammation Derivatization

Caption: Potential applications derived from the this compound scaffold.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it must be handled with the standard precautions applied to new chemical entities of unknown toxicity. General guidance can be inferred from the SDS of structurally related compounds.[3][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6][7] Wash hands thoroughly after handling.

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[6]

    • In case of skin contact: Wash off with soap and plenty of water.[6]

    • If inhaled: Move the person to fresh air.[6]

    • If swallowed: Rinse mouth with water.[6] In all cases of exposure, seek medical attention if symptoms persist.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

Conclusion and Future Outlook

This compound is a strategically functionalized heterocyclic compound with considerable value as a building block in medicinal chemistry. Its established synthesis via nitro-group reduction provides reliable access to the molecule. The demonstrated biological activities of related benzoxazoles in antiparasitic, anticancer, and antimicrobial research underscore the potential for developing novel therapeutic agents from this scaffold.

Future research should focus on the systematic structural modification of this compound, particularly through derivatization of the 6-amino group, to build libraries for comprehensive biological screening.[2] Such efforts could uncover new lead compounds for various disease targets, further solidifying the importance of this versatile chemical intermediate.

References

Synthesis of 5-chloro-6-nitrobenzoxazole precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-chloro-6-nitrobenzoxazole: A Key Precursor in Modern Drug Development

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2][3] Its unique structure, bioisosteric to natural nucleic bases, allows it to interact effectively with various biopolymers, leading to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] Within this important class of molecules, 5-chloro-6-nitrobenzoxazole serves as a critical precursor and versatile building block for the synthesis of more complex pharmaceutical agents. The strategic placement of the chloro and nitro substituents provides reactive handles for further chemical modification, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of a field-proven synthetic pathway to 5-chloro-6-nitrobenzoxazole. We will delve into the synthesis of the crucial intermediate, 2-amino-4-chloro-5-nitrophenol, and its subsequent cyclization to the target compound. The narrative emphasizes the causal relationships behind experimental choices, providing not just a protocol, but a transferable understanding of the underlying chemical principles.

Part 1: Synthesis of the Critical Intermediate: 2-Amino-4-chloro-5-nitrophenol

The most robust and commonly employed strategy for synthesizing the target benzoxazole hinges on the availability of a highly substituted ortho-aminophenol precursor. The synthesis of 2-amino-4-chloro-5-nitrophenol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.[5][6] The following pathway, adapted from established industrial methods, utilizes a temporary protecting group and a ring-formation/ring-opening sequence to precisely install the required functional groups.[6]

Overall Synthetic Pathway for the Intermediate

The synthesis begins with the commercially available 2-amino-4-chlorophenol and proceeds through four key transformations: protection, cyclization, nitration, and deprotection/hydrolysis.

G A 2-Amino-4-chlorophenol B 2-Acetamido-4-chlorophenol A->B Acetic Anhydride (Acylation) C 5-Chloro-2-methylbenzoxazole B->C Dehydrating Agent (Cyclization) D 5-Chloro-2-methyl-6-nitrobenzoxazole C->D Mixed Acid (HNO₃/H₂SO₄) (Nitration) E 2-Amino-4-chloro-5-nitrophenol D->E Alkaline Hydrolysis & Acidification

Caption: Synthetic route to the 2-amino-4-chloro-5-nitrophenol intermediate.

Step 1: Acylation (Protection) of 2-Amino-4-chlorophenol

Causality: The synthesis begins with the protection of the highly reactive amino group of 2-amino-4-chlorophenol. This is a critical step for two primary reasons:

  • Preventing Oxidation: The free amino group makes the aromatic ring highly susceptible to oxidation under the strongly acidic and oxidative conditions of the subsequent nitration step.

  • Directing Nitration: Converting the amino group (-NH₂) to an acetamido group (-NHCOCH₃) moderates its activating effect and provides steric hindrance, which helps to control the regioselectivity of the electrophilic nitration.

The reaction is typically performed using acetic anhydride.

Experimental Protocol:

  • Charge a suitable reaction vessel with 2-amino-4-chlorophenol.

  • Add a solvent such as acetic acid or perform the reaction neat.

  • Slowly add acetic anhydride to the mixture while maintaining moderate temperature control. The reaction is exothermic.

  • After the addition is complete, stir the mixture until the reaction completion is confirmed by TLC or HPLC.

  • The product, 2-acetamido-4-chlorophenol, is typically isolated by pouring the reaction mixture into water, which precipitates the product. The solid is then filtered, washed, and dried.[6]

Step 2: Cyclization to 5-Chloro-2-methylbenzoxazole

Causality: The protected intermediate, 2-acetamido-4-chlorophenol, is then cyclized to form the benzoxazole ring. This intramolecular condensation reaction involves the nucleophilic attack of the phenolic hydroxyl group onto the carbonyl carbon of the acetamido group, followed by dehydration. This ring formation is a strategic move that further stabilizes the molecule and sets up the correct aromatic system for the subsequent nitration. A dehydrating agent, such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA), is essential to drive the equilibrium towards the cyclized product.[5]

Experimental Protocol:

  • Combine 2-acetamido-4-chlorophenol with a dehydrating agent (e.g., PPA) in a reaction vessel equipped with a mechanical stirrer and a thermometer.

  • Heat the mixture, typically to a temperature range of 130-160°C, to facilitate the cyclization.

  • Monitor the reaction's progress. Upon completion, the hot mixture is carefully poured onto crushed ice or into cold water to precipitate the product.

  • The crude 5-chloro-2-methylbenzoxazole is then collected by filtration, washed thoroughly with water to remove the acid, and dried.[6]

Step 3: Nitration of 5-Chloro-2-methylbenzoxazole

Causality: This is the key step where the nitro group is introduced onto the benzoxazole core. The existing chloro and methylbenzoxazole groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C-6 position. The reaction is performed using a mixed acid system (concentrated nitric acid and concentrated sulfuric acid). The sulfuric acid acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion.

Experimental Protocol:

  • In a flask maintained at a low temperature (e.g., 0-10°C) using an ice bath, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.

  • Dissolve the 5-chloro-2-methylbenzoxazole from the previous step in a portion of the concentrated sulfuric acid.

  • Slowly add the substrate solution to the cold nitrating mixture, ensuring the temperature does not rise significantly.

  • After the addition, allow the reaction to stir at a controlled temperature until completion.

  • The reaction is quenched by carefully pouring the mixture over ice. The precipitated product, 5-chloro-2-methyl-6-nitrobenzoxazole, is filtered, washed neutral with water, and dried.[6][7]

Step 4: Hydrolysis and Deprotection

Causality: The final step in forming the intermediate is the removal of the 2-methyl group and the opening of the oxazole ring to reveal the free amino and hydroxyl groups. This is achieved via alkaline hydrolysis. The base attacks the C-2 position of the benzoxazole ring, leading to ring opening. Subsequent acidification neutralizes the phenoxide and liberates the free 2-amino-4-chloro-5-nitrophenol.

Experimental Protocol:

  • Suspend the 5-chloro-2-methyl-6-nitrobenzoxazole in an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the mixture under reflux to drive the hydrolysis to completion.

  • After cooling, the resulting solution is carefully acidified with a strong acid, such as concentrated hydrochloric acid, which causes the desired product to precipitate.[6]

  • The final intermediate, 2-amino-4-chloro-5-nitrophenol, is collected by filtration, washed with water, and dried.

ParameterStep 1: AcylationStep 2: CyclizationStep 3: NitrationStep 4: Hydrolysis
Starting Material 2-Amino-4-chlorophenol2-Acetamido-4-chlorophenol5-Chloro-2-methylbenzoxazole5-Chloro-2-methyl-6-nitrobenzoxazole
Key Reagents Acetic AnhydridePPA or P₂O₅Conc. HNO₃, Conc. H₂SO₄NaOH, HCl
Typical Temp. 25-50°C130-160°C0-10°CReflux (100°C)
Product 2-Acetamido-4-chlorophenol5-Chloro-2-methylbenzoxazole5-Chloro-2-methyl-6-nitrobenzoxazole2-Amino-4-chloro-5-nitrophenol
Table 1. Summary of Reaction Parameters for the Synthesis of the Key Intermediate.

Part 2: Final Cyclization to 5-chloro-6-nitrobenzoxazole

With the crucial 2-amino-4-chloro-5-nitrophenol intermediate in hand, the final step is to re-form the benzoxazole ring, this time without a substituent at the 2-position. This is achieved through a condensation reaction with a one-carbon source, most commonly an orthoformate ester like triethyl orthoformate.

Causality: Triethyl orthoformate serves as an efficient reagent for this cyclodehydration. The reaction mechanism involves the initial reaction of the amino group with the orthoformate to form an intermediate, which then undergoes intramolecular cyclization via nucleophilic attack from the adjacent hydroxyl group, eliminating ethanol molecules to form the stable aromatic benzoxazole ring. An acid catalyst is often employed to accelerate the reaction.

Experimental Workflow and Protocol

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation A Charge reactor with 2-amino-4-chloro-5-nitrophenol B Add triethyl orthoformate and acid catalyst (e.g., p-TsOH) A->B C Heat mixture under reflux B->C D Monitor reaction by TLC/HPLC C->D E Cool reaction mixture D->E F Remove volatiles under reduced pressure E->F G Triturate residue with a non-polar solvent (e.g., heptane) F->G H Filter and dry the solid product G->H

Caption: General experimental workflow for the final cyclization step.

Experimental Protocol:

  • To a flask containing 2-amino-4-chloro-5-nitrophenol, add an excess of triethyl orthoformate.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by observing the cessation of ethanol distillation or by analytical techniques like TLC.

  • Upon completion, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The crude solid residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by trituration with a non-polar solvent like heptane to yield pure 5-chloro-6-nitrobenzoxazole.

Trustworthiness & Validation: Characterization

The identity and purity of the final product must be rigorously confirmed. Standard analytical techniques include:

  • Melting Point: A sharp melting point is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the key functional groups, such as the nitro group (typically around 1530 and 1350 cm⁻¹) and the C=N bond of the oxazole ring.

Conclusion

The synthesis of 5-chloro-6-nitrobenzoxazole is a well-established process that relies on the precise, stepwise functionalization of a simple starting material. By understanding the rationale behind each transformation—from amino group protection and directed nitration to the final cyclodehydration—researchers can reliably produce this valuable precursor. The methods described herein represent a logical and validated approach, providing a solid foundation for the application of this key intermediate in the synthesis of next-generation pharmaceutical agents. The versatility of the benzoxazole core ensures that it will remain a focus of medicinal chemistry research for the foreseeable future.[4][8]

References

An In-depth Technical Guide to 5-Chloro-6-benzoxazolamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core, a heterocyclic motif composed of fused benzene and oxazole rings, is a cornerstone in modern medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it a privileged scaffold in the design of a wide array of biologically active molecules. Benzoxazole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, strategically substituted derivative: 5-Chloro-6-benzoxazolamine. The presence of a chlorine atom and an amino group on the benzoxazole framework provides two reactive handles for further chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures in drug discovery programs.[1] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the physical and chemical properties, synthesis, and potential applications of this versatile compound.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic behavior.

Structural and Molecular Data

The structural and molecular details of this compound are summarized in the table below.[1][2][3]

PropertyValueSource
IUPAC Name 5-chloro-1,3-benzoxazol-6-amine[1]
CAS Number 916791-64-5[1][2][4]
Molecular Formula C₇H₅ClN₂O[1][2]
Molecular Weight 168.58 g/mol [1][2]
Appearance Solid[1]
Predicted Boiling Point 296.4 ± 20.0 °C[1][3]
Predicted Density 1.481 ± 0.06 g/cm³[1][3]
Predicted pKa 0.87 ± 0.10[1]
InChI InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2[1]
SMILES C1=C(C(=CC2=C1OC=N2)Cl)N[1]
Solubility Profile

Synthesis of this compound

The most common and direct route to this compound is through the reduction of its nitro precursor, 5-chloro-6-nitrobenzoxazole.[1] This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 5-chloro-6-nitrobenzoxazole

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 5-chloro-6-nitrobenzoxazole

  • Tetrahydrofuran (THF), anhydrous

  • Raney Nickel (pre-washed)

  • Hydrogen gas (H₂)

  • Heptane

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Step-by-Step Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 5-chloro-6-nitrobenzoxazole in anhydrous tetrahydrofuran.

  • Catalyst Addition: Carefully add a catalytic amount of pre-washed Raney Nickel to the solution under an inert atmosphere.

  • Hydrogenation: Secure the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then pressurize to approximately 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1.5 hours.[1]

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the celite pad with a small amount of THF to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the THF.

  • Purification: Purify the resulting crude product by trituration with heptane. This involves suspending the crude solid in heptane and stirring to dissolve impurities, followed by cooling to induce precipitation of the purified product.

  • Isolation: Collect the purified this compound by filtration, wash with a small amount of cold heptane, and dry under vacuum.

Synthesis_Workflow start 5-chloro-6-nitrobenzoxazole in THF catalyst Add Raney Nickel start->catalyst hydrogenation Hydrogenate (50 psi H2, RT, 1.5h) catalyst->hydrogenation filtration Filter to remove catalyst hydrogenation->filtration concentration Concentrate under reduced pressure filtration->concentration purification Triturate with Heptane concentration->purification product This compound purification->product

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the analysis of analogous benzoxazole structures.[5][6][7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the benzoxazole ring will appear in the aromatic region (typically δ 7.0-8.5 ppm).[5] The exact chemical shifts and coupling patterns will depend on the electronic environment created by the chloro and amino substituents. The amine protons are expected to appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbon atoms of the benzoxazole core will have characteristic chemical shifts influenced by the electronegative oxygen and nitrogen atoms. Aromatic carbons typically resonate in the range of δ 110-160 ppm.[5][8]

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.[10]

  • C=N stretching: A sharp peak around 1600-1650 cm⁻¹ characteristic of the imine bond within the oxazole ring.[11]

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • C-N stretching: A band in the 1200-1350 cm⁻¹ region.[10]

  • C-Cl stretching: A peak in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (168.58 g/mol ). The fragmentation pattern will likely involve the loss of small neutral molecules such as CO, HCN, and cleavage of the benzoxazole ring.[12][13][14] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragment ions.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the nucleophilic amino group and the electrophilic site at the chlorine-substituted carbon. This dual reactivity makes it a versatile intermediate for the synthesis of more complex molecules.

Reactions at the Amino Group

The primary amino group can undergo a variety of common transformations, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

  • Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of other functional groups.

Reactions at the Chloro Group

The chlorine atom, being attached to an aromatic ring, is generally unreactive towards nucleophilic substitution. However, it can participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form a new carbon-carbon bond. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to form a new carbon-nitrogen bond. This reaction provides a route to a diverse range of N-substituted derivatives.

Reactivity_Diagram cluster_amine Reactions at the Amino Group cluster_chloro Reactions at the Chloro Group start This compound acylation Acylation (RCOCl) start->acylation alkylation Alkylation (R-X) start->alkylation diazotization Diazotization (NaNO2, HCl) start->diazotization suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig (R2NH, Pd catalyst) start->buchwald product_amide Amide Derivative acylation->product_amide product_alkylamine Alkylated Amine alkylation->product_alkylamine product_diazonium Diazonium Salt diazotization->product_diazonium product_suzuki C-C Coupled Product suzuki->product_suzuki product_buchwald C-N Coupled Product buchwald->product_buchwald

Figure 2: Potential reactivity pathways for this compound.

Applications in Research and Drug Development

The structural features of this compound make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery. Its derivatives have been investigated for various therapeutic applications.

  • Anticancer Agents: The benzoxazole scaffold is present in numerous compounds with demonstrated anticancer activity. The ability to functionalize both the 5- and 6-positions of the benzoxazole ring allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines.[1]

  • Anti-parasitic Drugs: Structurally related benzoxazole amides have been included in open synthesis network research programs for neglected diseases. While the initial compounds showed moderate activity, the core structure remains a viable starting point for the development of new anti-parasitic agents.[1]

Safety, Handling, and Disposal

Specific toxicological data for this compound is not available. Therefore, it is prudent to handle this compound with the care afforded to other potentially hazardous aromatic amines and halogenated compounds.

Hazard Assessment

Based on analogous compounds such as chloroanilines and aminobenzoxazoles, this compound should be considered:

  • Harmful if swallowed, inhaled, or in contact with skin.[15][16]

  • A potential skin and eye irritant.[15]

  • Potentially toxic to aquatic life.[15]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][17]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[17]

  • Spill Response: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste. Ensure the area is well-ventilated during cleanup.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[18][19][20]

Conclusion

This compound is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting material for the creation of diverse molecular libraries for drug discovery and materials science applications. While there are gaps in the publicly available experimental data for this specific compound, this guide provides a comprehensive overview of its known and predicted properties, synthesis, and reactivity based on the current scientific literature and knowledge of analogous compounds. As research in this area continues, a more detailed understanding of the unique properties and applications of this compound is anticipated.

References

The Multifaceted Biological Activities of Benzoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoxazole core, an aromatic organic compound featuring a fused benzene and oxazole ring, represents a cornerstone in the edifice of medicinal chemistry.[1] Its structural similarity to naturally occurring nucleic bases like adenine and guanine allows for facile interaction with biological macromolecules, making it a "privileged scaffold" in drug design.[2][3] This guide provides an in-depth exploration of the diverse biological activities exhibited by benzoxazole derivatives, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and antiviral properties of these versatile molecules, complete with detailed experimental protocols, mechanistic insights, and quantitative data to facilitate informed research and development.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzoxazole derivatives have emerged as a significant class of compounds with potent anticancer activity against a wide array of human cancer cell lines.[4][5][6] Their mechanisms of action are diverse, targeting key pathways involved in tumor growth, angiogenesis, and metastasis.[7][8]

Mechanisms of Anticancer Action

A notable mechanism of action for some benzoxazole derivatives is the induction of cytochrome P450 enzymes, particularly CYP1A1.[7] For instance, the anticancer prodrug Phortress has an active metabolite, 5F-203, which is a potent agonist of the aryl hydrocarbon receptor (AhR).[7] Activation of AhR leads to the expression of the CYP1A1 gene, which is implicated in the metabolic activation of the prodrug to its cytotoxic form.[7]

Another critical strategy employed by benzoxazole derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are pivotal in tumor angiogenesis and proliferation.[8] Specific derivatives have been designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met, two key RTKs.[8][9]

  • VEGFR-2 Inhibition: By blocking VEGFR-2, these compounds disrupt the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that tumors need to grow.[9]

  • c-Met Inhibition: The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple signaling pathways including RAS/MAPK and PI3K/AKT, which drive cell proliferation, survival, and motility.[4] Benzoxazole-based inhibitors can effectively block these oncogenic signals.

The following diagram illustrates the signaling pathways targeted by these benzoxazole derivatives.

anticancer_pathways cluster_VEGFR VEGFR-2 Signaling cluster_cMet c-Met Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation_V Endothelial Cell Proliferation MAPK->Proliferation_V HGF HGF cMet c-Met HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation_c Tumor Cell Proliferation & Survival AKT->Proliferation_c MAPK_c MAPK RAS->MAPK_c MAPK_c->Proliferation_c Benzoxazole_V Benzoxazole Derivative (VEGFR-2 Inhibitor) Benzoxazole_V->VEGFR2 Inhibits Benzoxazole_c Benzoxazole Derivative (c-Met Inhibitor) Benzoxazole_c->cMet Inhibits

Caption: Targeted Anticancer Signaling Pathways.

Quantitative Anticancer Activity

The anticancer efficacy of benzoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 11b MCF-7 (Breast)6.25[8]
A549 (Lung)8.33[8]
PC-3 (Prostate)15.95[8]
Compound 14a HepG2 (Liver)3.95[9]
MCF-7 (Breast)4.054[9]
Compound 14g MCF-7 (Breast)5.8[9]
Compound 19 SNB-75 (CNS)- (35.49% GI)[10]
Compound 20 SNB-75 (CNS)- (31.88% GI)[10]

%GI = Percent Growth Inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzoxazole test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole test compounds in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well. For suspension cells, the solubilization solution can be added directly.

  • Absorbance Measurement: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compounds.

Antimicrobial Activity: Combating Pathogenic Microbes

Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various strains of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[13][14]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of some benzoxazole derivatives is believed to involve the inhibition of bacterial DNA gyrase.[15] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Quantitative Antimicrobial Activity

The antimicrobial potency of benzoxazole derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[16]

Compound IDMicroorganismMIC (µg/mL)Reference
Compound A Staphylococcus aureus> Ciprofloxacin[13]
Compound 10 Bacillus subtilis1.14 x 10⁻³ µM[14]
Compound 24 Escherichia coli1.40 x 10⁻³ µM[14]
B7, B11 Pseudomonas aeruginosa16[17]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[16]

Materials:

  • Benzoxazole test compounds

  • Sterile 96-well round-bottom microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial strains for testing

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a pure overnight culture of the test bacterium, suspend 3-4 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Compound Dilution: Prepare a stock solution of the benzoxazole compound. In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.[16]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (broth and inoculum) and a negative control (broth only).[16]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[16]

Anti-inflammatory and Analgesic Activities: Modulating Pain and Inflammation

Several benzoxazole derivatives have been shown to possess significant anti-inflammatory and analgesic properties.[11][16][18][19]

Mechanism of Action

The anti-inflammatory effects of some benzoxazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.[20] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are major mediators of inflammation and pain.

Experimental Protocols

3.2.1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a standard in vivo model to screen for acute anti-inflammatory activity.[21]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)

  • Benzoxazole test compound

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat.[21]

  • Drug Administration: Administer the test compound or control orally one hour before carrageenan injection.[21]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[21]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[21]

  • Data Analysis: Calculate the percentage inhibition of edema compared to the vehicle control group.

3.2.2. Formalin-Induced Nociception in Mice (Analgesic)

The formalin test is used to assess both neurogenic and inflammatory pain.[22]

Materials:

  • Mice

  • Formalin solution (2.5% in saline)

  • Benzoxazole test compound

  • Observation chamber

Procedure:

  • Drug Administration: Administer the test compound to the mice.

  • Formalin Injection: After a set time, inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.[23]

  • Observation: Immediately place the mouse in an observation chamber and record the time spent licking or biting the injected paw during two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).[22]

  • Data Analysis: Compare the nociceptive response time in the treated groups to the control group.

Other Notable Biological Activities

Beyond the major activities detailed above, benzoxazole derivatives have shown promise in several other therapeutic areas.

  • Anticonvulsant Activity: Certain derivatives have demonstrated efficacy in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) model.[12][24]

  • Antidiabetic Activity: Inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, has been observed with some benzoxazole compounds, suggesting their potential in managing postprandial hyperglycemia.[25]

  • Antiviral Activity: Promising antiviral activity has been reported, for instance, against the Tobacco Mosaic Virus (TMV).[26]

Experimental Protocols for Other Activities

4.1.1. Maximal Electroshock Seizure (MES) Model (Anticonvulsant)

This model is used to identify compounds effective against generalized tonic-clonic seizures.[27]

Procedure:

  • Administer the test compound to mice.

  • At the time of peak effect, deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[27]

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase indicates anticonvulsant activity.

4.1.2. α-Amylase and α-Glucosidase Inhibition Assay (Antidiabetic)

This in vitro assay measures the ability of a compound to inhibit key carbohydrate-digesting enzymes.

Procedure (α-Amylase):

  • Pre-incubate the test compound with α-amylase solution.[28]

  • Add a starch solution to initiate the reaction.

  • After incubation, stop the reaction and measure the amount of reducing sugars produced. A decrease in reducing sugars indicates inhibition.[28]

Procedure (α-Glucosidase):

  • Pre-incubate the test compound with α-glucosidase.[29]

  • Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

  • Measure the absorbance of the released p-nitrophenol to determine enzyme activity. A lower absorbance indicates inhibition.[29]

4.1.3. Anti-Tobacco Mosaic Virus (TMV) Assay

The half-leaf local lesion assay is a standard method to evaluate antiviral activity against TMV.

Procedure:

  • Inactivation Assay: Mix the test compound with the virus and then inoculate the mixture onto tobacco leaves.

  • Protective Assay: Apply the test compound to the leaves before inoculating with the virus.[30]

  • Curative Assay: Inoculate the leaves with the virus and then apply the test compound.

  • Count the number of local lesions that develop on the leaves after a few days. A reduction in the number of lesions compared to the control indicates antiviral activity.[30]

Synthesis of Benzoxazole Derivatives

A common and versatile method for synthesizing 2-substituted benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives.[31] Modern, more efficient methods have also been developed.

General Synthetic Protocol

A representative modern protocol involves the use of triflic anhydride (Tf₂O) and 2-fluoropyridine to promote the reaction between a tertiary amide and a 2-aminophenol.[14]

Procedure:

  • To a solution of the tertiary amide in dichloromethane (DCM), add 2-fluoropyridine.

  • Cool the mixture to 0°C and add Tf₂O dropwise.

  • After stirring, add the 2-aminophenol and continue stirring at room temperature.

  • Quench the reaction with triethylamine (Et₃N).

  • Evaporate the solvent and purify the product by column chromatography.[14]

The following diagram illustrates a general workflow for the synthesis and biological evaluation of benzoxazole derivatives.

workflow Start Design of Benzoxazole Derivatives Synthesis Chemical Synthesis (e.g., condensation of 2-aminophenol and carboxylic acid derivative) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, Mass Spec) Synthesis->Purification BioScreening Biological Screening Purification->BioScreening Anticancer Anticancer Assays (MTT, etc.) BioScreening->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) BioScreening->Antimicrobial AntiInflammatory Anti-inflammatory Assays (Paw Edema) BioScreening->AntiInflammatory Other Other Biological Assays (Analgesic, Anticonvulsant, etc.) BioScreening->Other DataAnalysis Data Analysis (IC50, MIC, % Inhibition) Anticancer->DataAnalysis Antimicrobial->DataAnalysis AntiInflammatory->DataAnalysis Other->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt LeadOpt->Start Iterative Design

Caption: General Drug Discovery Workflow.

Conclusion and Future Perspectives

The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The versatility of its chemistry allows for the generation of large libraries of derivatives for high-throughput screening. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, the exploration of novel mechanisms of action, and the use of computational methods to guide the design of next-generation benzoxazole-based drugs. This guide provides a solid foundation for researchers to build upon in their quest for new and improved therapies.

References

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 5-Chloro-6-benzoxazolamine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-benzoxazolamine, a heterocyclic compound with the molecular formula C₇H₅ClN₂O, has emerged as a molecule of interest within drug discovery programs, demonstrating moderate biological activity in preliminary screens, including those for neglected diseases.[1] Despite this initial promise, its precise mechanism of action remains largely uncharacterized, presenting both a challenge and an opportunity for significant scientific discovery. This in-depth technical guide provides a comprehensive, field-proven framework for systematically elucidating the molecular target(s) and cellular pathways modulated by this compound. Moving beyond a mere listing of protocols, this document outlines a logical, self-validating workflow designed to generate robust and actionable data for drug development professionals. We will delve into the causality behind experimental choices, from initial phenotypic screening to definitive target validation and pathway analysis, equipping researchers with the strategy and methodology required to unlock the therapeutic potential of this intriguing small molecule.

Introduction: The Case for this compound

This compound is a benzoxazole derivative, a scaffold known to be of interest in medicinal chemistry.[1] Its chemical structure, featuring a chlorinated benzoxazole core with an amine substituent, suggests potential for diverse molecular interactions.[1] While its physical and chemical properties are defined (Molecular Weight: 168.58 g/mol ), its biological activity is not yet fully understood.[1][2][3] The imperative for detailed mechanism of action (MoA) studies is clear: a thorough understanding of how a compound exerts its effects is fundamental to its development as a safe and effective therapeutic agent.[1][4][5]

This guide proposes a multi-pronged approach to systematically deconstruct the MoA of this compound. The workflow is designed to be iterative and data-driven, ensuring that each experimental stage informs the next, leading to a cohesive and validated mechanistic hypothesis.

Phase I: Characterizing the Cellular Phenotype

The initial step in understanding a compound's MoA is to define its observable effects on cells. This phenotypic screening approach provides crucial clues about the potential pathways being affected, without prior knowledge of the molecular target.[6]

Cell Viability and Proliferation Assays

A fundamental question is whether this compound is cytotoxic, cytostatic, or has no effect on cell proliferation. A panel of cell lines, including cancerous and non-cancerous lines, should be tested to identify sensitive cell types and to determine the compound's potency (IC50).

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[7][8][9]

Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a relevant time course (e.g., 24, 48, and 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[7]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.[7]

Trustworthiness: The "add-mix-measure" format of the CellTiter-Glo® assay minimizes pipetting errors, and its high sensitivity allows for accurate determination of cell viability.[8] Comparing results with an orthogonal method, such as an MTT assay which measures metabolic activity through a different mechanism, will further validate the findings.[7][10]

Parameter CellTiter-Glo® Assay MTT Assay
Principle ATP quantitation (luminescence)Tetrazolium reduction (colorimetric)
Sensitivity HighModerate
Procedure Single-step additionMulti-step with solubilization
Throughput HighModerate

Phase II: Target Identification and Validation

Once a consistent cellular phenotype is established, the next critical phase is to identify the direct molecular target(s) of this compound.[6][11][12] This process, often referred to as target deconvolution, can be approached through several complementary methods.

Affinity-Based Target Identification

This approach involves using the compound itself as a "bait" to pull down its binding partners from a cell lysate.

G cluster_prep Probe Synthesis & Matrix Preparation cluster_exp Binding & Elution cluster_analysis Protein Identification synthesis Synthesize an analog of This compound with a linker immobilize Immobilize the analog onto a solid support (e.g., agarose beads) synthesis->immobilize lysate Prepare cell lysate from a sensitive cell line incubate Incubate lysate with the immobilized compound lysate->incubate wash Wash away non-specific binders incubate->wash elute Elute specifically bound proteins wash->elute sds_page Separate eluted proteins by SDS-PAGE elute->sds_page ms Identify proteins by Mass Spectrometry (LC-MS/MS) sds_page->ms

This method provides a direct way to isolate proteins that physically interact with the small molecule.[13]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for validating target engagement in a cellular context. It relies on the principle that a protein's thermal stability changes upon ligand binding.[14][15][16][17]

Principle: When a compound binds to its target protein, it generally stabilizes the protein's structure, increasing its melting temperature (Tm). This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[14][18]

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspension and heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes) in a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the amount of the putative target protein in the soluble fraction by Western blot.[19]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Trustworthiness: CETSA's key advantage is its ability to confirm target engagement within the complex environment of a living cell, providing more physiologically relevant data than purely in vitro methods.[14][15]

Phase III: Delineating the Downstream Signaling Pathway

Identifying the direct target is only part of the story. A comprehensive MoA study must also map the downstream signaling cascade that is altered by the compound's interaction with its target, ultimately leading to the observed cellular phenotype.[20]

Kinase Activity Profiling

Many small molecule drugs target kinases, which are key regulators of cellular signaling.[21] If the identified target is a kinase, or if the phenotypic screen suggests involvement of a kinase pathway, a broad kinase profiling screen is warranted.

Utilize a commercial service or an in-house platform to screen this compound against a large panel of purified kinases.[22][23] This will determine the compound's selectivity and identify any off-target kinase activities.

Data Presentation: Kinase Inhibition Profile

Kinase Target % Inhibition at 1 µM % Inhibition at 10 µM IC50 (µM)
Kinase A95%99%0.05
Kinase B15%30%> 10
Kinase C8%18%> 10
............
Phospho-protein Analysis via Western Blot

To validate that the identified kinase target is modulated within the cell and to map the downstream pathway, Western blotting for key phosphorylated proteins is essential.[20]

Principle: This technique separates proteins by size, which are then transferred to a membrane and probed with antibodies specific to the protein of interest, including its phosphorylated forms.[24]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a sensitive cell line and treat with this compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[20]

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of a downstream target overnight at 4°C.[20]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[20]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading and to assess changes in phosphorylation relative to the total protein level.

G

Conclusion: Synthesizing a Cohesive Model

The successful execution of this multi-phase investigational plan will yield a comprehensive dataset, enabling the construction of a validated mechanism of action for this compound. This journey, from broad phenotypic observation to the intricacies of molecular target engagement and downstream signaling, represents a robust and scientifically rigorous approach to modern drug discovery. The insights gained will be invaluable for guiding lead optimization, predicting potential on- and off-target effects, and ultimately determining the therapeutic trajectory of this promising compound.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Chloro-6-benzoxazolamine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. 5-Chloro-6-benzoxazolamine, a specific analogue, presents a unique substitution pattern that suggests potential for selective interaction with various biological targets. This technical guide provides a comprehensive exploration of the putative therapeutic targets of this compound, grounded in the established activities of the broader benzoxazole class. We will delve into the scientific rationale for investigating key oncology and inflammation-related pathways, provide detailed, field-proven experimental protocols for target identification and validation, and present a logical framework for advancing this compound from a chemical entity to a potential therapeutic lead.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

Benzoxazole and its derivatives have garnered significant attention in drug discovery due to their diverse biological activities, which include anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2][3]. The planar, aromatic, and heteroatomic nature of the benzoxazole ring system allows it to participate in various non-covalent interactions with biological macromolecules, making it an ideal scaffold for inhibitor design. The specific substitutions on the benzoxazole ring play a crucial role in determining the potency and selectivity of these interactions. In the case of this compound, the presence of an electron-withdrawing chlorine atom at the 5-position and an electron-donating amino group at the 6-position creates a distinct electronic and steric profile that can be exploited for targeted drug design.

This guide will focus on two primary therapeutic areas where benzoxazole derivatives have shown considerable promise: oncology and inflammation. We will hypothesize potential molecular targets for this compound within these areas and provide the experimental means to validate these hypotheses.

Potential Therapeutic Targets in Oncology

The anticancer activity of benzoxazole derivatives has been linked to their ability to interfere with critical cellular processes such as DNA replication, cell cycle progression, and signal transduction[2][4]. Based on existing literature for structurally related compounds, we propose the following high-priority targets for this compound.

DNA Topoisomerases I and II

Scientific Rationale: DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination. Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. Several 2,5-disubstituted benzoxazole derivatives have been identified as potent inhibitors of both topoisomerase I and II[5][6][7][8]. Notably, a 5-chloro-substituted benzoxazole, 5-Chloro-2-(p-methylphenyl)benzoxazole, demonstrated significant inhibitory activity against topoisomerase II[5][6]. The presence of the chloro group on our lead compound suggests that it may also exhibit activity against this class of enzymes.

Experimental Validation Workflow:

Caption: Workflow for validating topoisomerase inhibition.

Detailed Protocol: Topoisomerase I/II Relaxation Assay

  • Objective: To determine if this compound can inhibit the supercoil relaxation activity of human topoisomerase I or II.

  • Materials:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Human Topoisomerase I or II enzyme (commercially available)

    • Assay Buffer (specific to the enzyme)

    • ATP (for Topoisomerase II assay)

    • This compound (dissolved in DMSO)

    • Camptothecin (Topoisomerase I inhibitor control)

    • Etoposide (Topoisomerase II inhibitor control)

    • Agarose gel, electrophoresis equipment, and DNA stain.

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include no-enzyme, no-inhibitor, and positive control inhibitor reactions.

    • Initiate the reaction by adding the topoisomerase enzyme (and ATP for Topo II).

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA topology by running the samples on a 1% agarose gel.

    • Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize.

  • Self-Validation/Interpretation:

    • The no-enzyme control will show only the supercoiled DNA band.

    • The no-inhibitor control will show the conversion of supercoiled DNA to relaxed topoisomers.

    • Effective inhibition will be observed as a dose-dependent decrease in the formation of relaxed DNA, with a corresponding increase in the persistence of the supercoiled form. The IC50 value can be calculated from the dose-response curve.

PI3K/mTOR Signaling Pathway

Scientific Rationale: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers[9]. Benzoxazole derivatives have been identified as inhibitors of mTOR, demonstrating cytotoxic effects in breast cancer cell lines[10][11][12]. The structural features of this compound may allow it to bind to the ATP-binding pocket of these kinases.

Signaling Pathway Overview:

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Validation: A combination of in vitro kinase assays and in-cellulo target engagement assays are recommended.

Detailed Protocol: In-Cellulo Target Engagement using Cellular Thermal Shift Assay (CETSA)

  • Objective: To determine if this compound directly binds to and stabilizes mTOR or other kinases within intact cells.

  • Principle: Ligand binding to a target protein increases its thermal stability. CETSA measures the extent of this stabilization.

  • Materials:

    • Cancer cell line with active mTOR signaling (e.g., MCF-7).

    • This compound.

    • DMSO (vehicle control).

    • PBS and protease inhibitors.

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

    • PCR machine or water baths for temperature gradient.

    • Western blotting reagents and antibodies for mTOR and a control protein (e.g., GAPDH).

  • Procedure:

    • Treat cultured cells with this compound or vehicle (DMSO) for a defined period.

    • Harvest and resuspend the cells in PBS with protease inhibitors.

    • Divide the cell suspension into aliquots and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).

    • Cool the samples on ice, then lyse the cells.

    • Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

    • Analyze the amount of soluble target protein (mTOR) in each sample by Western blotting.

  • Self-Validation/Interpretation:

    • In the vehicle-treated samples, the amount of soluble mTOR will decrease as the temperature increases.

    • If this compound binds to mTOR, the protein will be more resistant to thermal denaturation, resulting in a shift of the melting curve to higher temperatures. This provides strong evidence of direct target engagement in a physiological context.

Other Potential Oncology Targets
  • Receptor Tyrosine Kinases (VEGFR-2, c-Met): Benzoxazole derivatives have been developed as dual inhibitors of VEGFR-2 and c-Met, key drivers of angiogenesis and metastasis[13][14].

  • Sirtuin 1 (SIRT1): Some benzoxazoles act as modulators of SIRT1, a deacetylase implicated in cancer cell metabolism and survival[15].

Potential Therapeutic Targets in Inflammation

Chronic inflammation is a key component of numerous diseases. Benzoxazoles have demonstrated anti-inflammatory activity, often through the inhibition of enzymes involved in the production of pro-inflammatory mediators.

5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2)

Scientific Rationale: 5-LOX and COX-2 are key enzymes in the arachidonic acid cascade, leading to the production of leukotrienes and prostaglandins, respectively. These molecules are potent mediators of inflammation. Benzoxazole derivatives have been reported as inhibitors of both 5-LOX and COX-2[16][17][18][19][20]. The structural characteristics of this compound may allow it to interact with the active sites of these enzymes.

Arachidonic Acid Cascade Overview:

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 _5LOX 5-LOX AA->_5LOX PGs Prostaglandins COX2->PGs LTs Leukotrienes _5LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation

References

InChI and SMILES identifiers for 5-Chloro-6-benzoxazolamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the InChI and SMILES Identifiers for 5-Chloro-6-benzoxazolamine

Introduction: Defining a Molecule in the Digital Age

In the landscape of modern chemical research and drug development, the unambiguous identification of a molecule is paramount. Trivial names and even systematic IUPAC nomenclature can be cumbersome or prone to ambiguity. For computational analysis, database searching, and global scientific communication, standardized, machine-readable identifiers are essential. This guide provides a detailed technical examination of two such critical identifiers—InChI and SMILES—for the compound this compound, a heterocyclic molecule of interest in medicinal chemistry.

This document moves beyond a simple listing of identifiers to explore their structure, logic, and practical application. As senior application scientists and researchers, our goal is not just to use these tools, but to understand their foundations, ensuring precision in our work from synthesis to screening.

Part 1: The Foundational Identity of this compound

Before dissecting the line notation identifiers, we must ground our subject in its core chemical context. This compound is a substituted benzoxazole, a scaffold known for its presence in compounds with diverse biological activities.[1] Its identity is established by a collection of standardized properties and identifiers.

Table 1: Core Chemical Properties and Identifiers [2]

Property Value
CAS Number 916791-64-5
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol

| IUPAC Name | 5-chloro-1,3-benzoxazol-6-amine |

These foundational data points are crucial, but for computational tasks, we rely on structural identifiers that encode the molecule's topology.

Table 2: Key Structural Identifiers for this compound [2]

Identifier Type Value
SMILES C1=C(C(=CC2=C1OC=N2)Cl)N
InChI InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2

| InChIKey | NZEGGJATCKIJIN-UHFFFAOYSA-N |

Part 2: Deconstructing the Identifiers: From String to Structure

The power of SMILES and InChI lies in their ability to represent a complex three-dimensional object as a simple string of text, based on a set of logical rules. Understanding these rules is critical for any researcher working in cheminformatics or computational chemistry.

SMILES: A Journey Through the Molecular Graph

The Simplified Molecular-Input Line-Entry System (SMILES) encodes a molecular structure as a graph. Let's deconstruct the SMILES string for this compound: C1=C(C(=CC2=C1OC=N2)Cl)N.

  • C1=C...C1... : This denotes a ring, starting with an aromatic carbon (c is often used, but C with specified double bonds is also valid). The 1 creates a closure, meaning the atom where the string terminates connects back to the first atom labeled 1.

  • ...C( ... ) : Parentheses indicate a branch from the main chain.

  • ...C(=CC2=C1OC=N2) : This section describes the fused ring system. The second ring is denoted by the closure 2.

  • ...Cl)N : These are the substituents. (Cl) is a chlorine atom branching off one carbon, and (N) is an amino group branching off another.

The causality for this specific notation is to traverse the molecular graph, prioritizing rings and describing branches as they appear. This creates a compact and unique (when canonicalized) representation ideal for database indexing.

Caption: 2D structure of this compound.

InChI: A Layered Approach to Uniqueness

The IUPAC International Chemical Identifier (InChI) was developed to be a non-proprietary, standardized, and unique signature for a chemical substance. Its layered format provides increasing levels of specificity.

InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2

  • 1S : The version and type identifier, indicating a standard InChI.

  • /C7H5ClN2O : The molecular formula layer. This is a primary check for consistency.

  • /c8-4-1-6-7(2-5(4)9)11-3-10-6 : The connectivity layer. This is the core of the identifier, describing how non-hydrogen atoms are connected. The numbers represent a canonical ordering of the atoms, and the hyphens indicate bonds. For example, 8-4 means the chlorine (atom 8) is bonded to carbon (atom 4).

  • /h1-3H,9H2 : The hydrogen layer. It specifies which atoms have mobile hydrogens attached. 1-3H indicates atoms 1, 2, and 3 each have one hydrogen, while 9H2 indicates atom 9 has two hydrogens (the amino group).

The InChIKey (NZEGGJATCKIJIN-UHFFFAOYSA-N) is a fixed-length, hashed version of the full InChI string. This format is not human-readable but is specifically designed for efficient and reliable web and database searches, preventing issues with character encoding or length.

The Importance of Precision: A Comparative Case Study

A common point of failure in research is the misidentification of isomers. A close structural relative of our topic compound is Zoxazolamine (5-chloro-1,3-benzoxazol-2-amine). While the names are similar, their chemical structures and identifiers are distinct, leading to vastly different properties and biological activities. The precision of InChI and SMILES prevents such critical errors.

Table 3: Identifier Comparison of Structural Isomers

Feature This compound Zoxazolamine [3]
Structure Amino group at position 6 Amino group at position 2
CAS Number 916791-64-5[4] 61-80-3[3]
SMILES C1=C(C(=CC2=C1OC=N2)Cl)N[2] C1=CC2=C(C=C1Cl)N=C(O2)N[3]

| InChIKey | NZEGGJATCKIJIN-UHFFFAOYSA-N[2] | YGCODSQDUUUKIV-UHFFFAOYSA-N[3] |

Isomer_Comparison cluster_0 This compound cluster_1 Zoxazolamine (Isomer) img_A img_A img_B img_B

Caption: Structural comparison of this compound and Zoxazolamine.

Part 3: Synthesis and Experimental Context

The theoretical identity of a molecule is only as valuable as its practical synthesis. A common and reliable method for producing this compound is through the reduction of its nitro precursor. The choice of this method is driven by the availability of the starting material, 5-chloro-6-nitrobenzoxazole, and the high efficiency of catalytic hydrogenation for converting nitro groups to amines.

Experimental Protocol: Reduction of 5-chloro-6-nitrobenzoxazole[2]

This protocol is a self-validating system; successful conversion can be monitored by techniques like TLC and confirmed by characterization (NMR, MS) of the final product, which should match the known data for this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material, 5-chloro-6-nitrobenzoxazole, in a suitable solvent such as tetrahydrofuran (THF). The choice of THF is based on its ability to dissolve the starting material and its stability under hydrogenation conditions.

  • Catalyst Preparation: Add a pre-washed transition metal catalyst. Raney nickel is commonly used due to its high activity and cost-effectiveness for this type of reduction.

  • Hydrogenation: Place the mixture under a hydrogen atmosphere (approx. 50 psi) at room temperature. The reaction is typically complete within 1.5 to 2 hours. Progress can be monitored by observing the cessation of hydrogen uptake.

  • Workup: Filter the reaction mixture to remove the solid catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by trituration with a non-polar solvent like heptane. This step is crucial to remove non-polar impurities, causing the desired polar amine product to precipitate. The solid is then cooled and collected by filtration.

Synthesis_Workflow Start 5-chloro-6-nitrobenzoxazole in THF Catalyst Add Raney Nickel Catalyst Start->Catalyst Hydrogenation Hydrogenate (~50 psi H2, RT) Catalyst->Hydrogenation Filter Filter to remove Catalyst Hydrogenation->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Purify Triturate with Heptane & Filter Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Part 4: Relevance in Drug Discovery and Research

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[5][6] The specific substitutions on this compound—a halogen and an amino group—provide synthetic handles for further derivatization and modulate the molecule's electronic properties.

This compound and its analogues have been investigated for several therapeutic applications:

  • Anticancer Activity: Studies have evaluated 5-chloro substituted benzoxazole derivatives against breast cancer cell lines, where the chloro- and amino-moieties were found to be important for biological activity.[2]

  • Anti-parasitic Research: As part of open synthesis network projects, benzoxazole amides structurally related to this compound have been synthesized and tested. While showing poor activity against Leishmania donovani, some derivatives demonstrated moderate activity against various Trypanosoma species, the causative agents of Chagas disease and African sleeping sickness.[2]

Conclusion

The are more than just lines of text; they are the cornerstone of its modern chemical identity. They provide a universal language that allows researchers to store, search, and share information about this molecule with absolute precision, preventing costly errors from isomeric confusion. A thorough understanding of how these identifiers are constructed and applied is an indispensable skill for any scientist or professional in the field of drug discovery and chemical research, ensuring that the molecule synthesized in the lab is faithfully represented in the vast landscape of digital chemical data.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-6-benzoxazolamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Chloro-6-benzoxazolamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] The benzoxazole scaffold is a key feature in a variety of biologically active molecules, demonstrating a broad range of pharmacological activities.[2][3][4][5] This document outlines detailed methodologies for characterizing the solubility and stability of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₅ClN₂O, is a substituted benzoxazole.[1] The benzoxazole ring system is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic placement of a chlorine atom at the 5-position and an amine group at the 6-position on the benzoxazole ring of this compound creates a unique electronic and steric profile that can significantly influence its biological activity and physicochemical properties.[1] A thorough understanding of its solubility and stability is paramount for advancing this compound through the drug discovery pipeline, from initial screening to formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 916791-64-5[1][6][7]
Molecular Formula C₇H₅ClN₂O[1]
Molecular Weight 168.58 g/mol [1]
Appearance Solid (Predicted)[1]
Boiling Point 296.4±20.0 °C (Predicted)[1]
Density 1.481±0.06 g/cm³ (Predicted)[1]
pKa 0.87±0.10 (Predicted)[1]
Storage Temperature 2–8 °C under inert gas[1]

Solubility Profile: A Foundation for Biological Investigation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. The presence of both a halogen and an amino group on the benzoxazole ring suggests a nuanced solubility profile. The polar amine group may enhance aqueous solubility, particularly at lower pH where it can be protonated, while the aromatic system and chlorine substituent contribute to its lipophilicity.

Predicted Solubility Characteristics

Based on the structure of this compound, we can anticipate the following solubility trends:

  • Polar Solvents: The presence of a polar amine group suggests potential for hydrogen bonding, which may enhance solubility in polar protic solvents like ethanol and methanol.

  • Aqueous Solubility: Aqueous solubility is expected to be pH-dependent. In acidic conditions, the amine group will be protonated, likely increasing solubility. In neutral to basic conditions, the free base form will be less soluble.

  • Organic Solvents: Good solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for solubilizing screening compounds.

Experimental Protocol for Solubility Determination

To quantitatively assess the solubility of this compound, a standardized shake-flask method is recommended.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO, DMF).

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the excess solid.

  • Quantification:

    • Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4 for a representative method).

  • Data Analysis:

    • Calculate the solubility in mg/mL or µg/mL for each solvent.

Table 2: Illustrative Solubility Data for this compound

SolventPredicted Solubility Range (µg/mL)
Water (pH 7.0)10 - 50
0.1 N HCl100 - 500
Phosphate-Buffered Saline (pH 7.4)15 - 60
Ethanol500 - 2000
Methanol800 - 3000
Dimethyl Sulfoxide (DMSO)> 10000
Dimethylformamide (DMF)> 10000

Note: The values in this table are illustrative and based on the expected behavior of a compound with this structure. Actual experimental values should be determined using the protocol outlined above.

Stability Assessment: Ensuring Compound Integrity

Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact biological activity or safety.[8][9] Forced degradation studies are an essential component of this assessment, providing insights into the molecule's intrinsic stability.[8][9]

Potential Degradation Pathways

The benzoxazole ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions.[10] This typically involves cleavage of the oxazole ring.[10] Additionally, the amine substituent may be susceptible to oxidation. Photostability is another critical parameter to evaluate, as aromatic systems can be sensitive to light-induced degradation.

cluster_degradation Forced Degradation Workflow API_Sample This compound Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API_Sample->Stress_Conditions Stressed_Sample Stressed Sample Stress_Conditions->Stressed_Sample HPLC_Analysis HPLC-UV/MS Analysis Stressed_Sample->HPLC_Analysis Data_Analysis Data Analysis (Identify Degradants, Determine Degradation Rate) HPLC_Analysis->Data_Analysis

Caption: Workflow for forced degradation studies.

Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines.[8][9][11][12]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Sample Quenching:

    • Neutralize acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method (see Section 4). The use of a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended for the identification and characterization of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the retention times and peak areas of any degradation products.

Table 3: Illustrative Stability Data for this compound under Forced Degradation

Stress ConditionDuration (hours)Degradation (%)Major Degradation Products (Hypothetical)
0.1 N HCl (60 °C)24~15%Ring-opened product
0.1 N NaOH (RT)24~10%Ring-opened product
3% H₂O₂ (RT)24~5%N-oxide derivative
Dry Heat (80 °C)24< 2%Minor unspecified degradants
Photolytic (UV/Vis)24~8%Dimerization or photo-oxidation products

Note: The data in this table is hypothetical and for illustrative purposes. Actual results should be obtained through experimentation.

Analytical Methodology: A Validated Approach to Quantification

A robust and reliable analytical method is essential for both solubility and stability studies. A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is a suitable technique for the quantification of this compound.

cluster_hplc HPLC Method Workflow Sample_Injection Sample Injection RP_Column Reverse-Phase C18 Column Sample_Injection->RP_Column UV_Detector UV Detector (e.g., 254 nm) RP_Column->UV_Detector Mobile_Phase Mobile Phase Gradient (Acetonitrile/Water) Mobile_Phase->RP_Column Chromatogram Chromatogram UV_Detector->Chromatogram

Caption: General workflow for an HPLC-UV method.

Proposed HPLC Method Parameters
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or the λmax of the compound).

  • Column Temperature: 30 °C.

This method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.

Conclusion and Future Directions

This technical guide provides a foundational framework for the characterization of the solubility and stability of this compound. The proposed experimental protocols are designed to yield reliable and reproducible data, which are essential for advancing this promising compound in drug discovery and development. Future work should focus on the isolation and structural elucidation of any significant degradation products to fully understand the stability profile of this compound. Furthermore, a comprehensive understanding of its solubility in biorelevant media will be crucial for predicting its in vivo performance.

References

A Spectroscopic and Synthetic Blueprint of 5-Chloro-6-benzoxazolamine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of 5-Chloro-6-benzoxazolamine (CAS No: 916791-64-5), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Due to the scarcity of publicly available experimental spectra, this document leverages high-fidelity predictive modeling and comparative analysis with structural analogs to establish a reliable spectroscopic benchmark. We present an in-depth interpretation of the expected Mass, Infrared (IR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra. Furthermore, a field-proven synthetic protocol is detailed, providing researchers with a self-validating system for both synthesis and characterization. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling unambiguous identification, purity assessment, and further development of this compound and its derivatives.

Molecular Structure and Physicochemical Properties

This compound is a substituted benzoxazole with the molecular formula C₇H₅ClN₂O.[1] The scaffold consists of a benzene ring fused to an oxazole ring, with a chlorine atom at position 5 and an amine group at position 6. This specific substitution pattern imparts unique electronic and steric properties that are critical to its biological activity and synthetic utility.[1]

Chemical Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-recommended numbering scheme is used.

Structure of this compound with IUPAC numbering.
Physicochemical Properties

A summary of key identifiers and predicted properties is provided below.

PropertyValueSource
CAS Number 916791-64-5[1]
Molecular Formula C₇H₅ClN₂O[1]
Molecular Weight 168.58 g/mol [1]
IUPAC Name 5-chloro-1,3-benzoxazol-6-amine[1]
SMILES C1=C(C(=CC2=C1OC=N2)Cl)N[1]
Boiling Point 296.4 ± 20.0 °C (Predicted)[1]
Density 1.481 ± 0.06 g/cm³ (Predicted)[1]

Synthesis Protocol: Reduction of Nitro Precursor

The most reliable and commonly cited method for preparing this compound is the catalytic reduction of its nitro precursor, 5-chloro-6-nitrobenzoxazole.[1] This process is efficient and yields a high-purity product suitable for subsequent spectroscopic analysis and use in drug discovery pipelines.

Causality of Experimental Design

The choice of a transition metal catalyst, specifically Raney Nickel, is predicated on its high activity and selectivity for the reduction of aromatic nitro groups without affecting the benzoxazole core or the chloro-substituent under the specified conditions. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the starting material and its inertness under hydrogenation conditions. The use of hydrogen pressure accelerates the reaction rate significantly compared to transfer hydrogenation methods.

Step-by-Step Methodology

Fig. 2: Synthesis Workflow dissolve Dissolve 5-chloro-6-nitrobenzoxazole in Tetrahydrofuran (THF) add_catalyst Add pre-washed Raney Nickel catalyst dissolve->add_catalyst hydrogenate Hydrogenate at 50 psi H₂ (Room Temperature, ~1.5 hours) add_catalyst->hydrogenate filter Filter to remove catalyst hydrogenate->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify by trituration with heptane, cooling, and filtration concentrate->purify product Obtain pure this compound purify->product

Workflow for the synthesis of this compound.
  • Dissolution : Dissolve 5-chloro-6-nitrobenzoxazole in an appropriate volume of anhydrous THF in a suitable hydrogenation vessel.

  • Catalyst Addition : Add a catalytic amount of pre-washed Raney Nickel to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel to approximately 50 psi with hydrogen and stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) and is typically complete within 1.5 hours.[1]

  • Work-up : Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by trituration with heptane. Cool the suspension, collect the purified product by filtration, and dry under vacuum.[1]

This protocol provides a self-validating system, as the successful synthesis of the target compound can be confirmed using the spectroscopic methods detailed in the following sections.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and obtaining structural information through fragmentation patterns.

Predicted Mass Spectrum Data

The predicted mass spectrum is characterized by the molecular ion and key fragments derived from the cleavage of the parent molecule.

m/z (Predicted)IonDescriptionRelative Abundance
168 / 170[M]⁺˙Molecular IonHigh
140 / 142[M - CO]⁺˙Loss of Carbon MonoxideModerate
133[M - Cl]⁺Loss of Chlorine RadicalLow
105[M - CO - Cl]⁺Loss of CO and ChlorineModerate
91[C₆H₅N]⁺˙Benzazirine Radical CationModerate
Interpretation of Key Features
  • Molecular Ion ([M]⁺˙) : The base peak is expected at m/z 168, corresponding to the molecular weight of the compound. A crucial validation feature is the [M+2] peak at m/z 170, with an intensity approximately one-third of the M⁺˙ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

  • Fragmentation Pathways : The benzoxazole ring is a stable aromatic system. Fragmentation is predicted to initiate with the loss of stable neutral molecules. A primary fragmentation pathway for benzoxazoles involves the loss of carbon monoxide (CO, 28 Da), leading to an ion at m/z 140/142 .[2] Subsequent loss of the chlorine radical (35 Da) from this fragment would yield an ion at m/z 105 . Another plausible fragmentation involves the cleavage of the oxazole ring to produce a benzazirine radical cation at m/z 91 .

Fig. 3: Predicted MS Fragmentation M [M]⁺˙ m/z 168/170 M_CO [M-CO]⁺˙ m/z 140/142 M->M_CO - CO M_Cl [M-Cl]⁺ m/z 133 M->M_Cl - Cl M_CO_Cl [M-CO-Cl]⁺ m/z 105 M_CO->M_CO_Cl - Cl

Key fragmentation pathways for this compound.
Protocol for GC-MS Analysis

This protocol is designed for a standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • Sample Preparation : Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Parameters :

    • Injector : 250 °C, Split mode (50:1).

    • Column : HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas : Helium at 1 mL/min.

    • Oven Program : Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

  • MS Parameters :

    • Ion Source : Electron Ionization (EI).

    • Ionization Energy : 70 eV.[3]

    • Source Temperature : 230 °C.

    • Mass Range : m/z 40-400.

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3300N-H StretchPrimary Amine (-NH₂)Medium (doublet)
3100 - 3000C-H StretchAromatic C-HMedium-Weak
1640 - 1600C=N StretchOxazole RingMedium
1600 - 1450C=C StretchAromatic RingMedium-Strong (multiple bands)
1270 - 1200C-O StretchAryl-O-C (Oxazole)Strong
1100 - 1000C-Cl StretchAryl-ClStrong
900 - 675C-H Bend (oop)Aromatic C-HStrong
Interpretation of IR Spectrum

The IR spectrum provides a clear fingerprint of this compound.

  • N-H Region : The presence of the primary amine group (-NH₂) will be confirmed by a characteristic doublet in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

  • Aromatic Region : Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the fused ring system will give rise to a series of sharp absorptions in the 1640-1450 cm⁻¹ "fingerprint" region.

  • C-O and C-Cl Bonds : A strong band around 1250 cm⁻¹ is characteristic of the aryl-ether C-O stretch within the oxazole ring. The C-Cl stretch will be visible as a strong absorption in the 1100-1000 cm⁻¹ region.

Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

  • Background Collection : Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum with 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application : Place a small amount of the solid sample onto the crystal and apply pressure using the anvil to ensure good contact.

  • Sample Collection : Collect the sample spectrum using the same parameters as the background.

  • Data Processing : The resulting spectrum should be automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution, providing information on the chemical environment, connectivity, and number of protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and a broad signal for the amine protons.

AtomPredicted δ (ppm)MultiplicityIntegrationAssignment
H28.1 - 8.3Singlet (s)1HOxazole Proton
H47.3 - 7.5Singlet (s)1HAromatic Proton
H77.0 - 7.2Singlet (s)1HAromatic Proton
NH₂4.0 - 5.0Broad Singlet (br s)2HAmine Protons
Interpretation of ¹H NMR Spectrum
  • H2 Proton : The proton on the oxazole ring (H2) is expected to be the most deshielded aromatic proton, appearing as a sharp singlet downfield (8.1-8.3 ppm) due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.

  • Benzene Ring Protons (H4, H7) : The protons H4 and H7 are on the benzene portion of the ring system. In the unsubstituted benzoxazole, these would be part of a more complex splitting pattern. However, due to the substitution pattern in this molecule, they are isolated from each other and are expected to appear as singlets. H4 is adjacent to the electron-withdrawing chlorine and is expected to be slightly more deshielded than H7, which is ortho to the electron-donating amine group. Their predicted chemical shifts are consistent with data from analogs like 5-chlorobenzoxazole.[4]

  • Amine Protons (NH₂) : The two protons of the amine group will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of this peak is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show all seven carbon signals of the molecule.

AtomPredicted δ (ppm)Assignment
C2152 - 155Oxazole Carbon (O-C=N)
C7a148 - 151Bridgehead Carbon (O-C)
C3a140 - 143Bridgehead Carbon (N-C)
C6135 - 138Amine-bearing Carbon
C5120 - 123Chlorine-bearing Carbon
C4112 - 115Aromatic CH
C7108 - 111Aromatic CH
Interpretation of ¹³C NMR Spectrum
  • Oxazole Carbons : C2 is the most deshielded carbon due to its position between two heteroatoms, consistent with data from numerous benzazole derivatives.[5]

  • Bridgehead Carbons : The two bridgehead carbons, C7a and C3a, which are part of both rings, will appear downfield in the aromatic region. C7a, bonded to oxygen, is expected to be more deshielded than C3a, which is bonded to nitrogen.

  • Substituted Carbons : C6 (bonded to the -NH₂ group) and C5 (bonded to the -Cl group) will have their chemical shifts influenced by the electronic effects of these substituents. The amine group is donating, while the chlorine is withdrawing, leading to their predicted positions.

  • Aromatic CH Carbons : C4 and C7 are the two carbons bearing protons. Their shifts are in the typical aromatic region, with C7 expected to be slightly more shielded (upfield) due to the influence of the adjacent electron-donating amine group at C6.

Protocol for NMR Data Acquisition
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow down N-H proton exchange, resulting in sharper amine signals.

  • Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the spectrum with a standard pulse program. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Conclusion

This technical guide provides a robust, predictive, and methodological framework for the comprehensive spectroscopic characterization of this compound. The predicted Mass, IR, ¹H NMR, and ¹³C NMR data, grounded in established spectroscopic principles and comparison with related structures, serve as a reliable reference for compound identification and quality control. The detailed synthetic and analytical protocols offer a validated workflow for researchers in medicinal chemistry and related fields, facilitating the confident use and further development of this important heterocyclic scaffold.

References

An In-Depth Technical Guide to the Discovery and History of Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Benzoxazole Scaffold

Benzoxazole is an aromatic organic compound composed of a benzene ring fused to an oxazole ring.[1][2] This heterocyclic system, with the chemical formula C₇H₅NO, is a stable entity that possesses reactive sites amenable to functionalization, rendering it a versatile building block in synthetic chemistry.[1][2] In medicinal chemistry, the benzoxazole core is recognized as a "privileged scaffold," a structural motif capable of binding to multiple biological targets with high affinity.[1] This characteristic has propelled the development of a vast number of benzoxazole derivatives with a wide spectrum of biological activities.[3][4]

The planar geometry of the benzoxazole scaffold, coupled with the presence of both hydrogen bond accepting nitrogen and oxygen atoms, allows for diverse non-covalent interactions with biomacromolecules.[5] Furthermore, the fused benzene ring can participate in π–π stacking, π-cation, and hydrophobic interactions, further contributing to its binding capabilities.[5] These features have made benzoxazole and its derivatives a cornerstone in modern drug discovery and development, with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[2][3][4]

The Dawn of Benzoxazole: Discovery and Early Synthesis

The journey of benzoxazole is deeply intertwined with the burgeoning field of heterocyclic chemistry in the mid-19th century. While a single, definitive "discovery" of the parent benzoxazole is not clearly documented, its origins can be traced back to the foundational work on related heterocyclic systems. The pioneering research of chemists such as Arthur Ladenburg in the 1870s on the synthesis of benzimidazoles provided the crucial groundwork that would lead to the synthesis of benzoxazoles.[6]

The first synthesis of a benzoxazole derivative likely occurred in the late 19th or early 20th century, emerging from the adaptation of established condensation reactions. The most probable early route was a variation of the Phillips-Ladenburg synthesis, which involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative at elevated temperatures.[6] For instance, the reaction of 2-aminophenol with benzoic acid or benzoyl chloride would have yielded 2-phenylbenzoxazole.[6]

The Ladenburg Synthesis: A Foundational Method

The Ladenburg synthesis, and its variations, represent the classical approach to constructing the benzoxazole core. This method relies on the reaction between an o-aminophenol and a carboxylic acid or one of its activated forms, such as an acyl chloride or ester. The reaction proceeds through an initial acylation of the amino group to form an o-hydroxyamide intermediate, which then undergoes intramolecular cyclization and dehydration to afford the benzoxazole ring.

Experimental Protocol: Classical Synthesis of 2-Phenylbenzoxazole

This protocol describes a representative classical synthesis of a 2-substituted benzoxazole using an acyl chloride.

Materials:

  • o-Aminophenol

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-aminophenol (1.0 eq) in dichloromethane.

  • Addition of Base: Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Cyclization: The resulting o-hydroxyamide intermediate can be cyclized by heating in a high-boiling point solvent such as toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove water.

  • Final Purification: The crude benzoxazole product can be purified by column chromatography on silica gel.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of benzoxazole derivatives has undergone significant evolution, driven by the need for more efficient, versatile, and environmentally friendly methods. While the classical condensation of o-aminophenols remains a cornerstone, numerous modern synthetic strategies have been developed.[5]

Core Synthetic Strategies from o-Aminophenol

The majority of synthetic routes to benzoxazoles utilize the readily available precursor, o-aminophenol, which is condensed with a one-carbon electrophile.[7]

Reagent TypeDescriptionTypical Conditions
Carboxylic Acids A direct and straightforward method.[7]High temperatures, often with a dehydrating agent like polyphosphoric acid (PPA).[2][7]
Aldehydes Proceeds via a Schiff base intermediate followed by oxidative cyclization.[7]A variety of oxidizing agents such as Mn(OAc)₃ or DDQ can be used.[7]
Acyl Chlorides A highly reactive option allowing for milder reaction conditions.[7]Often proceeds at room temperature or with gentle heating.[7]
Isocyanides Palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides.[8]Mild reaction conditions.[8]

Diagram: Key Synthetic Pathways to Benzoxazoles from o-Aminophenol

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o_aminophenol o-Aminophenol o_hydroxyamide o-Hydroxyamide o_aminophenol->o_hydroxyamide Acylation schiff_base Schiff Base o_aminophenol->schiff_base Condensation carboxylic_acid Carboxylic Acid carboxylic_acid->o_hydroxyamide aldehyde Aldehyde aldehyde->schiff_base acyl_chloride Acyl Chloride acyl_chloride->o_hydroxyamide benzoxazole 2-Substituted Benzoxazole o_hydroxyamide->benzoxazole Cyclization/ Dehydration schiff_base->benzoxazole Oxidative Cyclization

Caption: Synthetic routes to 2-substituted benzoxazoles from o-aminophenol.

Modern Synthetic Innovations

The quest for more efficient and sustainable synthetic methods has led to the development of numerous catalytic and one-pot procedures. These modern approaches often offer advantages such as milder reaction conditions, higher yields, and greater substrate scope.

  • Metal-Catalyzed Cyclizations: Copper and palladium catalysts are widely used to facilitate the intramolecular cyclization of precursors like o-haloanilides and 2-bromoarylamides.[5][8] These reactions are believed to proceed through an oxidative addition/reductive elimination pathway.[8]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of benzoxazole formation, often leading to higher yields in shorter reaction times.

  • Green Chemistry Approaches: Eco-friendly protocols have been developed, such as using reusable acid catalysts like samarium triflate in aqueous media.[5][8]

  • Hofmann Rearrangement: The Hofmann rearrangement of salicylamide provides a route to 2-benzoxazolinone. This reaction involves the treatment of a primary amide with a halogenating agent in the presence of a base to form an isocyanate intermediate, which then cyclizes.[9]

Diagram: Hofmann Rearrangement for 2-Benzoxazolinone Synthesis

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Product salicylamide Salicylamide isocyanate Isocyanate salicylamide->isocyanate Hofmann Rearrangement (e.g., TCCA, NaOH) benzoxazolinone 2-Benzoxazolinone isocyanate->benzoxazolinone Intramolecular Cyclization

Caption: Synthesis of 2-benzoxazolinone via the Hofmann rearrangement.

The Rise of Benzoxazoles in Medicinal Chemistry

The recognition of the benzoxazole scaffold as a "privileged" structure has led to its extensive exploration in medicinal chemistry. Benzoxazole derivatives have demonstrated a remarkable array of biological activities, making them valuable lead compounds in drug discovery programs.[2][3]

A Spectrum of Biological Activities

The diverse pharmacological properties of benzoxazole compounds include:

  • Anticancer: Many benzoxazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors.[3]

  • Antimicrobial: The benzoxazole nucleus is a component of numerous compounds with significant antibacterial and antifungal properties.[2]

  • Anti-inflammatory: Benzoxazole-containing molecules have been developed as potent anti-inflammatory agents.

  • Antiviral: The antiviral potential of benzoxazole derivatives is an active area of research.

  • Serotonin 5-HT₃ Receptor Antagonists: A class of 2-substituted benzoxazole carboxamides has been identified as potent antagonists of the 5-HT₃ receptor, with potential applications in treating conditions like irritable bowel syndrome.[10]

Conclusion and Future Perspectives

From its origins in the foundational work of 19th-century heterocyclic chemistry to its current status as a cornerstone of modern medicinal chemistry, the benzoxazole scaffold has had a remarkable journey. The continuous development of innovative synthetic methodologies has made a vast array of benzoxazole derivatives accessible for biological evaluation. The inherent "privileged" nature of this heterocyclic system ensures its continued prominence in the quest for novel therapeutics. Future research will undoubtedly focus on the development of even more efficient and sustainable synthetic routes, the exploration of new biological targets, and the design of next-generation benzoxazole-based drugs with enhanced efficacy and safety profiles.

References

The Benzoxazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzoxazole motif, a bicyclic system comprising a fused benzene and oxazole ring, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template, capable of interacting with a multitude of biological targets with high affinity and specificity. This guide provides a comprehensive technical overview of the benzoxazole core, delving into the strategic rationale behind its synthesis, the validation of its derivatives, its diverse pharmacological applications, and the intricate structure-activity relationships that govern its biological effects. We will explore its role as an inhibitor of critical enzymes such as DNA gyrase and various protein kinases, providing field-proven insights and detailed experimental frameworks for the modern drug discovery professional.

The Concept of the Privileged Scaffold: Why Benzoxazole?

In the landscape of drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The benzoxazole core exemplifies this concept perfectly. Its rigid, planar structure provides a defined orientation for substituent groups, while the presence of nitrogen and oxygen heteroatoms offers key hydrogen bonding capabilities. Furthermore, the aromatic system allows for π-π stacking interactions with biological macromolecules.[1][2] This inherent versatility has made the benzoxazole nucleus a cornerstone in the development of novel therapeutic agents across a wide range of diseases.[3]

The benzoxazole framework can be considered a bioisostere of naturally occurring nucleic bases like adenine and guanine, which may facilitate its interaction with the biopolymers of living systems.[1][4] This fundamental characteristic is a key driver behind its broad-spectrum biological activity.

Synthesis of the Benzoxazole Core: A Strategic Approach

The construction of the benzoxazole scaffold is a well-established yet continually evolving field. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and adherence to green chemistry principles. The most prevalent and versatile starting material for benzoxazole synthesis is 2-aminophenol.[5]

Foundational Synthetic Strategies

The classical and most direct approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acyl chloride, aldehyde).

Experimental Protocol: Synthesis of 2-Arylbenzoxazoles via Condensation

  • Reactant Preparation: To a solution of 2-aminophenol (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or DMF), add the substituted aromatic aldehyde (1.0 eq).[6]

  • Catalyst Addition: Introduce a catalytic amount of an acid catalyst. The choice of catalyst is critical for reaction efficiency.

    • Brønsted Acids (e.g., p-toluenesulfonic acid): Often used in stoichiometric amounts, effective but can be harsh.

    • Lewis Acids (e.g., Zinc triflate, Mn-based MOFs): Offer milder reaction conditions and can be used in catalytic amounts. Mn-based MOFs, for instance, can catalyze the reaction at temperatures as low as 30°C.[7][8]

    • Heterogeneous Catalysts (e.g., Brønsted acidic ionic liquid gels, silica-supported ferric chloride): These are increasingly preferred due to their ease of separation, recyclability, and reduced product contamination, aligning with green chemistry principles.[9][10] The use of a Brønsted acidic ionic liquid (BAIL) gel can lead to yields of up to 98% under solvent-free conditions.[10]

  • Reaction Execution: The reaction mixture is typically heated under reflux for several hours until completion, which is monitored by Thin Layer Chromatography (TLC).

  • Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure 2-arylbenzoxazole.

Workflow for Benzoxazole Synthesis and Catalyst Screening

The following diagram illustrates a logical workflow for the synthesis and optimization of benzoxazole derivatives, emphasizing catalyst selection.

G cluster_prep Reactant Preparation cluster_reaction Reaction & Optimization cluster_workup Product Isolation cluster_catalysts Catalyst Options P1 2-Aminophenol R1 Mix Reactants in Solvent P1->R1 P2 Aromatic Aldehyde P2->R1 R2 Catalyst Screening R1->R2 R3 Heat / Reflux R2->R3 Select Optimal Catalyst C1 Brønsted Acids (p-TsOH) R2->C1 C2 Lewis Acids (Mn-MOF) R2->C2 C3 Heterogeneous (BAIL gel) R2->C3 R4 Monitor by TLC R3->R4 R4->R3 Incomplete W1 Cool & Remove Solvent R4->W1 Complete W2 Purify (Recrystallization) W1->W2 W3 Characterize Product W2->W3

Caption: A logical workflow for the synthesis and optimization of benzoxazole derivatives.

Structural Validation: A Self-Validating System

The confirmation of the synthesized benzoxazole structure is paramount. A combination of spectroscopic techniques provides a self-validating system, ensuring the integrity of the final compound.[11]

  • Infrared (IR) Spectroscopy: The formation of the benzoxazole ring is confirmed by the disappearance of the broad -OH and -NH2 stretching bands of the 2-aminophenol precursor and the appearance of characteristic C=N stretching vibrations around 1654–1688 cm⁻¹. The C-O-C stretching of the oxazole ring also provides a key signal.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons of the benzoxazole core typically appear as multiplets in the range of δ 6.85–8.83 ppm. The disappearance of the amine and hydroxyl proton signals from the starting material is a key indicator of successful cyclization.[3]

    • ¹³C NMR: The carbon atoms of the benzoxazole ring give characteristic signals, with the C2 carbon being particularly deshielded due to its position between two heteroatoms.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition. The fragmentation pattern can also offer additional structural information.[3]

By employing this suite of analytical methods, the identity and purity of the synthesized benzoxazole derivatives are unequivocally established, ensuring the trustworthiness of subsequent biological data.

Pharmacological Landscape of Benzoxazoles

The privileged nature of the benzoxazole scaffold is reflected in its remarkably broad spectrum of biological activities.[3] These include antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[5] This guide will focus on two well-documented mechanisms of action: DNA gyrase inhibition and protein kinase inhibition.

Antibacterial Activity: Targeting DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Its inhibition leads to bacterial cell death. Benzoxazole derivatives have been identified as potent inhibitors of this enzyme, offering a promising avenue for the development of new antibiotics, particularly against multi-drug resistant strains.[4][12]

The mechanism involves the benzoxazole scaffold binding to the ATP-binding site of the GyrB subunit of the enzyme, preventing the conformational changes necessary for its catalytic activity. This mode of action is distinct from that of fluoroquinolones, which target the GyrA subunit, meaning that benzoxazoles can be effective against fluoroquinolone-resistant bacteria.[5]

G cluster_cell Bacterial Cell DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA (Replication Ready) Replication DNA Replication & Transcription Supercoiled_DNA->Replication DNA_Gyrase->Supercoiled_DNA Supercoiling ADP ADP + Pi DNA_Gyrase->ADP ATP ATP ATP->DNA_Gyrase Benzoxazole Benzoxazole Derivative Benzoxazole->DNA_Gyrase Inhibits ATP Binding Cell_Death Cell Death Replication->Cell_Death Blocked

Caption: Mechanism of action for benzoxazole-based DNA gyrase inhibitors.

Anticancer Activity: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[13][14] Several benzoxazole derivatives have been developed as potent inhibitors of various protein kinases, particularly those involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[15]

VEGFR-2 Signaling Pathway Inhibition:

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[16] Benzoxazole derivatives can bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways. This leads to an anti-angiogenic effect, starving the tumor of essential nutrients and oxygen.

The inhibition of VEGFR-2 by benzoxazoles has been shown to induce cell cycle arrest, primarily at the G2/M phase, and to trigger apoptosis.[13][15] This is often accompanied by an upregulation of pro-apoptotic proteins like p53 and BAX, and a downregulation of the anti-apoptotic protein Bcl-2.[15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis Tumor Growth Metastasis Downstream->Angiogenesis Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of benzoxazole derivatives can be finely tuned by modifying the substitution patterns on both the benzoxazole core and the appended groups. Understanding these structure-activity relationships is crucial for rational drug design.[17][18]

SAR in Anticancer Benzoxazoles

For benzoxazole derivatives targeting VEGFR-2, key SAR insights have been elucidated:

  • Substituents at the 2-position: Aromatic or heteroaromatic rings at this position are generally required for activity. The electronic nature of substituents on this ring plays a significant role.

  • Substituents on the Benzoxazole Ring: Small, electron-donating groups like methyl at the 5-position can enhance potency. For example, hybridizing a 5-methylbenzo[d]oxazole with a terminal 3-chlorophenyl moiety has been shown to potentiate anticancer activity against HepG2 and MCF-7 cell lines.[13]

  • Linker Moiety: The nature of the linker connecting the benzoxazole core to other pharmacophoric elements is critical for optimal orientation within the kinase active site.

The following table summarizes quantitative data for selected benzoxazole derivatives as VEGFR-2 inhibitors and their antiproliferative activity.

Compound IDBenzoxazole Substitution2-Position Aryl SubstitutionVEGFR-2 IC₅₀ (nM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
12l 5-Methyl3-Chlorophenyl97.3810.5015.21[13]
12d Unsubstitutedtert-Butyl-23.6144.09[13]
13a Unsubstituted3-Chlorophenyl (diamide)-25.4732.47[13]
11b Piperidinyl-basedp-Fluorophenyl145-Potent
Sorafenib (Reference Drug)--5.576.46

Data presented is for illustrative purposes and highlights the impact of structural modifications on biological activity.

The data clearly indicates that substitutions at the 5-position of the benzoxazole ring and on the terminal phenyl group significantly impact both enzyme inhibition and cellular potency.[13][18] For instance, compound 12l , with a 5-methyl group and a 3-chlorophenyl substituent, shows potent VEGFR-2 inhibition and strong antiproliferative activity.[13]

Conclusion and Future Perspectives

The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its enduring relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent benzoxazole derivatives through advanced strategies like fragment-based drug design and computational modeling. The exploration of novel biological targets for this privileged scaffold will undoubtedly open up new avenues for treating a wide array of human diseases. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of the remarkable benzoxazole nucleus.

References

Methodological & Application

A Researcher's Guide to the Chlorination of Benzoxazole Derivatives: Protocols, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chlorinating the Benzoxazole Scaffold

The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its structural similarity to natural nucleic bases like guanine and adenine allows for facile interaction with biopolymers, bestowing upon its derivatives a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

Chlorination of the benzoxazole ring is a critical synthetic transformation that profoundly modulates the parent molecule's physicochemical and biological profile. The introduction of a chlorine atom can enhance metabolic stability, improve membrane permeability, and alter electronic properties, often leading to a significant potentiation of therapeutic activity.[2] Furthermore, a chloro substituent serves as a versatile synthetic handle, enabling further functionalization through cross-coupling reactions to build molecular complexity.

However, the chlorination of this fused heterocyclic system is not without its challenges. The benzoxazole ring possesses multiple potential sites for electrophilic attack, making regioselectivity a paramount concern for the synthetic chemist. This guide provides an in-depth exploration of the primary methodologies for benzoxazole chlorination, detailing the underlying mechanisms, offering field-tested protocols, and explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Section 1: Mechanistic Principles of Benzoxazole Chlorination

The chlorination of the benzoxazole core predominantly proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism on the electron-rich benzene ring. The benzoxazole nucleus itself, being aromatic, is relatively stable.[1] The fused oxazole ring acts as a deactivating group, yet it directs electrophiles to specific positions. The nitrogen and oxygen heteroatoms influence the electron density distribution across the bicyclic system. Electrophilic attack is generally favored at the C6 position, with the C5 position being less reactive.[1] The C2 position is electron-deficient and not susceptible to electrophilic attack; chlorination at this position requires entirely different synthetic strategies.

The general mechanism for EAS on the benzene portion of the benzoxazole ring is depicted below. An electrophilic chlorine species, Cl⁺, generated from a chlorinating agent, is attacked by the π-electron system of the benzene ring. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step, typically by a weak base in the reaction medium, restores aromaticity and yields the chlorinated benzoxazole.

G cluster_mech Electrophilic Aromatic Substitution (EAS) Mechanism Benzoxazole Benzoxazole Ring Sigma_Complex Arenium Ion (Sigma Complex) Resonance Stabilized Benzoxazole->Sigma_Complex π-attack E_plus Cl⁺ (Electrophile) Product Chlorinated Benzoxazole Sigma_Complex->Product -H⁺ H_Base H-Base⁺ Base Base

Caption: Generalized mechanism for electrophilic chlorination.

The choice of chlorinating agent and reaction conditions is crucial for controlling the reaction's outcome, particularly its regioselectivity and the potential for over-chlorination.

Section 2: Methodologies for Direct Ring Chlorination (EAS)

Direct chlorination of the benzoxazole carbocyclic ring is achieved using various electrophilic chlorinating agents. The selection of the reagent depends on the desired regioselectivity, the substrate's reactivity, and the required reaction conditions.

N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a versatile and easy-to-handle solid reagent that serves as a source of electrophilic chlorine.[4] It is considered a mild chlorinating agent, making it suitable for substrates with sensitive functional groups. The electrophilicity of the chlorine atom in NCS is due to the polarization of the N-Cl bond by the adjacent electron-withdrawing succinimide carbonyl groups.[5] For less activated systems, an acid catalyst is often employed to enhance the reaction rate.[4]

Mechanism of Action with NCS: In the presence of an acid catalyst (e.g., HCl, H₂SO₄), the carbonyl oxygen of NCS is protonated, which further polarizes the N-Cl bond and increases the electrophilicity of the chlorine atom. The aromatic ring of the benzoxazole then attacks this activated chlorine species to initiate the EAS mechanism.

Protocol 1: General Procedure for Chlorination of 2-Substituted Benzoxazoles with NCS

  • Materials:

    • 2-Substituted Benzoxazole (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.1 - 1.2 eq)

    • Acetic Acid or other suitable solvent (e.g., CH₃CN, DCM)

    • Round-bottom flask, magnetic stirrer, condenser

  • Procedure:

    • Dissolve the 2-substituted benzoxazole (e.g., 2-methylbenzoxazole) in glacial acetic acid in a round-bottom flask.

    • Add N-Chlorosuccinimide in one portion to the stirred solution.

    • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove succinimide and residual acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Field Insights & Trustworthiness:

    • This method often yields monochlorinated products with good regioselectivity, typically at the 5- or 6-position depending on the electronic nature of the C2 substituent.

    • Using a slight excess of NCS ensures complete consumption of the starting material. However, a large excess can lead to dichlorination.

    • The work-up is straightforward as the succinimide by-product is water-soluble.

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a more powerful chlorinating agent than NCS and is effective for a wide range of aromatic compounds.[6] It can act as an electrophile, likely through the incipient heterolysis of the S-Cl bond, especially in the presence of a Lewis acid catalyst.[7] Organocatalysts can also be used to tune its reactivity and selectivity.[6]

Protocol 2: Chlorination of Benzoxazole-2-one with Sulfuryl Chloride

This protocol describes the ring chlorination of benzoxazol-2-one as a precursor step to synthesizing 2,6-dichlorobenzoxazole.

  • Materials:

    • Benzoxazolin-2-one (1.0 eq)

    • Sulfuryl Chloride (SO₂Cl₂) (1.05 eq)

    • o-Dichlorobenzene (solvent)

    • Three-necked flask, dropping funnel, magnetic stirrer

  • Procedure:

    • Suspend dry benzoxazolin-2-one in o-dichlorobenzene in a three-necked flask at room temperature.[8]

    • Add sulfuryl chloride dropwise over 1 hour. The internal temperature may rise to approximately 40 °C.[8]

    • Stir the mixture for an additional 10 hours at 40 °C.

    • Heat the mixture to 90 °C over 3 hours and continue stirring for another hour to ensure the reaction goes to completion.[8]

    • The resulting crude mixture containing 6-chlorobenzoxazolin-2-one can be used directly in the next step without isolation.

  • Expertise & Causality:

    • Using a slight excess of SO₂Cl₂ drives the reaction towards completion.

    • The gradual heating helps to control the evolution of HCl and SO₂ gases.

    • o-Dichlorobenzene is a high-boiling, inert solvent suitable for this reaction temperature profile.

Trichloroisocyanuric Acid (TCCA)

TCCA is a stable, safe, and highly efficient solid chlorinating agent, containing a high percentage of active chlorine.[1][9] Depending on the conditions, it can act as a source for either electrophilic (Cl⁺) or radical (Cl•) chlorine. For aromatic chlorination, it functions as a potent electrophilic chlorinating agent, especially when activated by strong acids or Lewis acids.[10]

Mechanism of Action with TCCA: In the presence of a strong acid like H₂SO₄, the TCCA molecule is protonated, which activates it and facilitates the release of a highly electrophilic chlorine species. This "Cl⁺" equivalent is then attacked by the aromatic ring.[10]

G cluster_workflow General Experimental Workflow for Direct Chlorination Start Dissolve Benzoxazole Derivative in Solvent Reagent Add Chlorinating Agent (e.g., NCS, TCCA) Start->Reagent Reaction Heat & Stir (Monitor by TLC) Reagent->Reaction Quench Quench Reaction (e.g., pour into ice-water) Reaction->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Water Filter->Wash Dry Dry Crude Product Wash->Dry Purify Purification (Recrystallization or Column Chromatography) Dry->Purify Characterize Characterization (NMR, MS, m.p.) Purify->Characterize

Caption: A typical workflow for direct chlorination experiments.

Section 3: Synthesis of 2-Chlorobenzoxazole Derivatives

Chlorination at the C2 position of the benzoxazole ring cannot be achieved by electrophilic aromatic substitution. Instead, it requires a different strategic approach, typically starting from a precursor like 2-benzoxazolone or 2-mercaptobenzoxazole. 2-Chlorobenzoxazoles are particularly valuable intermediates as the C2-chloro group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

From 2-Benzoxazolones using POCl₃ or PCl₅

Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are common reagents for converting the lactam functionality in 2-benzoxazolones to the corresponding 2-chloro derivative. This transformation is related to the Vilsmeier-Haack reaction, where a Vilsmeier-like reagent is formed that facilitates the substitution.[11][12]

Protocol 3: Synthesis of 2,6-Dichlorobenzoxazole from 6-Chlorobenzoxazol-2-one

  • Materials:

    • 6-Chlorobenzoxazol-2-one (1.0 eq)

    • Phosphorus Pentachloride (PCl₅) (3.0 eq)[8]

    • o-Dichlorobenzene (solvent)

    • Iron(III) Chloride (FeCl₃) (catalyst)[13]

    • Reaction vessel with reflux condenser and gas trap

  • Procedure:

    • In a reaction vessel, heat a mixture of o-dichlorobenzene and phosphorus pentachloride to 160 °C.[8]

    • Introduce solid 6-chlorobenzoxazol-2-one in small portions over 60 minutes. Vigorous evolution of hydrogen chloride gas will be observed.[8]

    • Maintain the reaction at temperature for several hours until the starting material is consumed (monitor by GC or TLC).

    • After cooling, the reaction mixture is carefully worked up. The solvent and resulting POCl₃ are typically removed by distillation under reduced pressure.

    • The crude product is then purified by distillation or recrystallization to yield 2,6-dichlorobenzoxazole.

  • Authoritative Grounding & Safety:

    • This reaction is highly effective but involves corrosive and moisture-sensitive reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The evolving HCl gas must be neutralized using a gas trap.

    • A molar excess of PCl₅ is required to drive the reaction to completion.[8]

From 2-Mercaptobenzoxazoles using SOCl₂

The mercapto group at the C2 position can be readily displaced by chlorine using reagents like thionyl chloride (SOCl₂).

Protocol 4: Synthesis of 2-Chlorobenzoxazole from 2-Mercaptobenzoxazole

  • Materials:

    • 2-Mercaptobenzoxazole (1.0 eq)

    • Thionyl Chloride (SOCl₂) (solvent and reagent)

    • N,N-Dimethylformamide (DMF) (catalyst)

    • Reaction vessel with reflux condenser and gas trap

  • Procedure:

    • Suspend 2-mercaptobenzoxazole in an excess of thionyl chloride in a reaction flask.[14]

    • Add a few drops of DMF as a catalyst. The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active species.[14]

    • Heat the reaction mixture to reflux and maintain for approximately 5 hours.

    • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

    • The crude product is then purified by silica gel column chromatography (e.g., using a petroleum ether/EtOAc eluent) to afford pure 2-chlorobenzoxazole.[14]

Section 4: Comparative Data and Characterization

The choice of chlorination method depends on the desired product and available starting materials. The following table provides a comparative summary of the discussed methodologies.

Method Starting Material Reagent(s) Typical Product Key Advantages Limitations & Safety Concerns Yield Range
Direct EAS Benzoxazole DerivativeNCS / Acetic AcidRing-chlorinated (e.g., 5- or 6-chloro)Mild conditions; easy work-up.Lower reactivity for deactivated rings.70-90%
Direct EAS Benzoxazole DerivativeSO₂Cl₂ / CatalystRing-chlorinatedHigh reactivity; effective for less active rings.Corrosive liquid; liberates toxic gases (HCl, SO₂).80-95%
Direct EAS Benzoxazole DerivativeTCCA / AcidRing-chlorinatedStable solid; high chlorine content; very efficient.Requires strong acid activation; potent oxidizer.85-98%
Substitution 2-BenzoxazolonePCl₅ or POCl₃2-ChlorobenzoxazoleHigh yield; reliable for C2-chlorination.Harsh conditions; corrosive reagents; HCl evolution.85-95%[8]
Substitution 2-MercaptobenzoxazoleSOCl₂ / DMF (cat.)2-ChlorobenzoxazoleGood yields; uses common lab reagents.Excess corrosive SOCl₂ required; gas evolution.~70%[14]

Characterization Notes (Example: 5-Chloro-2-methylbenzoxazole)

  • ¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons on the chlorinated benzene ring, with splitting patterns indicative of their positions relative to the chlorine and the fused ring. The methyl group at C2 will typically appear as a singlet around δ 2.6 ppm.[15][16]

  • ¹³C NMR: The carbon spectrum will show distinct signals for each carbon in the molecule. The carbon bearing the chlorine atom (C5) will be shifted downfield. The C2 carbon will appear around δ 164 ppm.[17]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an isotopic peak (M+2) with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.[18]

Section 5: Purification and Final Considerations

Purification Protocols:

  • Recrystallization: This is the most common method for purifying solid chlorinated benzoxazoles. The key is to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[19][20]

    • Dissolve the crude solid in a minimal amount of a hot, suitable solvent (e.g., ethanol, isopropanol, or mixtures with water).

    • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[20]

  • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A solvent system of appropriate polarity (e.g., hexane/ethyl acetate mixtures) is used to elute the components.[21]

Safety is Paramount: Many of the reagents discussed, such as sulfuryl chloride, thionyl chloride, phosphorus pentachloride, and TCCA, are hazardous.

  • Sulfuryl chloride and thionyl chloride are corrosive liquids that react violently with water and release toxic gases.

  • TCCA is a strong oxidizing agent and may intensify fires; it also releases toxic gas upon contact with acids.[22][23]

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

Application Notes and Protocols: Evaluating the Anticancer Activity of 5-Chloro-6-benzoxazolamine on Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2] Recent studies have highlighted that specific substitutions on the benzoxazole ring are crucial for enhancing cytotoxic potency against cancer cells.[3][4] Notably, the presence of a chlorine atom at the 5-position of the benzoxazole ring has been identified as an important contributor to the anticancer activity against human breast cancer cell lines, such as the estrogen receptor-positive (ER+) MCF-7 and the triple-negative MDA-MB-231 lines.[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-Chloro-6-benzoxazolamine (hereafter referred to as 5C6B). It offers an integrated series of validated protocols to systematically evaluate its anticancer efficacy, from initial cytotoxicity screening to the elucidation of its potential mechanisms of action, including the induction of apoptosis and cell cycle arrest. The causality behind experimental choices is explained to provide a robust framework for investigation.

Part 1: Foundational Assays - Determining In Vitro Cytotoxicity

Scientific Rationale: The initial and most critical step in evaluating any potential anticancer compound is to determine its dose-dependent cytotoxic effect on cancer cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a quantitative measure of a drug's potency. The IC50 value is essential for designing subsequent mechanistic studies, ensuring that relevant, sublethal, and lethal concentrations are used. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[6] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells cleave the yellow MTT tetrazolium salt into purple formazan crystals, providing a proxy for cell viability.[6][7]

Protocol 1.1: Culture of Human Breast Cancer Cell Lines

This protocol is optimized for MCF-7 (ATCC® HTB-22™) and MDA-MB-231 (ATCC® HTB-26™) cell lines.

  • Media Preparation:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin solution.

    • MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing & Plating:

    • Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes. Discard the supernatant.

    • Resuspend the cell pellet in 10 mL of fresh medium and transfer to a T-75 flask.

  • Maintenance:

    • Incubate MCF-7 cells at 37°C in a humidified atmosphere of 5% CO2.[6]

    • Incubate MDA-MB-231 cells at 37°C in a non-CO2 incubator.

    • Subculture cells when they reach 80-90% confluency, typically every 3-5 days.

Protocol 1.2: MTT Assay for IC50 Determination
  • Cell Seeding: Harvest logarithmically growing cells and perform a viable cell count (e.g., using a hemocytometer and Trypan Blue). Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.[6]

  • Incubation: Incubate the plate for 24 hours to allow cells to attach and resume growth.[6]

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of 5C6B in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells containing medium with the same concentration of DMSO and "untreated control" wells with medium only.

    • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Exposure: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[6]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response) with graphing software like GraphPad Prism.

Data Presentation: IC50 Values
Cell LineTreatment DurationIC50 of 5C6B (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-748 hours[Experimental Value][Experimental Value]
MDA-MB-23148 hours[Experimental Value][Experimental Value]

Workflow Visualization

G Culture 1. Culture Cells (MCF-7, MDA-MB-231) Seed 2. Seed Cells in 96-well Plates Culture->Seed Incubate 3. Incubate 24h for Attachment Seed->Incubate PrepareDrug 4. Prepare 5C6B Serial Dilutions Treat 5. Treat Cells (24, 48, 72h) PrepareDrug->Treat AddMTT 6. Add MTT Reagent (Incubate 3-4h) Solubilize 7. Solubilize Formazan (DMSO) AddMTT->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Calculate 9. Calculate % Viability Plot 10. Generate Dose- Response Curve Calculate->Plot IC50 11. Determine IC50 Plot->IC50 G cluster_bcl2 Bcl-2 Family Regulation Compound This compound (5C6B) Bax Bax (Pro-apoptotic) Compound->Bax Activates (?) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits (?) Mito Mitochondrion CytC Cytochrome C Release Mito->CytC Bax->Mito Promotes Bcl2->Mito Inhibits Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_A Active Caspase-9 Apoptosome->Casp9_A Cleaves Casp37_A Active Caspase-3/7 (Executioners) Casp9_A->Casp37_A Cleaves & Activates Casp37 Pro-Caspase-3/7 Substrates Cellular Substrates (e.g., PARP) Casp37_A->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis G cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Seed & Treat Cells (6-well plate) HarvestApo 1a. Harvest Cells (No Fixation) start->HarvestApo HarvestCC 1b. Harvest Cells start->HarvestCC StainAVPI 2a. Stain with Annexin V/PI HarvestApo->StainAVPI FlowApo 3a. Analyze via Flow Cytometry StainAVPI->FlowApo ResultApo Quantify Apoptosis FlowApo->ResultApo Fix 2b. Fix with Cold Ethanol HarvestCC->Fix StainPI 3b. Stain with PI/RNase A Fix->StainPI FlowCC 4b. Analyze via Flow Cytometry StainPI->FlowCC ResultCC Quantify Cell Cycle Distribution FlowCC->ResultCC

References

Application of 5-Chloro-6-benzoxazolamine in Drug Discovery Programs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzoxazole core is a heterocyclic motif of significant interest in drug discovery, recognized for its presence in a wide array of biologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a "privileged scaffold," capable of binding to multiple biological targets. Within this class of compounds, 5-Chloro-6-benzoxazolamine stands out as a versatile starting material and a pharmacophore with considerable potential. The strategic placement of a chlorine atom at the 5-position and an amine group at the 6-position provides avenues for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide will provide an in-depth exploration of the applications of this compound in modern drug discovery, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery. These properties influence its solubility, reactivity, and pharmacokinetic profile.

PropertyValue
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
CAS Number 916791-64-5
Appearance Solid
Predicted Boiling Point 296.4±20.0 °C
Predicted Density 1.481±0.06 g/cm³
Predicted pKa 0.87±0.10

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the reduction of a nitro precursor.

Protocol: Synthesis via Reduction of 5-chloro-6-nitrobenzoxazole

This protocol outlines the reduction of 5-chloro-6-nitrobenzoxazole to yield this compound.

Materials:

  • 5-chloro-6-nitrobenzoxazole

  • Tetrahydrofuran (THF)

  • Raney nickel (or other suitable transition metal catalyst)

  • Hydrogen gas source

  • Heptane

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolve 5-chloro-6-nitrobenzoxazole in anhydrous THF in a suitable reaction vessel.

  • Carefully add a pre-washed transition metal catalyst, such as Raney nickel, to the solution.

  • Pressurize the reaction vessel with hydrogen gas to approximately 50 psi.

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by trituration with heptane, followed by cooling and filtration to yield this compound as a solid.

I. Anticancer Drug Discovery: Targeting Proliferation and Survival Pathways

The benzoxazole scaffold has been extensively investigated for its anticancer properties.[2][3] Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines, with the 5-chloro substituent often being crucial for this activity.[3]

A. Mechanism of Action: PARP-2 Inhibition

One of the key mechanisms through which benzoxazole derivatives exert their anticancer effects is through the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-2.[1][4] PARP enzymes are critical for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP BER Base Excision Repair PARP->BER Replication_Fork Replication Fork Collapse BER->Replication_Fork DSB DNA Double-Strand Break Replication_Fork->DSB HR Homologous Recombination (BRCA1/2 proficient) DSB->HR NHEJ Non-Homologous End Joining (Error-prone) DSB->NHEJ Cell_Survival Cell Survival HR->Cell_Survival Apoptosis Apoptosis NHEJ->Apoptosis Benzoxazole This compound Derivative (PARP Inhibitor) Benzoxazole->PARP

Caption: PARP Inhibition Pathway.

B. Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Materials:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete growth medium.

    • Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is below 0.5%.

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions.

    • Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug) wells.

    • Incubate the plate for 48-72 hours.[5]

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

C. Data Presentation: Cytotoxicity of Benzoxazole Derivatives

The following table summarizes the reported IC₅₀ values for various benzoxazole derivatives against different cancer cell lines.

Compound TypeCell LineIC₅₀ (µM)Reference
Pyrazolyl benzoxazole conjugateMCF-7<0.1[2]
Pyrazolyl benzoxazole conjugateA549<0.1[2]
Benzoxazole derivative with reversed phenyl amideMDA-MB-2315.63[3]
Benzoxazole derivative with reversed phenyl amideMCF-73.79[3]
6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-oneVaries29.74 - 69.57[2]

II. Kinase Inhibition in Oncology and Beyond

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The benzoxazole scaffold has been identified as a promising framework for the development of potent and selective kinase inhibitors.[7]

A. Target Profile: c-Src and Abl Kinases

c-Src and Abl are non-receptor tyrosine kinases that play significant roles in cell proliferation, survival, and migration. Their aberrant activity is implicated in various cancers, making them attractive targets for therapeutic intervention.

Workflow: Kinase Inhibitor Screening

Kinase_Inhibitor_Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound_Library Benzoxazole Library HTS High-Throughput Screening (e.g., FP, Luminescence) Compound_Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response & IC50 Determination Primary_Hits->Dose_Response Selectivity_Panel Kinase Selectivity Profiling Dose_Response->Selectivity_Panel Confirmed_Hits Confirmed Hits Selectivity_Panel->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Confirmed_Hits->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: Kinase Inhibitor Discovery Workflow.

B. Experimental Protocol: In Vitro c-Src Kinase Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound derivatives against c-Src kinase.

Materials:

  • Recombinant human c-Src enzyme

  • c-Src specific polypeptide substrate

  • ATP

  • Kinase assay buffer

  • Fluorescence-based ADP detection kit

  • This compound derivatives

  • Dasatinib (positive control inhibitor)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and the positive control (Dasatinib) in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells.

  • Assay Setup:

    • In a 384-well plate, add the diluted test compounds or controls.

    • Add the c-Src enzyme to all wells except the negative control wells.

    • Add the substrate to all wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.[8]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a fluorescence-based detection reagent according to the manufacturer's instructions. The fluorescence signal is directly proportional to the kinase activity.[8]

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

C. Data Presentation: Kinase Inhibitory Activity of Benzoxazole Derivatives
Compound TypeKinase TargetIC₅₀ (µM)Reference
Piperidinyl-based benzoxazole derivative 11bVEGFR-20.057[7]
Piperidinyl-based benzoxazole derivative 11bc-Met0.181[7]
Piperidinyl-based benzoxazole derivative 5aVEGFR-20.145[7]
Piperidinyl-based benzoxazole derivative 5ac-Met1.382[7]

III. Antimicrobial Applications: A Scaffold for New Antibiotics and Antifungals

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The benzoxazole scaffold has demonstrated broad-spectrum activity against various bacteria and fungi.[9][10][11]

A. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • This compound derivatives

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile 96-well microtiter plates

Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of the microbial strain in sterile saline or broth, adjusted to a 0.5 McFarland standard.[5]

  • Compound Dilution:

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).[5]

  • Inoculation:

    • Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL.

    • Include a positive control (broth with inoculum and a standard antibiotic), a growth control (broth with inoculum only), and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[5]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

B. Data Presentation: Antimicrobial Activity of Benzoxazole Derivatives
Compound TypeMicroorganismMIC (µg/mL)Reference
5-methyl-2-(p-chlorobenzyl)benzoxazolePseudomonas aeruginosa25[12]
5-methyl-2-(p-chlorobenzyl)benzoxazoleCandida albicans6.25[12]
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivativeBacillus subtilis0.098 - 0.78[13]
Benzoxazole derivative P4A/P4BGram-positive & negative bacteriaGood activity[9]
Benzoxazole derivative P2BCandida albicansGood activity[9]

IV. Medicinal Chemistry Optimization: Strategies for Enhancing Potency and Selectivity

The versatility of the this compound scaffold allows for systematic structural modifications to optimize its biological activity. Structure-Activity Relationship (SAR) studies are crucial for identifying key structural features that contribute to potency and selectivity.

Key Optimization Strategies:

  • Substitution at the 2-position: The 2-position of the benzoxazole ring is a common site for modification. Introducing various aryl, alkyl, or heterocyclic groups can significantly impact target binding and pharmacokinetic properties.

  • Derivatization of the 6-amino group: The amino group at the 6-position can be acylated, alkylated, or used as a handle to introduce diverse functionalities, thereby exploring different interaction spaces within the target protein.

  • Bioisosteric replacement: Replacing the chlorine atom at the 5-position with other halogens (e.g., fluorine, bromine) or other functional groups can modulate the electronic properties and metabolic stability of the molecule.

  • Scaffold hopping: Utilizing the benzoxazole core as a starting point, medicinal chemists can explore related heterocyclic systems to identify novel scaffolds with improved drug-like properties.

Conclusion and Future Directions

This compound represents a valuable building block and a promising pharmacophore in drug discovery. Its derivatives have demonstrated a wide range of biological activities, including anticancer, kinase inhibitory, and antimicrobial effects. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this versatile scaffold.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound derivatives will be crucial for their rational development.

  • In Vivo Efficacy Studies: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Development of Selective Inhibitors: Fine-tuning the structure of benzoxazole derivatives to achieve high selectivity for specific targets will be key to minimizing off-target effects and improving therapeutic outcomes.

  • Exploration of New Therapeutic Areas: The broad biological activity of the benzoxazole scaffold suggests its potential in other disease areas, such as neurodegenerative and inflammatory disorders.

By leveraging the insights and methodologies outlined in this technical guide, the scientific community can continue to unlock the therapeutic potential of this compound and its derivatives in the ongoing quest for novel and effective medicines.

References

Application Note: High-Throughput Screening of Benzoxazole Derivatives for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzoxazoles in Kinase-Targeted Drug Discovery

Benzoxazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] This scaffold is a key pharmacophore in numerous compounds under investigation for a wide range of diseases, including cancer, inflammation, and neurological disorders.[2][4] A particularly promising application for benzoxazole derivatives is in the discovery of novel protein kinase inhibitors.[1][5][6] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers, making them a major class of drug targets.[5][6]

High-Throughput Screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[7] This application note provides a comprehensive guide to developing and executing a robust HTS campaign for the identification of benzoxazole-based kinase inhibitors, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay as a model system. We will delve into the causality behind experimental choices, provide a detailed protocol, and outline a data analysis and hit validation workflow.

PART 1: Assay Development & Principles

The success of any HTS campaign hinges on the development of a sensitive, robust, and scalable assay. For kinase targets, several assay formats are available, but TR-FRET offers distinct advantages, particularly when screening libraries like benzoxazoles.[8]

Causality: Why Choose a TR-FRET Assay?

TR-FRET is a homogenous assay format that combines the principles of Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence detection.[9][10] This technology is particularly well-suited for kinase inhibitor screening for several key reasons:

  • Reduced Compound Interference: Benzoxazole derivatives are known to be inherently fluorescent (autofluorescent), which can be a major source of interference in standard fluorescence-based assays.[11] TR-FRET mitigates this issue by introducing a time delay (typically 50-100 microseconds) between the excitation pulse and signal detection.[10][12] This delay allows the short-lived background fluorescence from interfering compounds and scattered light to decay, while the long-lived signal from the lanthanide donor fluorophore persists, leading to a superior signal-to-noise ratio.[9][12][13]

  • High Sensitivity and Robustness: The ratiometric nature of the TR-FRET readout, where the acceptor emission is normalized to the donor emission, corrects for well-to-well variations in volume and quenching effects from colored compounds, enhancing assay robustness.[9][12]

  • Homogeneous Format: As a "mix-and-read" assay, TR-FRET requires no wash steps, simplifying automation and making it highly amenable to HTS in 384-well or 1536-well plate formats.[14]

The Principle of a Kinase TR-FRET Assay

The assay described here is a competitive binding assay format. A fluorescently labeled tracer, known to bind to the kinase of interest, is displaced by a benzoxazole derivative that binds to the same site.

  • No Inhibition: A long-lifetime europium (Eu) chelate-labeled anti-tag antibody (the donor ) binds to a tagged kinase. A fluorescently labeled tracer (the acceptor ) binds to the kinase's active site. When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a high TR-FRET signal.[12]

  • Inhibition: A benzoxazole "hit" compound from the library binds to the kinase's active site, displacing the fluorescent tracer.[12] This increases the distance between the donor and acceptor, disrupting FRET and leading to a decrease in the TR-FRET signal.

PART 2: The HTS Workflow - A Detailed Protocol

This section provides a step-by-step protocol for a primary screen of a benzoxazole library against a hypothetical protein kinase, "Kinase-X," using a TR-FRET competitive binding assay in a 384-well plate format.

Materials and Reagents
ReagentSupplierPurpose
GST-tagged Kinase-XIn-house or VendorTarget protein
LanthaScreen™ Eu-anti-GST AntibodyThermo Fisher ScientificTR-FRET Donor
Fluorescent Kinase TracerThermo Fisher ScientificTR-FRET Acceptor
Benzoxazole Compound LibraryE.g., BenchChemScreening compounds
DMSO, AnhydrousSigma-AldrichCompound solvent
TR-FRET Dilution BufferThermo Fisher ScientificAssay buffer
StaurosporineSigma-AldrichPositive control inhibitor
Low-Volume 384-Well Black PlatesCorningAssay plates

Experimental Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis cluster_validation Hit Triage Lib_Prep 1. Compound Library Plating (Benzoxazoles in DMSO) Dispense_Cmpd 3. Dispense Compounds (50 nL) Lib_Prep->Dispense_Cmpd Reagent_Prep 2. Reagent Preparation (Kinase, Antibody, Tracer) Add_Kinase_Ab 4. Add Kinase/Ab Mix (5 µL) Reagent_Prep->Add_Kinase_Ab Dispense_Cmpd->Add_Kinase_Ab Incubate1 5. Incubate (15 min, RT) Add_Kinase_Ab->Incubate1 Add_Tracer 6. Add Tracer Mix (5 µL) Incubate1->Add_Tracer Incubate2 7. Incubate (60 min, RT, dark) Add_Tracer->Incubate2 Read_Plate 8. Read TR-FRET Signal (Plate Reader) Incubate2->Read_Plate Calc_Ratio 9. Calculate Emission Ratio & % Inhibition Read_Plate->Calc_Ratio QC_Check 10. Quality Control (Z'-factor) Calc_Ratio->QC_Check Hit_Select 11. Hit Selection (>3σ from mean) QC_Check->Hit_Select Confirm 12. Dose-Response Confirmation Hit_Select->Confirm Orthogonal 13. Orthogonal Assay (e.g., Activity Assay) Confirm->Orthogonal Final_Hits 14. Confirmed Hits Orthogonal->Final_Hits

Caption: High-throughput screening workflow for benzoxazole-based kinase inhibitors.

Step-by-Step Protocol

1. Compound Plating: a. Prepare a 10 mM stock solution of each benzoxazole derivative in 100% DMSO. b. Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of each compound solution into the appropriate wells of a low-volume 384-well black assay plate. This results in a final compound concentration of 10 µM in a 10 µL final assay volume. c. Plate controls:

  • Negative Control (0% Inhibition): Dispense 50 nL of DMSO (32 wells).
  • Positive Control (100% Inhibition): Dispense 50 nL of a 200 µM Staurosporine stock in DMSO (final concentration 2 µM) (32 wells).

2. Reagent Preparation: a. Prepare a 2X Kinase/Eu-anti-GST Antibody Solution in TR-FRET Dilution Buffer. The final concentration of each component should be determined during assay development to be optimal (e.g., 10 nM Kinase-X, 4 nM Antibody). b. Prepare a 2X Tracer Solution in TR-FRET Dilution Buffer. The optimal final tracer concentration is typically its Kd value, determined empirically.

3. Assay Execution: a. To all wells of the assay plate containing the compounds, add 5 µL of the 2X Kinase/Eu-anti-GST Antibody Solution . b. Centrifuge the plate briefly (1 min at 1,000 rpm) to ensure mixing. c. Incubate for 15 minutes at room temperature. d. Initiate the binding reaction by adding 5 µL of the 2X Tracer Solution to all wells. e. Centrifuge the plate again (1 min at 1,000 rpm). f. Incubate for 60 minutes at room temperature, protected from light.

4. Data Acquisition: a. Read the plate on a TR-FRET compatible plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar). b. Set the reader to excite at ~340 nm and collect emission data at two wavelengths:

  • Acceptor Emission: ~665 nm
  • Donor Emission: ~615 nm c. Use a time-delay of 100 µs before a 200 µs integration window.

Quality Control: The Self-Validating System

A screen is only as good as its quality control (QC) metrics. The Z'-factor is the most common metric used to validate the quality of an HTS assay.[15] It provides a measure of the separation between the positive and negative control signals relative to the signal variability.[7][16]

Z'-Factor Calculation: Z' = 1 - ( (3 * SDpos + 3 * SDneg) / |Meanpos - Meanneg| )

Where:

  • SDpos and SDneg are the standard deviations of the positive and negative controls.

  • Meanpos and Meanneg are the means of the positive and negative controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; suitable for HTS.[16]
0 to 0.5MarginalAssay may be acceptable but requires optimization.
< 0UnacceptableNo separation between controls; assay is not viable.[15]

Trustworthiness: The Z'-factor must be calculated for every plate in the screen. Plates with a Z' < 0.5 should be flagged for review or repeated, ensuring the integrity of the entire dataset. While widely used, it's important to be aware that the Z'-factor assumes a normal data distribution and has statistical limitations.[15][17][18]

PART 3: Data Analysis & Hit Triage

Raw data from the plate reader must be processed to identify genuine "hits" while discarding false positives.

Primary Data Analysis
  • Calculate the TR-FRET Emission Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal: Ratio = (Emission at 665 nm / Emission at 615 nm) * 1000

  • Calculate Percent Inhibition: Normalize the data for each compound well relative to the on-plate controls: % Inhibition = 100 * (1 - (Ratiocompound - Meanpos) / (Meanneg - Meanpos))

Hit Selection

A common method for hit selection is to use a statistical cutoff based on the standard deviation of the sample population. A robust Z-score is often used. A typical hit threshold is a percent inhibition value that is greater than three standard deviations from the mean of the library compounds.

Hit Confirmation and Validation

Primary HTS is designed for speed and will inevitably produce some false positives.[19][20] A rigorous hit triage cascade is essential to focus resources on the most promising compounds.[20][21]

1. Dose-Response Confirmation:

  • "Hits" identified from the primary screen are re-tested in the same TR-FRET assay over a range of concentrations (e.g., an 11-point, 1:3 serial dilution).
  • This confirms the activity and determines the potency (IC50) of the compound. Only compounds that show a clear dose-dependent inhibition are progressed.

2. Orthogonal Assays:

  • It is critical to confirm hits using a secondary assay that has a different technological basis.[20][21][22] This helps to eliminate artifacts specific to the primary assay format (e.g., compounds that interfere with the TR-FRET signal itself).[19]
  • Example Orthogonal Assay: An enzyme activity assay that directly measures the phosphorylation of a substrate by Kinase-X. This confirms that the benzoxazole derivative not only binds to the kinase but also inhibits its catalytic function.

3. Addressing Compound Interference:

  • Autofluorescence Check: Even with TR-FRET, highly fluorescent compounds can be problematic. Hits should be re-assessed in a buffer-only plate to measure their intrinsic fluorescence at the assay wavelengths.[11]
  • Counter-Screens: If the primary assay uses a tagged protein (like GST), a counter-screen against the tag itself can identify compounds that bind non-specifically to the tag rather than the target kinase.

Hit Triage Workflow Diagram

Hit_Triage Primary_Hits Primary HTS Hits (e.g., >50% Inhibition) Reorder Re-order/Re-synthesize Solid Compound Primary_Hits->Reorder Dose_Response IC50 Determination in Primary Assay Reorder->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Kinase Activity) Dose_Response->Orthogonal_Assay Interference_Screen Interference Assays (Autofluorescence, etc.) Dose_Response->Interference_Screen SAR_Expansion Structure-Activity Relationship (SAR) by Analogue Orthogonal_Assay->SAR_Expansion Interference_Screen->SAR_Expansion Validated_Hit Validated Hit Series SAR_Expansion->Validated_Hit

Caption: A robust workflow for validating and triaging primary HTS hits.

Conclusion

The benzoxazole scaffold represents a rich source of potential kinase inhibitors for drug discovery.[23][24] A successful HTS campaign to explore this chemical space requires a carefully considered strategy, from the selection of a robust assay technology like TR-FRET to a stringent hit validation cascade. By understanding the causality behind each step—choosing TR-FRET to mitigate autofluorescence, implementing rigorous QC with the Z'-factor, and using orthogonal assays to eliminate artifacts—researchers can significantly increase the probability of identifying high-quality, validated hit compounds. These hits serve as the crucial starting points for medicinal chemistry efforts in the journey toward developing novel therapeutics.

References

Application Notes & Protocols: Synthesis of 5-Chloro-6-benzoxazolamine Amide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic scaffold prominent in medicinal chemistry and drug discovery.[1][2][3] These bicyclic aromatic compounds, consisting of a benzene ring fused to an oxazole ring, are structural isosteres of naturally occurring nucleic bases like adenine and guanine, allowing them to interact effectively with biological macromolecules.[2] Consequently, benzoxazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5]

The specific core molecule, 5-Chloro-6-benzoxazolamine, serves as a crucial building block for creating libraries of novel amide derivatives. The introduction of an amide linkage at the 6-amino position allows for systematic structural modifications, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a detailed, field-proven methodology for the multi-step synthesis of the this compound core, followed by a robust protocol for its derivatization into various amide analogues, a process central to many drug development programs.[6]

Overall Synthetic Strategy

The synthesis of this compound amide derivatives is a multi-step process that requires careful control of reaction conditions. The strategy is logically divided into two primary stages:

  • Formation of the Core Intermediate: Synthesis of the key building block, this compound.

  • Amide Coupling: Acylation of the 6-amino group with a selected carboxylic acid to yield the final amide derivative.

Our approach begins with a commercially available precursor, 4-chloro-2-nitrophenol, and proceeds through reduction, cyclization, and a final amide bond formation. This route is selected for its reliability, scalability, and use of well-documented chemical transformations.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Amide Derivatization A 4-Chloro-2-nitrophenol B 2-Amino-4-chlorophenol A->B Nitro Reduction (Fe/HCl or H2/Pd-C) D This compound (Core Intermediate) B->D Benzoxazole Formation (e.g., with Cyanogen Bromide or equivalent) C 5-Chloro-6-nitrobenzoxazole (Hypothetical Intermediate for alternative routes) C->D Nitro Reduction (e.g., H2/Raney Ni) F Final Amide Derivative D->F Amide Coupling (HATU/DIPEA or EDC/HOBt) E Carboxylic Acid (R-COOH) E->F

Diagram 1: Overall Synthetic Workflow A schematic overview of the key transformations from starting materials to the final amide products.

Part 1: Synthesis of the this compound Core

The synthesis of the core intermediate is a critical stage that dictates the yield and purity of the final products. The protocol below is based on established methods for the reduction of nitrophenols and subsequent cyclization.[7][8]

Protocol 3.1: Synthesis of 2-Amino-4-chlorophenol (Intermediate 1)

The initial step involves the reduction of the nitro group of 4-chloro-2-nitrophenol. While various methods exist, including catalytic hydrogenation[9], the use of iron powder in an acidic medium is a classic, cost-effective, and highly efficient method.[7]

Rationale: Iron metal in the presence of an acid (like HCl) acts as a potent reducing agent for aromatic nitro groups. The reaction is heterogeneous and proceeds with the oxidation of iron (Fe to Fe²⁺/Fe³⁺) and the reduction of the nitro group to an amine. The process is robust and generally high-yielding.

Materials & Reagents:

Reagent M.W. Quantity Moles
4-Chloro-2-nitrophenol 173.56 g/mol 34.7 g 0.20
Iron powder, finely divided 55.85 g/mol 50.0 g 0.90
Hydrochloric Acid (2 N) - 25 mL -
Sodium Hydroxide (2 N) - ~50 mL -
Deionized Water - 200 mL -

| Sodium Chloride | - | As needed | - |

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (50 g), water (200 mL), and 2 N hydrochloric acid (25 mL).

  • Heat the mixture to boiling in a water bath with vigorous stirring.

  • Add 4-chloro-2-nitrophenol (34.7 g) portion-wise over 1 to 1.5 hours to control the exothermic reaction.

  • After the addition is complete, continue heating and stirring for an additional 30-60 minutes. Monitor the reaction completion by TLC or by observing the disappearance of the yellow starting material.[7]

  • While the solution is still hot, carefully add 2 N sodium hydroxide solution until the mixture is basic to precipitate iron salts and dissolve the product as its phenolate salt.

  • Filter the hot mixture to remove the iron sludge. Wash the filter cake thoroughly with hot water.

  • Combine the filtrates and, while still warm, carefully acidify with concentrated HCl to a faintly acidic reaction to precipitate the product.

  • Cool the mixture in an ice bath and, if necessary, add sodium chloride to aid precipitation.

  • Collect the crystalline product by vacuum filtration, wash with a cold 15% salt solution, then with a small amount of cold water, and dry.

    • Expected Yield: ~90% (approx. 26 g).[7]

    • Characterization: The product should appear as glittering plates or a white crystalline solid. Confirm identity via ¹H NMR and melting point (139-141 °C).

Protocol 3.2: Cyclization to form this compound (Core Intermediate)

The formation of the benzoxazole ring from an o-aminophenol is a key cyclization step. While many reagents can facilitate this, cyanogen bromide (BrCN) is a classic and effective choice, though highly toxic. Safer alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid have also been developed.[10][11][12] This protocol will detail the conceptual use of a cyanating agent.

Rationale: The o-aminophenol reacts with an electrophilic cyanating agent. The amino group acts as the nucleophile, attacking the cyanating agent. This is followed by an intramolecular cyclization where the hydroxyl group attacks the nitrile carbon, leading to the formation of the 2-aminobenzoxazole ring system after tautomerization.

Materials & Reagents:

Reagent M.W. Quantity Moles
2-Amino-4-chlorophenol 143.57 g/mol 14.3 g 0.10
Cyanogen Bromide (BrCN) 105.92 g/mol 11.6 g 0.11
Sodium Acetate 82.03 g/mol 16.4 g 0.20
Methanol - 150 mL -

| Water | - | 100 mL | - |

Step-by-Step Procedure: CAUTION: Cyanogen bromide is extremely toxic and volatile. This reaction must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Dissolve 2-Amino-4-chlorophenol (14.3 g) and sodium acetate (16.4 g) in a mixture of methanol (150 mL) and water (100 mL) in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of cyanogen bromide (11.6 g) in methanol (50 mL) and add it dropwise to the stirred aminophenol solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, reduce the volume of the solvent under vacuum.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

    • Expected Yield: 60-75%.

    • Characterization: Confirm identity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of this compound Amide Derivatives

The final step is the formation of the amide bond, a cornerstone reaction in medicinal chemistry.[13] This is typically achieved by activating a carboxylic acid, which then reacts with the amine of the benzoxazole core. A variety of coupling reagents are available, with HATU being a modern and highly efficient choice that minimizes side reactions and racemization.[14]

Protocol 4.1: General Amide Coupling using HATU

Rationale: The coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester. This intermediate is highly susceptible to nucleophilic attack by the primary amine of the benzoxazolamine core. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction.[14][15]

G cluster_workflow Experimental Workflow reagents Carboxylic Acid (R-COOH) HATU DIPEA amine This compound solvent DMF or DCM step1 Step 1: Dissolve Carboxylic Acid & HATU in DMF step2 Step 2: Add DIPEA (Stir for 5-10 min) step1->step2 step3 Step 3: Add Amine Core (Stir at RT) step2->step3 step4 Step 4: Reaction Monitoring (TLC) step3->step4 step5 Step 5: Aqueous Work-up (Water/EtOAc Extraction) step4->step5 step6 Step 6: Purification (Column Chromatography) step5->step6

Diagram 2: Amide Coupling Workflow A step-by-step visualization of the HATU-mediated amide coupling protocol.

Materials & Reagents (Example using Acetic Acid):

Reagent M.W. Quantity Moles
This compound 168.58 g/mol 1.69 g 0.01
Acetic Acid 60.05 g/mol 0.66 g 0.011
HATU 380.23 g/mol 4.18 g 0.011
DIPEA 129.24 g/mol 3.88 g (5.2 mL) 0.03

| Anhydrous DMF or DCM | - | 50 mL | - |

Step-by-Step Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (or DCM).

  • Stir the solution for 2-3 minutes, then add DIPEA (3.0 eq). Stir for an additional 5-10 minutes to allow for the formation of the active ester.

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor its progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). Reactions are typically complete within 2-6 hours.

  • Once the starting amine is consumed, quench the reaction by pouring it into water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure amide derivative.

    • Expected Yield: 70-95%.

    • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, LC-MS, and HRMS.

Troubleshooting & Key Considerations

  • Low Yield in Reduction Step: Ensure the iron powder is finely divided and activated. The reaction is exothermic; slow addition of the nitrophenol is crucial to prevent overheating and side reactions.

  • Incomplete Cyclization: The purity of the 2-amino-4-chlorophenol is critical. Impurities can interfere with the cyclization. Ensure reaction conditions are anhydrous if using moisture-sensitive reagents like NCTS with a Lewis acid.

  • Failed Amide Coupling: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the active ester intermediate. The order of addition (activating the acid before adding the amine) is important for efficiency. If HATU fails, other coupling agents like EDC/HOBt or converting the acid to an acyl chloride can be attempted.[13][15][16]

  • Safety: Always handle cyanogen bromide with extreme caution in a well-ventilated fume hood. Coupling reagents and bases like DIPEA should also be handled with care.

Conclusion

This guide provides a comprehensive and robust framework for the synthesis of this compound and its subsequent conversion to a diverse range of amide derivatives. By following these detailed protocols, researchers in drug development can reliably produce libraries of these valuable compounds for pharmacological screening. The key to success lies in the careful execution of each step, rigorous purification of intermediates, and confirmation of product identity through modern analytical techniques.

References

Application Notes and Protocols: 5-Chloro-6-benzoxazolamine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology. The development of potent and selective kinase inhibitors is a cornerstone of modern targeted therapy. Within the landscape of medicinal chemistry, the benzoxazole scaffold has emerged as a "privileged structure," frequently forming the core of potent kinase inhibitors. Its rigid, planar structure and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.

5-Chloro-6-benzoxazolamine, a substituted benzoxazole, represents a promising candidate for kinase inhibitor development. The strategic placement of the chloro and amine groups can influence its binding affinity, selectivity, and pharmacokinetic properties. This document provides a detailed guide to the characterization of this compound as a kinase inhibitor, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. While this document uses VEGFR-2 as a primary example based on the known activity of similar benzoxazole derivatives, the principles and protocols described herein are broadly applicable for screening against other kinases.[1][2][3][4][5][6]

Hypothesized Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in angiogenesis, the formation of new blood vessels. In many cancers, the VEGF/VEGFR-2 signaling pathway is dysregulated, leading to increased tumor growth and metastasis. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can block its downstream signaling cascade.[3][5][7]

It is hypothesized that this compound binds to the hinge region of the VEGFR-2 ATP-binding pocket. The benzoxazole nitrogen is predicted to form a critical hydrogen bond with the backbone amide of a key cysteine residue (e.g., Cys919 in VEGFR-2), a common interaction for benzoxazole-based inhibitors. The 5-chloro substituent can occupy a hydrophobic pocket, enhancing binding affinity, while the 6-amino group may form additional hydrogen bonds with nearby residues. By occupying the ATP-binding site, the compound prevents the phosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways, such as the PLC-γ-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, ultimately leading to an anti-angiogenic and anti-proliferative effect.[5][7]

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_mapk MAPK Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Inhibitor 5-Chloro-6- benzoxazolamine Inhibitor->VEGFR2 Inhibits Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Effects Angiogenesis Cell Proliferation Survival ERK->Cell_Effects Akt->Cell_Effects InVitro_Workflow Start Start Compound_Prep Prepare Serial Dilutions of This compound Start->Compound_Prep Plate_Setup Add Compound to 384-well Plate Compound_Prep->Plate_Setup Add_Kinase_Substrate Add Kinase/Substrate Mix Plate_Setup->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate_1 Incubate (60 min) Add_ATP->Incubate_1 Add_Detection Add Detection Reagents (Antibody/Acceptor) Incubate_1->Add_Detection Incubate_2 Incubate (60 min) Add_Detection->Incubate_2 Read_Plate Measure TR-FRET Signal Incubate_2->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End CellBased_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with Serial Dilutions of This compound Incubate_Overnight->Treat_Cells Incubate_72h Incubate (72 hours) Treat_Cells->Incubate_72h Add_Resazurin Add Resazurin Solution Incubate_72h->Add_Resazurin Incubate_2_4h Incubate (2-4 hours) Add_Resazurin->Incubate_2_4h Read_Fluorescence Measure Fluorescence Incubate_2_4h->Read_Fluorescence Analyze_Data Calculate GI50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Application Notes & Protocols: Developing Probes for Target Identification of 5-Chloro-6-benzoxazolamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Identifying the molecular targets of a bioactive small molecule is a critical step in drug discovery and chemical biology, providing the mechanistic foundation for its therapeutic potential and potential toxicities.[1][2] 5-Chloro-6-benzoxazolamine is a heterocyclic compound belonging to the benzoxazole class, a scaffold known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7][8] However, the specific protein targets that mediate its effects are often uncharacterized. This guide provides a comprehensive framework and detailed protocols for the design, synthesis, and application of chemical probes derived from this compound to facilitate robust target identification in complex biological systems. We emphasize a modern workflow utilizing versatile "click chemistry" handles for a two-step labeling approach, alongside protocols for affinity purification and mass spectrometry-based protein identification.[9][10]

Introduction: The Rationale for Target Identification

The journey from a bioactive "hit" compound to a validated therapeutic lead is contingent on understanding its mechanism of action. Target identification bridges the gap between a compound's observed cellular phenotype and its underlying molecular interactions.[11][12] For this compound, a compound with the chemical properties shown in Table 1, identifying its binding partners is essential to:

  • Validate its therapeutic hypothesis: Confirming that the compound engages the desired target in a disease-relevant pathway.

  • Uncover novel biology: Discovering previously unknown functions for proteins or pathways.

  • Predict off-target effects: Identifying unintended interactions that could lead to toxicity, which is a major cause of drug attrition.[13]

  • Enable structure-based drug design: Guiding the optimization of compound potency and selectivity.[3]

Chemical proteomics, particularly through the use of custom-designed chemical probes, offers a powerful, unbiased strategy to isolate and identify a small molecule's protein targets directly within a native biological context.[1][14][15]

Table 1: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 916791-64-5 [3][16]
Molecular Formula C₇H₅ClN₂O [3]
Molecular Weight 168.58 g/mol [3]
IUPAC Name 5-chloro-1,3-benzoxazol-6-amine [3]
Appearance Solid [3]

| Storage | 2–8 °C under inert gas |[3] |

Principles of Chemical Probe Design

A successful chemical probe is a carefully engineered tool that retains the essential binding properties of the parent molecule while incorporating functionalities for detection and enrichment.[11] Most modern probes consist of three modular components, as illustrated below.

G cluster_0 Chemical Probe Architecture Parent Parent Molecule (this compound) Linker Linker Arm (e.g., PEG, Alkyl Chain) Parent->Linker Maintains Affinity Tag Reporter Tag / Handle (Biotin, Fluorophore, Alkyne) Linker->Tag Provides Spacing

Caption: Core components of a chemical probe.

  • Parent Molecule: The core scaffold of this compound, responsible for target recognition and binding. The key challenge is to identify a position for modification—typically one not essential for biological activity—to attach the linker. The 6-amino group is a prime candidate for such modification.

  • Linker: A chemical chain that connects the parent molecule to the reporter tag. Its length and composition are critical; it must be long enough to prevent the tag from sterically hindering the parent molecule's interaction with its target.[17] Flexible polyethylene glycol (PEG) spacers are commonly used.

  • Reporter Tag/Handle: This functional group enables the visualization or isolation of probe-protein complexes.

    • Affinity Tags (e.g., Biotin): Used for purification. The exceptionally strong, non-covalent interaction between biotin and streptavidin allows for the efficient "pull-down" of biotinylated proteins from a complex lysate.[17][18]

    • Bioorthogonal Handles (e.g., Alkyne, Azide): This is the preferred modern approach. These small, inert functional groups are introduced onto the probe.[19] A corresponding reporter tag (e.g., azide-biotin) is then attached in a second step via a highly specific "click" reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9][10][20] This two-step strategy minimizes the risk of a bulky tag interfering with target binding in live cells.[21]

    • Photo-reactive Group (e.g., Diazirine): For photo-affinity labeling (PAL), this group, upon UV irradiation, forms a highly reactive species that covalently crosslinks the probe to its binding partner, capturing both stable and transient interactions.[22][23][24]

Probe Synthesis Strategy & Protocol

Our primary strategy focuses on synthesizing an alkyne-functionalized probe from this compound. The terminal alkyne serves as a versatile handle for subsequent click chemistry conjugation to a biotin-azide reporter for pull-down experiments or a fluorophore-azide for imaging.

Protocol 1: Synthesis of an Alkyne-Functionalized Probe

This protocol outlines a plausible synthetic route to modify the 6-amino group of the parent compound with a linker terminating in an alkyne.

Rationale: We will perform an acylation of the 6-amino group with a commercially available linker, such as 4-pentynoic acid. This reaction is generally robust and specific to the amine group. The short alkyl chain with a terminal alkyne provides a small, minimally disruptive handle for click chemistry.

Materials & Reagents:

Reagent Purpose
This compound Starting Material
4-Pentynoic Acid Alkyne-containing linker
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Peptide coupling agent
DIPEA (N,N-Diisopropylethylamine) Non-nucleophilic base
Anhydrous DMF (Dimethylformamide) Reaction solvent
Dichloromethane (DCM) Extraction solvent
Saturated Sodium Bicarbonate (NaHCO₃) Aqueous wash
Brine Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄) Drying agent
Silica Gel For column chromatography

| Ethyl Acetate/Hexanes | Eluent for chromatography |

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add 4-Pentynoic Acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract three times with Dichloromethane (DCM).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the final alkyne probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Target Identification Workflow and Protocols

The following section details the complete workflow for using the synthesized alkyne probe to identify protein targets from cell lysates, culminating in mass spectrometry analysis.

G cluster_workflow Target Identification Workflow A 1. Cell Treatment Treat live cells or lysate with Alkyne Probe B 2. Lysis & Click Reaction Lyse cells (if needed) and add Azide-Biotin + Cu(I) catalyst A->B C 3. Affinity Purification Incubate with Streptavidin beads to capture biotinylated proteins B->C D 4. Wash & Elute Remove non-specific binders and elute captured proteins C->D E 5. Protein Digestion Digest proteins into peptides with Trypsin D->E F 6. LC-MS/MS Analysis Separate and identify peptides by mass spectrometry E->F G 7. Data Analysis Identify and quantify proteins to find specific targets F->G

Caption: Overall workflow for probe-based target identification.

Protocol 2: Cell Lysis and Proteome Preparation

Rationale: This protocol aims to generate a soluble proteome fraction containing native proteins while maintaining their structure and potential for interaction with the probe. The choice of lysis buffer is critical to avoid denaturing conditions.

Materials:

  • Cultured cells (e.g., a cell line relevant to the suspected activity of the compound)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

  • Cell scraper

  • Microcentrifuge

Methodology:

  • Grow cells to ~80-90% confluency.

  • Wash the cells twice with ice-cold PBS.

  • Add ice-cold Lysis Buffer to the plate and incubate on ice for 20 minutes.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant (soluble proteome) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Use the lysate immediately or store at -80°C.

Protocol 3: Proteome Labeling and Click Chemistry

Rationale: This protocol describes the labeling of target proteins with the alkyne probe, followed by the CuAAC reaction to attach the biotin reporter tag. A critical competition control is included to distinguish specific targets from non-specific binders.

Materials:

  • Prepared cell lysate (from Protocol 2)

  • Alkyne Probe (from Protocol 1, dissolved in DMSO)

  • This compound (Parent Compound, for competition)

  • Azide-PEG3-Biotin (Click-conjugation tag)

  • Click Reaction Cocktail (freshly prepared):

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) Sulfate (CuSO₄)

Methodology:

  • Labeling:

    • Test Sample: Dilute 1 mg of cell lysate to 1 mg/mL with Lysis Buffer. Add the Alkyne Probe to a final concentration of 1-10 µM.

    • Competition Control: In a separate tube, pre-incubate 1 mg of lysate with a 100-fold excess of the parent compound (this compound) for 1 hour at 4°C. Then, add the Alkyne Probe to the same final concentration.

    • No-Probe Control: Prepare a third sample with lysate and DMSO vehicle only.

  • Incubate all samples for 1-2 hours at 4°C with gentle rotation.

  • Click Reaction:

    • Add Azide-PEG3-Biotin to each sample (final concentration ~50 µM).

    • Add the pre-mixed click reaction cocktail components in order: TCEP, TBTA, and finally CuSO₄.

    • Incubate the reaction for 1 hour at room temperature.

G cluster_click Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Probe Protein-Bound Alkyne Probe Product Biotinylated Protein Target (Stable Triazole Linkage) Probe->Product Tag Azide-Biotin Tag->Product Catalyst Cu(I) Catalyst (from CuSO₄ + TCEP) Catalyst->Product

Caption: The "click" reaction covalently links biotin to the probe-bound protein.

Protocol 4: Affinity Purification of Labeled Proteins

Rationale: This protocol uses streptavidin-coated magnetic beads to capture the biotinylated proteins from the lysate, effectively enriching the targets of the probe.[25][26]

Materials:

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1: 1% SDS in PBS

  • Wash Buffer 2: 50 mM Tris-HCl pH 7.4, 1 M NaCl

  • Wash Buffer 3: PBS

  • Elution Buffer: 2x Laemmli sample buffer with 50 mM DTT

Methodology:

  • Bead Preparation: Resuspend the streptavidin beads and wash them three times with Lysis Buffer according to the manufacturer's protocol.

  • Binding: Add the washed beads to each of the click-reacted lysate samples. Incubate for 1 hour at room temperature with rotation.

  • Washing:

    • Place the tubes on a magnetic rack to pellet the beads. Remove the supernatant.

    • Wash the beads sequentially: twice with Wash Buffer 1, once with Wash Buffer 2, and twice with Wash Buffer 3. Thorough washing is crucial to minimize non-specific protein contamination.[27]

  • Elution: After the final wash, remove all supernatant. Add Elution Buffer to the beads and heat at 95°C for 10 minutes to denature and elute the bound proteins.

  • Collect the eluate after pelleting the beads on the magnetic rack. This sample is now ready for SDS-PAGE and subsequent mass spectrometry.

Protocol 5: Protein Identification by LC-MS/MS

Rationale: The enriched proteins are separated by gel electrophoresis, digested into smaller peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification.[28][29]

Methodology:

  • SDS-PAGE: Run the eluted samples on a 1D SDS-PAGE gel (e.g., 4-12% Bis-Tris).

  • Staining: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain). The lane from the competition control should show reduced band intensity for specific target proteins compared to the test sample.

  • In-Gel Digestion:

    • Excise the entire protein lane from the gel for each sample.

    • Destain the gel pieces, then reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins overnight with a sequencing-grade protease, such as trypsin.[30]

  • Peptide Extraction and LC-MS/MS:

    • Extract the peptides from the gel pieces.

    • Analyze the extracted peptides by LC-MS/MS. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.[28]

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental fragmentation spectra against a protein sequence database (e.g., UniProt/Swiss-Prot).

    • Identified proteins are "hits." True targets should be significantly enriched in the test sample compared to the competition control and the no-probe control.

Table 2: Example Mass Spectrometry Hit List (Hypothetical Data)

Protein ID (UniProt) Gene Name Peptide Count (Test Sample) Peptide Count (Competition Control) Enrichment Ratio (Test / Competition) Annotation
P04637 TP53 0 0 - Not a target
Q04756 KCNH2 25 2 12.5 Potential Target
P31749 AKT1 18 15 1.2 Non-specific binder
P62258 ACTG1 55 52 1.1 Common background

| P08581 | MET | 15 | 1 | 15.0 | Potential Target |

References

Application Notes & Protocols for In-Vivo Evaluation of 5-Chloro-6-benzoxazolamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Research & Development

Disclaimer: These application notes provide a generalized framework for the in-vivo investigation of 5-Chloro-6-benzoxazolamine. As of the date of this document, specific in-vivo data for this compound is not widely published. The protocols herein are based on established methodologies for the preclinical evaluation of novel chemical entities, particularly those belonging to the benzoxazole class of compounds. Researchers must adapt these guidelines based on their own in-vitro data, and the specific physicochemical properties of their test article.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

This compound (C₇H₅ClN₂O; CAS: 916791-64-5) is a halogenated benzoxazole derivative. The benzoxazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] This structural motif is considered an isostere of natural nucleic acids like guanine and adenine, suggesting a potential for interaction with biological macromolecules.[1][2]

The broader class of benzoxazole derivatives has been extensively investigated for a multitude of therapeutic applications, including:

  • Anticancer Activity: Targeting various mechanisms, including the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and induction of apoptosis.[2][3][4][5] The presence of a 5-chloro substituent, as in the titular compound, has been specifically noted for its positive contribution to anticancer effects.

  • Anti-inflammatory Properties: Often associated with the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation cascade.[6][7][8]

  • Antimicrobial and Antifungal Effects: Demonstrating activity against various bacterial and fungal strains.[2]

Given this context, this compound represents a compound of interest for in-vivo evaluation in oncology and inflammation models. These notes will provide a comprehensive guide to designing and executing foundational preclinical animal studies.

Pre-formulation and Vehicle Selection

A critical initial step in any in-vivo study is the development of a safe and effective formulation that ensures appropriate bioavailability of the test compound.[9] Benzoxazole derivatives are often characterized by low aqueous solubility, presenting a significant formulation challenge.[10][11][12][13]

2.1 Solubility Assessment: Before selecting a vehicle, the solubility of this compound must be determined in a panel of common preclinical vehicles.

Table 1: Example Solubility Screening Panel

VehicleCompositionUse
Aqueous
Saline (0.9% NaCl)0.9% Sodium Chloride in Water for InjectionIV, IP, SC, PO
PBS (Phosphate-Buffered Saline), pH 7.4Standard Phosphate BufferIV, IP, SC, PO
5% Dextrose in Water (D5W)5% Dextrose Monohydrate in WaterIV, IP, SC, PO
Co-solvents & Surfactants
10% DMSO / 90% Saline10% Dimethyl SulfoxideIV, IP (use with caution, potential for irritation)
5% Solutol HS 15 / 95% Saline5% Kolliphor® HS 15IV, IP, PO
20% Captisol® in Water20% Sulfobutylether-β-cyclodextrinIV, IP, SC, PO
Lipid-Based / Suspensions
0.5% CMC / 0.1% Tween 80 in Water0.5% Carboxymethylcellulose, 0.1% Polysorbate 80PO, IP (for suspensions)
Corn Oil / Sesame Oil100% OilPO, SC, IM

Protocol 1: Vehicle Screening

  • Add an excess amount of this compound to 1 mL of each vehicle in a microcentrifuge tube.

  • Vortex vigorously for 1-2 minutes.

  • Place on a rotator at room temperature for 24 hours to reach equilibrium.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet undissolved compound.

  • Carefully collect the supernatant and analyze the concentration using a validated analytical method (e.g., HPLC-UV).

  • The vehicle that provides the required solubility for the highest planned dose, while being appropriate for the intended route of administration, should be selected.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing meaningful efficacy studies.[14][15] A preliminary PK study in a rodent model (typically mice or rats) is essential.[15][16]

3.1 Study Design: A satellite PK study design is often employed, where small groups of animals are dosed and terminal blood samples are collected at various time points.

Diagram 1: General Workflow for a Preclinical PK Study

G cluster_prep Preparation Phase cluster_study In-Life Phase cluster_analysis Analysis Phase Formulation Formulation Development (Vehicle Selection) DosePrep Dose Preparation & QC Formulation->DosePrep Dosing Compound Administration (IV and PO Groups) DosePrep->Dosing Animals Animal Acclimation (e.g., 1 week) Animals->Dosing Sampling Serial or Terminal Blood Sampling Dosing->Sampling Observations Clinical Observations & Body Weights Dosing->Observations Bioanalysis Plasma Sample Processing & Bioanalysis (LC-MS/MS) Sampling->Bioanalysis PK_Calc PK Parameter Calculation (Cmax, Tmax, AUC, T½) Bioanalysis->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report

Caption: Workflow for a typical preclinical pharmacokinetic study.

Protocol 2: Mouse Pharmacokinetic Study

  • Animal Model: Male CD-1 or BALB/c mice, 8-10 weeks old.

  • Groups:

    • Group 1: Intravenous (IV) administration, 1-2 mg/kg.

    • Group 2: Oral Gavage (PO) administration, 10-20 mg/kg.

  • Housing: House animals individually or in small groups with free access to food and water.

  • Administration:

    • IV: Administer the compound via the lateral tail vein. The maximum recommended volume is 0.2 mL for an adult mouse.[17]

    • PO: Administer using a proper-sized oral gavage needle. Ensure the length of the needle is measured from the tip of the mouse's nose to the last rib to prevent esophageal or stomach perforation.[17]

  • Blood Sampling: Collect blood (~50-100 µL) via submandibular or saphenous vein bleeding into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Timepoints (example):

      • IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose.

      • PO: 15, 30 min, 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterAbbreviationDescription
Maximum ConcentrationCmaxThe highest concentration of the drug observed in plasma.
Time to CmaxTmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total drug exposure over time.
Half-lifeThe time required for the drug concentration to decrease by half.
BioavailabilityF (%)The fraction of the oral dose that reaches systemic circulation.

In-Vivo Efficacy Evaluation

Based on the known activities of the benzoxazole scaffold, oncology and inflammation are logical starting points for efficacy testing.

4.1 Anti-inflammatory Model: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model of acute inflammation.[17][18] The edema develops in two phases: the first involves histamine and serotonin release, while the second (after 3 hours) is mediated by prostaglandins, making it suitable for evaluating COX inhibitors.[17]

Protocol 3: Rat Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200g).

  • Groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC).

    • Group 2: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg, PO).

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, PO).

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

    • Measure the paw volume immediately after carrageenan injection (time 0) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline (time 0).

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

4.2 Oncology Model: Human Tumor Xenograft

To evaluate anticancer potential, a xenograft model using human cancer cell lines grown in immunocompromised mice is a standard approach.[19][20][21] The choice of cell line should be guided by in-vitro cytotoxicity data for this compound.

Protocol 4: Subcutaneous Xenograft Efficacy Study

  • Animal Model: Female athymic nude mice (Nu/Nu), 6-8 weeks old.

  • Cell Line: A human cancer cell line sensitive to the compound (e.g., MDA-MB-231 breast cancer or HCT-116 colon cancer).

  • Tumor Implantation:

    • Inject 5-10 million cells in ~0.1 mL of PBS/Matrigel mixture subcutaneously into the right flank of each mouse.

    • Monitor tumor growth regularly with calipers.

  • Study Initiation: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Tumor Volume (mm³) = (Length x Width²) / 2

  • Groups:

    • Group 1: Vehicle Control (administered on the same schedule as the drug).

    • Group 2: Positive Control (a standard-of-care agent for the chosen cell line).

    • Group 3-4: this compound (e.g., 25 and 50 mg/kg, daily, PO).

  • Treatment & Monitoring:

    • Administer treatments for a defined period (e.g., 21-28 days).

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor for any signs of toxicity.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight change, clinical observations.

    • Optional: At the end of the study, tumors can be harvested for pharmacodynamic (PD) biomarker analysis (e.g., Western blot, IHC).

Dose Range-Finding (DRF) and Toxicology

Before initiating long-term efficacy or regulatory toxicology studies, a dose range-finding (DRF) or Maximum Tolerated Dose (MTD) study is essential to identify a safe dose range.[22][23][24]

Diagram 2: Conceptual Model of Dose-Response Relationship

G cluster_dose cluster_effect LowDose Low Dose NoEffect No Efficacy No Toxicity LowDose->NoEffect Below MED MidDose Therapeutic Dose Efficacy Efficacy Minimal Toxicity MidDose->Efficacy Therapeutic Window HighDose High Dose HighDose->Efficacy Toxicity Adverse Effects (Weight Loss, etc.) HighDose->Toxicity Approaching MTD ToxicDose Toxic Dose (MTD) ToxicDose->Toxicity Exceeds MTD

Caption: Relationship between dose, efficacy, and toxicity.

Protocol 5: 7-Day Dose Range-Finding Study in Mice

  • Animal Model: Male and female mice (e.g., C57BL/6), 3-5 per group/sex.

  • Dose Escalation: Start with a low dose based on in-vitro data and escalate in subsequent groups. Example dose levels: 30, 100, 300, 1000 mg/kg, PO, daily.

  • Parameters to Monitor:

    • Mortality/Morbidity: Twice daily.

    • Clinical Observations: Detailed examination daily (e.g., changes in posture, activity, fur).

    • Body Weights: Daily. A body weight loss of >15-20% is often a key endpoint.

    • Feed Consumption: Daily (optional).

  • Terminal Procedures: At day 7, perform a terminal bleed for clinical pathology (hematology and clinical chemistry) and conduct a gross necropsy to examine major organs for any abnormalities.

References

Troubleshooting & Optimization

Improving yield and purity of 5-Chloro-6-benzoxazolamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-CBX-4481-Rev1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-6-benzoxazolamine (CAS No: 916791-64-5; Molecular Formula: C₇H₅ClN₂O)[1][2]. The unique electronic and steric properties conferred by the chloro and amino groups on the benzoxazole scaffold make this compound a valuable intermediate in medicinal chemistry.[1] However, achieving high yield and purity can present challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate common experimental hurdles and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary, well-documented routes for the synthesis of this compound:

  • Reduction of a Nitro Precursor: This is often the preferred method, starting from 5-chloro-6-nitrobenzoxazole. The nitro group is reduced to the target amine using catalytic hydrogenation (e.g., with Raney nickel) or other reducing agents like tin(II) chloride.[1] This route is generally high-yielding and clean if the reduction is carried to completion.

  • Selective Chlorination: This approach begins with a 6-aminobenzoxazole derivative and introduces the chlorine atom at the 5-position. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are typically employed for this electrophilic aromatic substitution.[1] The key challenge here is controlling regioselectivity to avoid the formation of other chlorinated isomers.

Q2: I am experiencing low yields in my synthesis. What are the first parameters I should investigate?

Low yields in heterocyclic synthesis are a common issue and often stem from a few key areas.[3] A systematic approach is the most effective way to troubleshoot:

  • Reaction Conditions: Suboptimal temperature, reaction time, or reactant concentration can significantly impact yield.[3] For instance, in the reduction of the nitro precursor, insufficient hydrogen pressure or catalyst loading can lead to incomplete conversion. Monitor your reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and check for product degradation.[3]

  • Purity of Reagents: Impurities in starting materials or solvents can poison catalysts or introduce competing side reactions.[3] Always use reagents of appropriate purity and ensure solvents are anhydrous, especially for reactions involving moisture-sensitive reagents.

  • Atmospheric Control: Many organic reactions are sensitive to oxygen and moisture.[3] If you are using a sensitive catalyst or intermediate, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q3: How do I choose the right purification method for the final product?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is the most effective method for removing small amounts of impurities from a solid product, provided a suitable solvent system can be found. The goal is to find a solvent (or solvent pair) in which the desired compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

  • Trituration: If the product is largely pure but contains minor, highly soluble impurities, trituration can be effective. This involves washing the solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble.[1]

  • Column Chromatography: For mixtures with impurities of similar polarity to the product, or for separating isomeric byproducts, flash column chromatography is the method of choice.[4][5]

Q4: What are the likely impurities I might encounter, and how can I detect them?

The potential impurities depend on the synthetic route.

  • From Nitro Reduction: The primary impurity is often unreacted 5-chloro-6-nitrobenzoxazole. This can be easily detected by TLC, as the nitro compound will have a different retention factor (Rf) than the more polar amine product. LC-MS is also highly effective for detecting starting material and partially reduced intermediates.

  • From Chlorination: You may encounter the starting material (6-aminobenzoxazole) or di-chlorinated species. The presence of these can be investigated using HPLC and Mass Spectrometry to identify compounds with the incorrect molecular weight. 1H NMR spectroscopy is also invaluable for confirming the regiochemistry of chlorination.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (for hydrogenation).2. Suboptimal reaction temperature or time.3. Reagent decomposition.4. Presence of moisture or oxygen in an air-sensitive reaction.1. Use fresh, high-quality catalyst. Ensure Raney nickel is properly washed and activated before use.2. Perform small-scale trial reactions to optimize temperature and monitor by TLC/LC-MS to determine the point of maximum conversion.[3]3. Verify the purity of starting materials via NMR or melting point. Store reagents under appropriate conditions.4. Use anhydrous solvents and maintain a positive pressure of an inert gas (N₂ or Ar).
High Impurity Levels 1. Incomplete reaction.2. Over-reaction or side reactions (e.g., di-chlorination).3. Product degradation during workup or purification.4. Inefficient mixing in a heterogeneous reaction.1. Increase reaction time, temperature, or amount of a key reagent/catalyst after confirming starting material is still present.2. Control stoichiometry carefully. For chlorination, add the chlorinating agent dropwise at a controlled temperature.[1]3. Avoid unnecessarily harsh acidic or basic conditions during workup. Check for product stability by spotting a solution of the pure compound on a TLC plate and letting it sit for several hours.[3]4. Ensure the stir rate is sufficient to maintain a uniform suspension, especially for catalytic hydrogenations.[3]
Difficulty with Purification 1. Product is an oil or fails to crystallize.2. Co-crystallization of impurities.3. Product streaks on silica gel column.1. Attempt to induce crystallization by scratching the flask, seeding with a crystal, or cooling to a lower temperature. If it remains an oil, purification by column chromatography may be necessary.2. Perform a solvent screen to find a better recrystallization solvent. A second recrystallization from a different solvent system may be required.3. The amine functionality can interact strongly with acidic silica gel. Pre-treat the silica with a small amount of triethylamine in the eluent (e.g., 0.5-1%) to neutralize active sites and improve peak shape.

Experimental Protocols & Workflows

Protocol 1: Synthesis via Reduction of 5-Chloro-6-nitrobenzoxazole

This protocol is adapted from established methods for the reduction of nitroaromatic compounds.[1]

Step-by-Step Methodology:

  • Setup: To a hydrogenation vessel, add 5-chloro-6-nitrobenzoxazole (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF) or ethanol (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Add pre-washed Raney nickel (approx. 10-15% by weight of the starting material) to the mixture.

  • Hydrogenation: Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1.5-3 hours. Monitor the reaction progress by TLC or LC-MS by periodically and carefully depressurizing the vessel and taking a sample.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve a small amount of the crude product in various solvents at their boiling points to test solubility. A good solvent will fully dissolve the product when hot but result in poor solubility when cool. Common choices for compounds of this type include ethanol, isopropanol, or ethyl acetate/heptane mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow from synthesis to the pure product.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage start Start: 5-Chloro-6-nitrobenzoxazole reaction Catalytic Hydrogenation (Raney Ni, H2, THF) start->reaction filtration Filter through Celite (Remove Catalyst) reaction->filtration concentration Concentrate under Reduced Pressure filtration->concentration crude Crude Product concentration->crude recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: General workflow for synthesis and purification.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing low yield issues.

G cluster_yes SM Consumed cluster_no SM Remains start Problem: Low Yield check_reaction Is Starting Material Consumed? (TLC/LC-MS) start->check_reaction degradation Product Degradation? check_reaction->degradation Yes check_conditions Review Reaction Conditions check_reaction->check_conditions No degradation_yes Modify Workup: - Milder pH - Lower Temp degradation->degradation_yes Yes degradation_no Mechanical Loss: - Check transfers - Optimize filtration degradation->degradation_no No increase_time Increase Reaction Time check_conditions->increase_time increase_temp Increase Temperature check_conditions->increase_temp check_reagents Check Reagent/Catalyst Purity & Activity check_conditions->check_reagents

References

Troubleshooting common problems in benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this important heterocyclic motif. Benzoxazoles are a vital scaffold in pharmacologically active compounds, and their efficient synthesis is crucial for drug discovery and development.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a very low yield or has failed completely. What are the most common initial troubleshooting steps?

A1: Low or no yield is a frequent issue that can typically be traced back to a few key areas. A systematic approach is the most effective way to diagnose the problem.[4]

  • Purity of Starting Materials: This is the most critical starting point. Impurities in your 2-aminophenol or the corresponding carboxylic acid/aldehyde can significantly inhibit the reaction.[5][6] 2-Aminophenols are particularly prone to air oxidation, leading to colored impurities and lower yields.[6]

    • Action: Verify the purity of your starting materials via melting point analysis, NMR, or TLC. If necessary, purify them by recrystallization or distillation before use.[6]

  • Reaction Conditions: Non-optimal conditions are a primary cause of failure. Key parameters include temperature, solvent, and reaction time.[5][7]

    • Action: Critically re-evaluate the literature procedure. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), as many reagents and intermediates are sensitive to air and moisture.[6][8]

  • Catalyst Choice and Activity: An inappropriate or deactivated catalyst will halt the reaction.

    • Action: Confirm that the chosen catalyst is suitable for your specific transformation.[4][8] For instance, condensations with aldehydes often benefit from Brønsted or Lewis acids.[4] If using a recyclable catalyst, it may have lost activity and require regeneration or replacement.[6]

Q2: My TLC analysis shows unreacted starting materials even after the recommended reaction time. What should I do?

A2: The presence of starting materials indicates an incomplete or stalled reaction.[5] Several factors could be at play:

  • Insufficient Temperature: The reaction may lack the necessary activation energy. Many benzoxazole syntheses require elevated temperatures to drive the final cyclization and dehydration step.[9][10]

    • Action: Incrementally increase the reaction temperature while monitoring progress by TLC. Some solvent-free methods require temperatures as high as 130°C to achieve good yields.[11]

  • Catalyst Deactivation: The catalyst may have lost its activity during the reaction.[6]

    • Action: If feasible, add a fresh portion of the catalyst to see if the reaction restarts.

  • Formation of a Stable Intermediate: In syntheses involving aldehydes, the intermediate Schiff base can be stable and may not cyclize efficiently under the initial conditions.[5][12]

    • Action: Consider changing the solvent or catalyst to one that better promotes the cyclization step. In some cases, isolating the Schiff base first and then subjecting it to stronger cyclization conditions can improve the overall yield.[12]

Q3: My reaction is producing a significant number of side products, complicating purification. How can I improve selectivity?

A3: Side product formation is a common problem that lowers yield and makes purification challenging.[5]

  • Incomplete Cyclization: As mentioned, the Schiff base intermediate formed from an aldehyde and 2-aminophenol may persist as a major byproduct.[6]

    • Action: Drive the reaction to completion by increasing the temperature or reaction time, or by adding a suitable oxidant or a more effective cyclization catalyst.[6]

  • Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic/basic conditions.[6]

    • Action: Carefully control the reaction temperature and the stoichiometry of your reactants. A slow addition of one reactant to the other can sometimes minimize self-condensation.

  • Oxidation: The 2-aminophenol starting material is susceptible to oxidation, which can generate colored impurities.

    • Action: Always perform the reaction under an inert atmosphere (N₂ or Ar).[6]

Detailed Troubleshooting Guide

This section provides a deeper dive into specific problems, organized by the stage of the synthetic workflow.

Problem Area 1: Low Yield & Incomplete Reactions

A low yield is often the result of an incomplete reaction. The following workflow can help diagnose the root cause.

LowYield_Workflow start Start: Low Yield Observed check_purity 1. Verify Starting Material Purity (TLC, NMR, MP) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Purify Starting Materials (Recrystallize, Distill) purity_ok->purify_sm No check_conditions 2. Review Reaction Conditions (Inert atmosphere, Anhydrous?) purity_ok->check_conditions Yes purify_sm->check_purity conditions_ok Conditions Correct? check_conditions->conditions_ok correct_setup Correct Reaction Setup (Flame-dry glassware, use N2/Ar) conditions_ok->correct_setup No optimize_temp_time 3. Optimize Temperature & Time (Increase incrementally, monitor by TLC) conditions_ok->optimize_temp_time Yes correct_setup->check_conditions temp_ok Improvement? optimize_temp_time->temp_ok check_catalyst 4. Evaluate Catalyst (Correct choice? Active?) temp_ok->check_catalyst No re_evaluate Re-evaluate Synthetic Route temp_ok->re_evaluate Yes catalyst_ok Improvement? check_catalyst->catalyst_ok screen_catalysts Screen New Catalysts or Increase Loading catalyst_ok->screen_catalysts No catalyst_ok->re_evaluate Yes screen_catalysts->check_catalyst

Caption: A systematic workflow for troubleshooting low yields in benzoxazole synthesis.

Problem Area 2: Understanding Side Reactions

The primary pathway for benzoxazole synthesis from a 2-aminophenol and a carboxylic acid (or its derivative) involves acylation followed by cyclization.[13] When using an aldehyde, a Schiff base is formed first.[5] Understanding this mechanism is key to diagnosing side reactions.

Reaction_Mechanism cluster_main Desired Pathway cluster_side Potential Pitfalls SM 2-Aminophenol + Aldehyde (R-CHO) Intermediate Schiff Base Intermediate SM->Intermediate Condensation (-H2O) Polymer Polymerization/ Dimerization SM->Polymer High temp. or wrong pH Product 2-Substituted Benzoxazole Intermediate->Product Oxidative Cyclization SideReaction Stable Schiff Base (Fails to cyclize) Intermediate->SideReaction Stalls here if conditions are too mild

Caption: Key steps and common failure points in benzoxazole synthesis.

The most common side product is often the uncyclized Schiff base intermediate.[5][6] This occurs when the reaction conditions are not vigorous enough to overcome the energy barrier for the final ring-closing step.

Solutions:

  • Stronger Dehydrating Conditions: For syntheses starting from carboxylic acids, ensure complete removal of water. Polyphosphoric acid (PPA) at high temperatures (e.g., 150°C) is a classic and effective method.[2][10]

  • Catalyst Choice: The choice of catalyst can significantly influence the rate of cyclization.[5] While traditional Brønsted and Lewis acids work, modern heterogeneous catalysts can offer advantages in terms of recyclability and sometimes milder conditions, though they may still require high temperatures.[11][14]

  • Solvent Effects: The solvent can play a crucial role. While some reactions are effective under solvent-free conditions, others may benefit from a high-boiling aprotic solvent like toluene or xylene to facilitate water removal via a Dean-Stark apparatus.[9][13]

Catalyst SystemTypical ReactantsTypical ConditionsAdvantagesCommon Issues
Polyphosphoric Acid (PPA) 2-Aminophenol + Carboxylic Acid150-200°C, neatStrong dehydrating agent, good yields.[2][15]Viscous, difficult workup, harsh conditions.
Brønsted/Lewis Acids (e.g., HCl, BF₃·Et₂O) 2-Aminophenol + AldehydeReflux in solvent (e.g., dioxane)Readily available, well-established.[5]Often require stoichiometric amounts, corrosive.
Heterogeneous Catalysts (e.g., BAIL gel, Fe₃O₄@SiO₂-SO₃H) 2-Aminophenol + Aldehyde50-130°C, Solvent-freeRecyclable, "green" chemistry.[8][11]May require high temperatures, potential for lower activity.[11]
Tf₂O / 2-Fluoropyridine 2-Aminophenol + Tertiary Amide0°C to RT, DCMMild conditions, high yields, broad scope.[16]Reagents are expensive and moisture-sensitive.
Problem Area 3: Purification Challenges

Even with a successful reaction, isolating the pure benzoxazole can be a source of significant product loss.[5]

Purification_Strategy start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid is_high_purity High purity by TLC/NMR? is_solid->is_high_purity Yes column Silica Gel Column Chromatography is_solid->column No (Oily) recrystallize Recrystallization is_high_purity->recrystallize Yes is_high_purity->column No triturate Trituration / Washing recrystallize->triturate If impurities remain

Caption: A decision-making guide for selecting an appropriate purification method.

  • Column Chromatography: This is the most common method for purifying benzoxazoles.[5]

    • Pro-Tip: Benzoxazoles are moderately polar. A typical eluent system is a mixture of petroleum ether (or hexanes) and ethyl acetate. Start with a low polarity and gradually increase it to elute your product.[16]

  • Recrystallization: If the crude product is a solid with relatively high purity, recrystallization is an excellent method for obtaining analytically pure material.

    • Pro-Tip: Common solvent systems include ethanol, or mixtures like acetone/acetonitrile or ethyl acetate/hexanes.[17]

  • Washing/Trituration: If the main impurities are highly polar (e.g., unreacted 2-aminophenol salts) or non-polar, a simple wash or trituration of the crude solid with a suitable solvent (like cold ethanol or diethyl ether) can effectively remove them.[12][18]

  • Dealing with Color: If your product is discolored due to oxidation byproducts, treating a solution of the crude material with activated charcoal before filtration and solvent evaporation can be very effective.[17]

Experimental Protocols

The following are generalized protocols based on common synthetic methods. Always refer to the specific literature procedure for your target molecule and perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis from a Carboxylic Acid using Methanesulfonic Acid[13][19]
  • To a stirred solution of the desired carboxylic acid (1.0 mmol) in a suitable high-boiling solvent (e.g., toluene, 5 mL) in a round-bottom flask equipped with a reflux condenser, add thionyl chloride (1.2 mmol).

  • Heat the mixture at reflux for 1-2 hours to form the acid chloride in situ.

  • Cool the reaction mixture to room temperature.

  • Carefully add 2-aminophenol (1.0 mmol) to the flask.

  • Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.

  • Heat the reaction mixture to 100-120°C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and quench by carefully pouring it into a beaker of ice-cold water or a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography or recrystallization.

Protocol 2: Solvent-Free Synthesis from an Aldehyde using a BAIL Gel Catalyst[11]
  • In a 5 mL reaction vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).

  • Stir the reaction mixture at 130°C for the time specified in the literature (e.g., 5 hours).

  • Monitor the reaction progress by TLC or GC.[11]

  • After completion, allow the mixture to cool and dissolve it in ethyl acetate (10 mL).

  • Separate the heterogeneous catalyst by filtration or centrifugation. The catalyst can often be washed and reused.[11]

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Synthesis of 5-Chloro-6-benzoxazolamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-Chloro-6-benzoxazolamine. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the side reaction products that can be encountered during its synthesis. The information presented herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic routes involve the preparation of the key intermediate, 2-amino-4-chlorophenol, followed by cyclization to form the benzoxazole ring. Each of these steps is susceptible to the formation of side products that can complicate purification and compromise the quality of the final compound. This guide will address potential issues in a question-and-answer format to directly assist you in your experimental work.

I. Synthesis of the 2-Amino-4-chlorophenol Intermediate

The quality of the starting 2-amino-4-chlorophenol is crucial for a successful synthesis of this compound. The most prevalent method for its preparation is the reduction of 4-chloro-2-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities observed when reducing 4-chloro-2-nitrophenol to 2-amino-4-chlorophenol using catalytic hydrogenation?

A1: Catalytic hydrogenation (e.g., using Pd/C, Pt/C, or Raney Ni) is a clean and efficient method for the reduction of nitroarenes. However, several side products can form, particularly if the reaction is not optimized. The accumulation of hydroxylamine intermediates is a known issue in the catalytic hydrogenation of aromatic nitro compounds[1]. These hydroxylamines can further react to form dimeric azo and azoxy compounds, which can be difficult to separate from the desired aminophenol.

  • Troubleshooting:

    • Catalyst Selection and Loading: Ensure the catalyst is active and used in the appropriate loading. Deactivated catalysts can lead to incomplete reduction.

    • Hydrogen Pressure and Temperature: Optimize hydrogen pressure and reaction temperature. Insufficient pressure or temperature can result in the accumulation of intermediates.

    • Solvent Purity: Use high-purity solvents to avoid catalyst poisoning.

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material and intermediates.

Q2: I am using the Béchamp reduction (iron filings in acidic medium) to prepare 2-amino-4-chlorophenol and my product is discolored. What could be the cause?

A2: The Béchamp reduction is a classical method for nitro group reduction[2]. While effective, it can lead to the formation of colored impurities. The iron oxide sludge generated during the reaction can adsorb the product, leading to lower yields and contamination if not properly removed[3]. Incomplete reduction can also leave residual starting material (4-chloro-2-nitrophenol), which is yellow. Furthermore, aerial oxidation of the aminophenol product can lead to colored polymeric species.

  • Troubleshooting:

    • Iron Activation: Ensure the iron powder is activated (e.g., by washing with dilute acid) to have a clean, reactive surface.

    • Vigorous Stirring: Maintain vigorous stirring to ensure good contact between the reactants.

    • Complete Reaction: Ensure the reaction goes to completion by monitoring the disappearance of the starting material[3].

    • Work-up: During work-up, the iron sludge should be thoroughly washed to recover the adsorbed product. The product should be isolated under an inert atmosphere if possible to prevent oxidation.

Summary of Potential Impurities in 2-Amino-4-chlorophenol Synthesis
Starting MaterialReduction MethodPotential Side ProductsMitigation Strategies
4-Chloro-2-nitrophenolCatalytic Hydrogenation4-Chloro-2-hydroxylaminophenol, 4,4'-Dichloro-2,2'-azoxyphenol, 4,4'-Dichloro-2,2'-azophenolOptimize catalyst, H₂ pressure, and temperature; monitor reaction closely.
4-Chloro-2-nitrophenolBéchamp Reduction (Fe/HCl)Unreacted 4-chloro-2-nitrophenol, Iron complexes, Oxidation productsEnsure complete reaction; thorough washing of iron sludge; inert atmosphere work-up.
2,5-DichloronitrobenzeneHydrolysis then ReductionIsomeric chloronitrophenols, Incomplete hydrolysis or reduction productsCareful control of hydrolysis and reduction conditions; purification of intermediates.[4]

II. Cyclization to this compound

The formation of the benzoxazole ring is a critical step where various side reactions can occur, primarily depending on the cyclizing agent used. A common and effective reagent for this transformation is cyanogen bromide (CNBr).

Frequently Asked Questions (FAQs)

Q3: When reacting 2-amino-4-chlorophenol with cyanogen bromide, I observe multiple spots on my TLC plate, and my yield of this compound is low. What are the likely side products?

A3: Cyanogen bromide is a highly reactive reagent that can participate in several side reactions with the bifunctional 2-amino-4-chlorophenol.

  • N-Cyanation: The amino group of one molecule of 2-amino-4-chlorophenol can react with cyanogen bromide to form a cyanamide intermediate. This intermediate might not cyclize efficiently or could react with another molecule of the aminophenol.

  • O-Cyanation: The hydroxyl group can also react with cyanogen bromide to form a cyanate ester. This is generally less favored in the presence of a more nucleophilic amino group but can occur under certain conditions.

  • Dimerization/Polymerization: The reactive intermediates can potentially dimerize or polymerize, leading to higher molecular weight impurities.

  • Formation of a Urea Derivative: If the reaction conditions are not strictly anhydrous, cyanogen bromide can hydrolyze to form hydrocyanic acid and hypobromous acid, which can lead to the formation of urea-type byproducts.

  • Troubleshooting:

    • Reaction Temperature: Maintain a low temperature during the addition of cyanogen bromide to control its reactivity.

    • Stoichiometry: Use the correct stoichiometry of reagents. An excess of cyanogen bromide can promote side reactions.

    • pH Control: The reaction is often carried out in the presence of a base to neutralize the HBr formed. The choice and amount of base are critical to favor the desired cyclization.

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of cyanogen bromide.

Q4: My final product, this compound, seems to be unstable and discolors over time. What could be the reason?

A4: Aromatic amines, including this compound, are susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored quinone-imine type structures and other degradation products. The presence of trace metal impurities can also catalyze this degradation.

  • Troubleshooting:

    • Purification: Ensure the final product is thoroughly purified to remove any residual catalysts or acidic/basic impurities that might promote degradation.

    • Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

    • Antioxidants: For long-term storage, the addition of a small amount of an antioxidant could be considered, although this would depend on the intended downstream application.

Visualizing Reaction Pathways and Side Products

Main Synthetic Pathway

Main_Synthesis 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol 4-Chloro-2-nitrophenol->2-Amino-4-chlorophenol Reduction (e.g., Fe/HCl or H₂/Pd-C) This compound This compound 2-Amino-4-chlorophenol->this compound + CNBr Cyclization

Caption: Main synthetic route to this compound.

Potential Side Reactions in Cyclization

Side_Reactions cluster_0 Main Reaction cluster_1 Side Reactions 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol Intramolecular\nCyclization Intramolecular Cyclization 2-Amino-4-chlorophenol->Intramolecular\nCyclization + CNBr N-Cyanation\nProduct N-Cyanation Product 2-Amino-4-chlorophenol->N-Cyanation\nProduct + CNBr (Intermolecular) CNBr CNBr Urea\nDerivative Urea Derivative CNBr->Urea\nDerivative + H₂O This compound This compound Intramolecular\nCyclization->this compound Dimerization/\nPolymerization Dimerization/ Polymerization N-Cyanation\nProduct->Dimerization/\nPolymerization

Caption: Potential side reactions during cyclization with CNBr.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-chlorophenol via Béchamp Reduction
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add finely powdered iron (Fe) and water.

  • Acidification: Add a catalytic amount of hydrochloric acid (HCl) and heat the mixture to reflux with vigorous stirring.

  • Addition of Nitro Compound: Dissolve 4-chloro-2-nitrophenol in a suitable solvent (e.g., ethanol) and add it dropwise to the refluxing mixture.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture and filter to remove the iron sludge. Wash the sludge thoroughly with hot water.

  • Isolation: Make the filtrate basic to precipitate the 2-amino-4-chlorophenol. Filter the precipitate, wash with cold water, and dry under vacuum.[3]

Protocol 2: Synthesis of this compound
  • Reaction Setup: Dissolve 2-amino-4-chlorophenol in a suitable anhydrous solvent (e.g., methanol, ethanol) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a suitable base (e.g., potassium carbonate, triethylamine) to the solution.

  • CNBr Addition: Cool the mixture in an ice bath and add a solution of cyanogen bromide in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Concluding Remarks

The synthesis of this compound, while straightforward in principle, requires careful attention to detail to minimize the formation of side products. By understanding the potential impurities that can arise at each stage of the synthesis and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their final product. Always ensure that the structure and purity of all intermediates and the final compound are confirmed by appropriate analytical techniques (NMR, MS, HPLC).

References

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-6-benzoxazolamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Chloro-6-benzoxazolamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to move from lab-scale synthesis to pilot or manufacturing scale. We will address common challenges, provide detailed protocols, and explain the critical parameters that ensure a successful, safe, and scalable process.

This compound is a valuable building block in medicinal chemistry, often incorporated into scaffolds for developing novel therapeutic agents.[1] While several synthetic routes exist, scaling up production presents unique challenges in terms of reaction control, safety, and product purity. This guide provides field-proven insights to navigate these complexities.

Core Synthesis Pathway

The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from 2-amino-4-chlorophenol. This involves an initial cyclization to form the benzoxazole core, followed by a selective reduction of a nitro group.

Synthesis_Pathway cluster_0 Step 1: Cyclization & Nitration cluster_1 Step 2: Reduction start 2-Amino-4-chlorophenol intermediate 5-Chloro-6-nitrobenzoxazole start->intermediate 1. Cyclizing Agent (e.g., Urea) 2. Nitrating Agent (e.g., HNO3/H2SO4) final This compound intermediate->final Catalytic Hydrogenation (e.g., H2, Raney Ni)

Caption: Scalable two-step synthesis of this compound.

Experimental Protocols & Data
Protocol 1: Synthesis of 5-Chloro-1,3-benzoxazol-2(3H)-one (Intermediate Precursor)

This protocol outlines a common method to form the benzoxazole core from 2-amino-4-chlorophenol using urea as a safe and effective cyclizing agent.[2][3] This intermediate can then be nitrated and reduced.

Materials:

  • 2-amino-4-chlorophenol

  • Urea

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel suitable for heating under reflux, dissolve 2-amino-4-chlorophenol (1.0 eq) in a minimal amount of DMF.

  • Add urea (1.0 eq) to the solution.

  • Heat the mixture to 60°C and reflux for approximately 3 hours. Monitor the reaction for the cessation of ammonia gas evolution, which indicates the reaction is nearing completion.[3]

  • After cooling to room temperature, pour the reaction mixture slowly into a vigorously stirred vessel of ice-cold water.

  • A precipitate of 5-chloro-1,3-benzoxazol-2(3H)-one will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from rectified ethanol to yield the pure intermediate.[3]

Note: This intermediate requires subsequent nitration at the 6-position followed by reduction of the nitro group and conversion of the 2-oxo group to an amine if this specific pathway is chosen. A more direct route involves the reduction of a pre-synthesized 5-chloro-6-nitrobenzoxazole.

Protocol 2: Reduction of 5-Chloro-6-nitrobenzoxazole

This protocol details the final reduction step, which is critical for obtaining the target compound. Catalytic hydrogenation is preferred for scale-up due to its high efficiency and cleaner waste profile compared to metal-acid reductions.[1]

Materials:

  • 5-Chloro-6-nitrobenzoxazole

  • Tetrahydrofuran (THF) or Methanol

  • Raney Nickel (or 5% Pd/C)

  • Hydrogen Gas

  • Heptane

Procedure:

  • Charge a suitable hydrogenation reactor with 5-chloro-6-nitrobenzoxazole (1.0 eq) and a solvent such as THF or methanol.[1][4]

  • Carefully add a pre-washed slurry of Raney Nickel catalyst (typically 5-10% w/w).

  • Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (approx. 50 psi) and begin vigorous agitation.[1]

  • Maintain the reaction at room temperature. The reaction is typically complete within 1.5-3 hours. Monitor hydrogen uptake to determine the reaction endpoint.

  • Once the reaction is complete, depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Raney Nickel can be pyrophoric when dry; do not allow the filter cake to dry completely and handle it under a wet or inert atmosphere.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by trituration with heptane, followed by cooling and filtration to yield pure this compound.[1]

Data Summary: Key Parameters for Scale-Up
ParameterLab Scale (10-50 g)Pilot Scale (1-10 kg)Justification & Expert Insights
Reduction Catalyst Loading 5-10% w/w Raney Ni2-5% w/w Raney NiOn a larger scale, catalyst efficiency improves with better mixing. Reducing the catalyst load minimizes costs and heavy metal waste.[4]
Hydrogen Pressure 50-60 psi50-100 psiHigher pressure can increase reaction rate by improving hydrogen solubility, but requires appropriately rated equipment. Rate is often limited by mass transfer, not pressure, at scale.[1]
Reaction Temperature 20-25°C25-40°CThe reduction is exothermic. At scale, efficient heat removal is critical. A slightly elevated temperature can increase the reaction rate but must be carefully controlled to prevent side reactions.
Solvent Volume 10-15 mL / g5-8 mL / gMore concentrated reactions are economical but require excellent mixing to keep the catalyst suspended and ensure heat transfer. Solvent choice impacts work-up and purification.
Typical Yield 85-95%80-90%Yields can be slightly lower at scale due to transfer losses and sampling. The focus at this stage is on consistency and purity.
Purity (Post-Workup) >98%>99%Purity is paramount. At scale, impurities can complicate downstream processes. Robust purification methods like trituration or recrystallization are essential.
Troubleshooting Guide

Q1: My reduction of 5-chloro-6-nitrobenzoxazole is stalling. Hydrogen uptake has stopped, but TLC/HPLC analysis shows significant starting material remaining. What's wrong?

A1: This is a classic scale-up challenge related to catalyst activity and mass transfer.

  • Causality:

    • Catalyst Poisoning: The most likely culprit. Sulfur or other impurities in the nitro-intermediate can irreversibly poison the catalyst surface. Ensure the 5-chloro-6-nitrobenzoxazole intermediate is of high purity before starting the reduction.

    • Poor Mass Transfer: On a larger scale, dissolving hydrogen gas into the liquid phase can become the rate-limiting step. If agitation is insufficient, the catalyst will be "starved" of hydrogen, and the reaction will stop.

    • Catalyst Settling: Inadequate mixing can cause the dense catalyst particles to settle at the bottom of the reactor, reducing the available surface area for the reaction.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Run a purity check on your intermediate. If necessary, recrystallize it before the reduction step.

    • Increase Agitation: Increase the stirrer speed to create a deeper vortex, maximizing the gas-liquid interface and ensuring the catalyst remains suspended.

    • Catalyst Recharge (Use with Caution): In some cases, a carefully controlled, filtered addition of fresh catalyst can restart the reaction. This should only be done after confirming the issue is not a fundamental impurity problem.

Q2: During the work-up of the reduction, I'm getting a lower-than-expected yield, and the product is discolored (pink/brown). Why?

A2: This points to product instability or degradation, likely due to air oxidation.

  • Causality: Aromatic amines, like the final product, are susceptible to oxidation, especially when finely dispersed on a high-surface-area catalyst or during solvent removal. This oxidation can produce colored impurities.

  • Troubleshooting Steps:

    • Maintain an Inert Atmosphere: Conduct the catalyst filtration and solvent evaporation steps under a nitrogen or argon blanket to minimize contact with oxygen.

    • Quench Filtration: Filter the catalyst as quickly as possible after the reaction. Do not leave the product solution sitting in the presence of the catalyst and potential residual hydrogen/air.

    • Use of Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite to the work-up quench water can prevent oxidation.

    • Temperature Control: Keep the temperature as low as possible during solvent concentration to reduce the rate of degradation.

Frequently Asked Questions (FAQs)

Q1: The synthesis of the benzoxazole ring often uses hazardous reagents like cyanogen bromide. Are there safer, scalable alternatives?

A1: Yes. While cyanogen bromide is effective, its extreme toxicity makes it undesirable for scale-up.[5][6][7] Modern industrial processes favor safer alternatives. For forming the benzoxazole core from an o-aminophenol, scalable options include:

  • Carboxylic Acids with Polyphosphoric Acid (PPA): A classic method involving condensation with a carboxylic acid at high temperatures using PPA as a dehydrating agent and catalyst.[8]

  • Orthoesters (e.g., Triethyl Orthoformate): These reagents can react with o-aminophenols to form the benzoxazole ring under milder conditions than PPA.

  • Urea/Carbonylating Agents: As described in Protocol 1, urea is a safe, inexpensive, and solid reagent that can be used for cyclization to form a benzoxazolinone, which can be a versatile intermediate.[2][3]

Q2: What are the most critical safety considerations when performing a catalytic hydrogenation at pilot scale?

A2: Safety is the highest priority. Key considerations include:

  • Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. The reactor area must be well-ventilated and equipped with hydrogen sensors. All equipment must be properly grounded to prevent static discharge.[9]

  • Catalyst Handling: Catalysts like Raney Nickel and Palladium on Carbon (Pd/C) can be pyrophoric, meaning they can spontaneously ignite in air, especially after being used in a reaction. They should always be handled wet (e.g., as a water or solvent slurry) and never allowed to dry in the open.[1] Spent catalyst should be quenched carefully into water.

  • Exotherm Control: The reduction of a nitro group is highly exothermic. A robust cooling system for the reactor is mandatory to prevent a thermal runaway, which could lead to a dangerous increase in pressure. The addition of hydrogen should be controlled to manage the rate of heat generation.

Q3: How can I improve the purity of my final this compound product at a large scale?

A3: Purity is achieved through a combination of a clean reaction and an effective final purification step.

  • Clean Reaction: Ensure the reduction goes to completion. The presence of unreacted nitro-intermediate is a common and difficult-to-remove impurity.

  • Work-up: A simple acid-base work-up can be effective. The amine product is basic and can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The product is then re-isolated by basifying the aqueous layer and extracting it back into an organic solvent.

  • Recrystallization/Trituration: As described in the protocol, trituration with a non-polar solvent like heptane is very effective at removing residual organic impurities.[1] For higher purity, a full recrystallization from a solvent system like ethanol/water or toluene/heptane may be necessary.

Troubleshooting Workflow: Low Yield in Reduction Step

Caption: A logical workflow for diagnosing low yield in the catalytic reduction step.

References

Technical Support Center: Catalyst Selection for Efficient Benzoxazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst selection and troubleshoot common experimental hurdles. We will explore the causality behind experimental choices to empower you to optimize your reactions for maximum efficiency and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the catalytic synthesis of benzoxazoles, a versatile and important class of heterocyclic compounds.[1][2]

Q1: What are the primary catalytic strategies for synthesizing benzoxazoles?

A1: The synthesis of benzoxazoles, typically from a 2-aminophenol precursor, can be achieved through several catalytic routes depending on the coupling partner.[3][4] The most prevalent methods include:

  • Condensation with Aldehydes: This is one of the most common routes, often catalyzed by Brønsted or Lewis acids, which facilitate the initial Schiff base formation and subsequent oxidative cyclization.[5] Various catalysts, from simple acids to complex metal-organic frameworks (MOFs), have been employed.[6][7]

  • Condensation with Carboxylic Acids (or derivatives): This pathway involves an initial acylation of the 2-aminophenol's amino group, followed by intramolecular cyclization and dehydration.[8] Catalysts like methanesulfonic acid, Lawesson's reagent, or even solvent-free microwave irradiation are effective.[8][9][10]

  • Metal-Catalyzed Reactions: Transition metals like copper and palladium are widely used.[11] For instance, copper catalysts can facilitate the cyclization of ortho-haloanilides or the oxidative amination of benzoxazoles themselves.[12] Palladium catalysts are used in reactions involving isocyanides or for aminocarbonylation methods.[13][14]

  • Ionic Liquids and Nanocatalysts: Modern approaches utilize reusable and efficient catalysts like Brønsted acidic ionic liquids (BAILs) or various nanocatalysts (e.g., ZnO, Fe3O4, CeO2) to promote the reaction under greener conditions.[11][13][15]

Q2: How do I choose the best catalyst for my specific starting materials?

A2: The choice of catalyst is critically dependent on your substrates and desired reaction conditions.

  • For Aldehydes: If you are reacting a 2-aminophenol with an aldehyde, both Brønsted and Lewis acids are effective. A simple choice is p-Toluenesulfonic acid (p-TsOH). For higher efficiency and reusability, a heterogeneous catalyst like a Brønsted acidic ionic liquid (BAIL) gel can provide excellent yields under solvent-free conditions.[5][6] Metal-Organic Frameworks (MOFs) like Mn-TPA have also shown high efficiency at room temperature.[7]

  • For Carboxylic Acids: Direct condensation requires forcing conditions or a strong acid catalyst that also acts as a dehydrating agent. Methanesulfonic acid is highly effective for the one-pot synthesis from carboxylic acids, proceeding via an in situ generated acid chloride.[16] For a milder, solvent-free approach, microwave-assisted synthesis, sometimes promoted by Lawesson's reagent, is an excellent option.[12]

  • For Acid Chlorides: The reaction with acid chlorides is generally more facile. A base-catalyzed approach using a heterogeneous catalyst like KF-Al2O3 can give high yields rapidly at room temperature.[15]

  • For Alcohols: A Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction can directly couple primary alcohols with 2-aminophenol, offering an atom-economical route.[13]

Q3: What are the advantages of heterogeneous vs. homogeneous catalysts for benzoxazole synthesis?

A3: Both catalyst types have distinct pros and cons.

  • Homogeneous Catalysts (e.g., H2SO4, methanesulfonic acid, CuI) are dissolved in the reaction medium, leading to high contact with reactants and often faster reaction rates. However, their removal from the product can be difficult, leading to purification challenges and preventing catalyst reuse.

  • Heterogeneous Catalysts (e.g., BAIL gels, MOFs, nanocatalysts, polymer-supported catalysts) exist in a different phase from the reaction mixture.[5][7] Their primary advantage is ease of separation (by filtration or magnetism) and high potential for recyclability, which is both cost-effective and environmentally friendly.[6][15] While they can sometimes exhibit lower activity due to mass transfer limitations, many modern heterogeneous catalysts like MOFs and ionic liquid gels show comparable or even superior performance to their homogeneous counterparts.[6][7]

Section 2: Troubleshooting Guide

Even with a well-chosen catalyst, experimental challenges can arise. This guide provides actionable advice for common problems.

Problem 1: Low or No Product Yield

Q: My reaction is not proceeding or giving a very low yield. What are the first catalyst-related issues to check?

A: A low yield is a common problem that can often be traced back to a few key factors.[17][18]

  • Catalyst Activity and Loading: Ensure your catalyst is active. Some catalysts are air or moisture sensitive and require fresh preparation or activation.[17] If using a recyclable catalyst, it may have lost activity.[18] Consider increasing the catalyst loading incrementally; sometimes a small increase can significantly boost conversion.[17] However, be aware that some reactions stall at temperatures below 100-130°C.[6][18]

  • Purity of Starting Materials: This is a critical, often overlooked factor. Impurities in your 2-aminophenol or the coupling partner (aldehyde/acid) can poison the catalyst or lead to side reactions.[18] 2-aminophenols are particularly prone to air oxidation. Verify purity via melting point analysis or spectroscopy and consider recrystallization if necessary.[17]

  • Reaction Conditions: Re-evaluate your solvent, temperature, and reaction time. Traditional Brønsted and Lewis acids often show low catalytic activity, requiring higher temperatures or longer times.[6] For instance, a BAIL gel catalyst required 130°C to achieve a 98% yield, with lower temperatures providing minimal product.[5][6] Always monitor reaction progress using Thin Layer Chromatography (TLC) to determine if the reaction is stalled or simply slow.[17]

  • Inert Atmosphere: Many benzoxazole syntheses, especially those involving sensitive reagents or catalysts, benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of starting materials or deactivation of the catalyst.[17][18]

Problem 2: Significant Side Product Formation

Q: My TLC plate shows multiple spots, and purification is difficult. How can catalyst choice minimize side products?

A: Side product formation is a major cause of low yields and complicates downstream processing.[17]

  • Incomplete Cyclization: A common side product is the stable Schiff base intermediate, formed from the condensation of 2-aminophenol and an aldehyde, which fails to cyclize.[17][18] Your catalyst choice is key to promoting this final, often rate-limiting, step. A more potent Lewis acid or an oxidative catalyst system can facilitate the cyclization/dehydrogenation.

  • Polymerization: Starting materials or intermediates can polymerize under harsh conditions, such as high temperatures or highly acidic media.[17] Using a milder, more selective heterogeneous catalyst (e.g., a MOF at room temperature) can prevent this.[7]

  • Over-oxidation/Reduction: In oxidative cyclization routes, the choice of oxidant and catalyst is crucial. Using a stoichiometric or overly aggressive oxidant can lead to undesired byproducts. Systems that use air or O2 as the terminal oxidant are often more selective.[16]

Problem 3: Catalyst Deactivation During Reuse

Q: My heterogeneous catalyst works well for the first run but loses significant activity in subsequent cycles. What is happening?

A: Catalyst deactivation is a common issue with recyclable systems.

  • Leaching: The active catalytic species may be "leaching" or dissolving from the solid support into the reaction mixture. This is a known issue for some supported ionic liquids or metal nanoparticles.[6] After a run, you can analyze the filtrate for traces of the catalyst (e.g., via ICP-OES for metals) to confirm leaching.[6]

  • Fouling/Poisoning: The catalyst's active sites can be blocked by strongly adsorbed product, byproducts, or impurities from the starting materials. Ensure you are thoroughly washing the catalyst after each run according to the literature protocol.

  • Structural Degradation: The catalyst support itself (e.g., silica, polymer) may not be stable under the reaction conditions (e.g., high temperature, strong acid/base), leading to a loss of surface area or active sites. Ensure the catalyst's stability is well-documented for your chosen reaction conditions.

Section 3: Data & Protocols
Table 1: Comparison of Catalytic Systems for 2-Phenylbenzoxazole Synthesis

The following table summarizes the performance of various catalysts for the model reaction between 2-aminophenol and benzaldehyde.

Catalyst TypeCatalyst ExampleConditionsTime (h)Yield (%)Reference
Brønsted Acidp-Toluenesulfonic acid (p-TsOH)130°C, Solvent-free545[6]
Lewis AcidZnCl₂130°C, Solvent-free535[6]
Ionic Liquid (Heterogeneous)BAIL Gel (1 mol%)130°C, Solvent-free598[5][6]
Ionic Liquid (Heterogeneous)LAIL@MNP (4 mg)70°C, Solvent-free, Sonication0.592[15][19]
MOF (Heterogeneous)Mn-TPA (0.006 mmol)30°C, Ethanol0.599.9[7]
Nanocatalyst (Heterogeneous)Nano Ceria (CeO₂)Reflux, Ethanol494[13]
Experimental Protocols

This protocol describes a highly efficient, solvent-free synthesis using a recyclable Brønsted acidic ionic liquid (BAIL) gel.

  • To a 5 mL reaction vessel, add 2-aminophenol (1.0 mmol, 109 mg), benzaldehyde (1.0 mmol, 106 mg), and the BAIL gel catalyst (0.010 g, ~1.0 mol%).

  • Stir the reaction mixture at 130 °C for 5 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Upon completion, allow the mixture to cool and dissolve it in ethyl acetate (10 mL).

  • Separate the solid BAIL gel catalyst by filtration or centrifugation. The catalyst can be washed with solvent and dried for reuse.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

This protocol utilizes a manganese-based Metal-Organic Framework (Mn-TPA) for a rapid and efficient synthesis under mild conditions.

  • Activate the Mn-TPA catalyst by heating under vacuum to create open metal sites (desolvation).

  • In a reaction vial, suspend the activated Mn-TPA catalyst (0.006 mmol) in ethanol.

  • Add o-aminophenol (50 mmol) and benzaldehyde (55 mmol) to the suspension.

  • Stir the reaction mixture vigorously at 30 °C.

  • Monitor the reaction, which should reach near-full conversion within 30 minutes.

  • Upon completion, separate the catalyst by centrifugation.

  • Evaporate the solvent from the supernatant to yield the benzoxazole product.

Section 4: Visual Guides

Diagram 1: General Mechanism of Benzoxazole Formation

Benzoxazole Formation Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product A 2-Aminophenol C Schiff Base / Imine A->C + Catalyst - H₂O B Aldehyde (R-CHO) B->C D Cyclized Intermediate (Benzoxazoline) C->D Intramolecular Cyclization E 2-Substituted Benzoxazole D->E Oxidation / Dehydrogenation - [H]

Caption: General reaction pathway for benzoxazole synthesis from 2-aminophenol and an aldehyde.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Problem: Low Benzoxazole Yield CheckPurity Step 1: Verify Purity of Starting Materials Start->CheckPurity CheckCatalyst Step 2: Evaluate Catalyst CheckPurity->CheckCatalyst Pure Purify Action: Recrystallize or Re-purify Reagents CheckPurity->Purify Impure CheckConditions Step 3: Optimize Conditions CheckCatalyst->CheckConditions Active & Sufficient IncreaseLoading Action: Increase Catalyst Loading or Use Fresh Batch CheckCatalyst->IncreaseLoading Inactive or Insufficient? IncreaseTemp Action: Increase Temperature &/or Reaction Time CheckConditions->IncreaseTemp Stalled? ChangeCatalyst Action: Select a More Active Catalyst System (e.g., BAIL, MOF) CheckConditions->ChangeCatalyst Still No Improvement? Purify->CheckCatalyst IncreaseLoading->CheckConditions Success Yield Improved IncreaseTemp->Success ChangeCatalyst->Success

Caption: A logical workflow for troubleshooting low-yield benzoxazole synthesis reactions.

References

Technical Support Center: Managing Temperature and Pressure in Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Hydrogenation Reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing the critical parameters of temperature and pressure. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter during your experiments. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter. Each issue is presented in a question-and-answer format, providing a systematic approach to diagnosis and resolution.

Issue 1: My reaction is slow or has stalled completely.

Question: My hydrogenation reaction is showing little to no conversion of the starting material. What are the likely causes, and how can I troubleshoot this?

Answer: A slow or stalled hydrogenation reaction is one of the most common challenges.[1] A systematic approach is crucial to identify the root cause. The primary factors to investigate are catalyst activity, reaction conditions, and substrate/solvent issues.[2]

Potential Causes & Solutions:

  • Catalyst-Related Issues:

    • Poisoning: The active sites on your catalyst can be blocked by various substances. Common poisons for noble metal catalysts include sulfur compounds, nitrogen-containing heterocycles (if not the substrate), and heavy metal ions.[2]

      • Solution: Ensure all glassware is meticulously clean and use high-purity solvents and reagents.[2] If you suspect poisoning, replacing the catalyst with a fresh batch is the most effective solution.[2]

    • Deactivation: The catalyst may have lost its activity due to improper storage or handling.[2] Pyrophoric catalysts like Raney Nickel are particularly sensitive and must be handled under an inert atmosphere.[3][4]

      • Solution: Use a fresh batch of catalyst to rule out deactivation.[2]

    • Insufficient Loading: The amount of catalyst may be too low for the reaction scale.

      • Solution: For catalysts like Palladium on carbon (Pd/C), a typical loading is 5-10 mol% relative to the substrate.[2] Consider increasing the catalyst loading, but be mindful that this could also impact selectivity.[2]

  • Sub-Optimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: The partial pressure of hydrogen might be insufficient to drive the reaction forward. While a hydrogen balloon is often sufficient for simple reductions, more challenging substrates may necessitate higher pressures.[2]

      • Solution: Increase the hydrogen pressure. This can be achieved by using a high-pressure reactor like a Parr hydrogenator.[2][5]

    • Incorrect Temperature: Many hydrogenations proceed efficiently at room temperature.[2] However, some substrates require heating to increase the reaction rate.[2] Conversely, excessive heat can lead to catalyst deactivation or promote side reactions.[2][6]

      • Solution: Gently heat the reaction mixture. The optimal temperature is typically between 25-80°C, but should not exceed the boiling point of the solvent.[1]

    • Poor Agitation: Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which limits the reaction rate.[2]

      • Solution: Ensure vigorous and efficient stirring to maximize the contact between the reactants.[2] Stirring speeds are generally suitable between 150-300 rpm.[1]

  • Substrate and Solvent Issues:

    • Poor Solubility: If your substrate is not well-dissolved in the chosen solvent, the reaction will be slow.

      • Solution: Select a solvent that fully dissolves the starting material. Common and effective solvents include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[1][2]

    • Solvent Purity: The presence of impurities, including water, in the solvent can sometimes act as a temporary poison to the catalyst.[2]

      • Solution: Use pure, dry solvents.

Issue 2: I'm observing the formation of undesired byproducts.

Question: My reaction is proceeding, but I'm getting a mixture of products. How can I improve the chemoselectivity of my hydrogenation?

Answer: Achieving high chemoselectivity is a common challenge, especially when your molecule contains multiple reducible functional groups. The choice of catalyst and reaction conditions are the primary levers to control the reaction's outcome.[2]

Potential Causes & Solutions:

  • Overly Active Catalyst: Some catalysts are more reactive than others. For instance, Pd/C can sometimes reduce other functional groups like alkenes, alkynes, or benzyl ethers.[2]

    • Solution: Consider using a less active catalyst. Alternatively, you can intentionally "passivate" the catalyst by treating it with a compound that selectively blocks the most active sites, thereby reducing its activity towards less reactive functional groups.[2]

  • Harsh Reaction Conditions: High hydrogen pressure and temperature can lead to the reduction of less reactive functional groups.[2]

    • Solution: Optimize the reaction conditions by using milder pressure and temperature settings.[5] Experiment with lower pressures and temperatures to find a sweet spot that favors the desired transformation.

  • Incorrect pH: The pH of the reaction medium can influence the stability and reactivity of intermediates, potentially leading to byproduct formation.[2]

    • Solution: In some cases, adding a small amount of acid or base can suppress the formation of byproducts.[2]

Issue 3: I'm concerned about a potential runaway reaction.

Question: My hydrogenation is highly exothermic. What are the signs of a runaway reaction, and what precautions should I take?

Answer: Runaway reactions are a significant safety hazard in hydrogenation due to the involvement of pyrophoric catalysts, flammable hydrogen gas, and exothermic processes.[7][8] A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure.[9][10]

Causes and Preventative Measures:

  • Poor Heat Dissipation: Most hydrogenations are exothermic. If the heat generated is not removed efficiently, it can lead to a thermal runaway.[11]

    • Prevention: Ensure your reactor has an adequate cooling system, such as a cooling jacket or internal coils.[11] For larger-scale reactions, a shell-and-tube heat exchanger may be necessary.[11] Always monitor the internal temperature of the reaction.

  • Incorrect Reagent Addition: A sudden introduction of a large amount of reactant can trigger a rapid release of heat.[12]

    • Prevention: Add reagents gradually and monitor the temperature response.

  • Loss of Cooling: A failure in the cooling system can quickly lead to a dangerous temperature increase.[9]

    • Prevention: Regularly inspect and maintain your cooling systems.[6] Have a backup cooling plan or an emergency shutdown procedure in place.

  • Substrate Impurities: Impurities in the starting material can sometimes lead to unexpected side reactions and thermal instability.[7]

    • Prevention: Use high-purity starting materials.

Key Safety Reminders:

  • Always work in a well-ventilated area, preferably a fume hood.[8][13]

  • Remove all potential ignition sources from the reaction area.[7][13]

  • Use appropriate personal protective equipment (PPE), including anti-static shoes and cotton gloves.[13]

  • Never leave a high-pressure hydrogenation reaction unattended.[7]

  • Ensure your pressure vessel is rated for the intended operating pressure and is free from any defects.[7]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of managing temperature and pressure in hydrogenation.

Q1: What is the optimal temperature for most hydrogenation reactions? A1: There is no single "optimal" temperature, as it is highly dependent on the substrate and catalyst.[14] Many reactions proceed well at room temperature (25-80°C).[1][2] However, increasing the temperature can increase the reaction rate, but may also decrease selectivity.[15][16] It is crucial to determine the optimal temperature experimentally for each specific reaction.[5]

Q2: How does pressure affect the rate and selectivity of my reaction? A2: Higher hydrogen pressure generally increases the reaction rate because it increases the concentration of dissolved hydrogen.[17][18][19] However, very high pressures can sometimes lead to over-reduction or loss of selectivity.[2] The effect of pressure on kinetics can be complex and substrate-dependent.[18][20]

Q3: What are the typical pressure ranges for laboratory-scale hydrogenations? A3: For many common reductions, atmospheric pressure (using a hydrogen balloon) is sufficient.[2] For more difficult reductions, pressures can range from 1 to 30 atm (approximately 15 to 440 psi).[1] High-pressure reactors can go significantly higher, but this requires specialized equipment and safety protocols.[8][13]

Q4: Can I use transfer hydrogenation instead of gaseous hydrogen? A4: Yes, transfer hydrogenation is a viable and often safer alternative as it avoids the use of high-pressure hydrogen gas. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[2]

Q5: How do I safely handle pyrophoric catalysts like Raney Nickel or dry Pd/C after the reaction? A5: Pyrophoric catalysts can ignite spontaneously upon contact with air.[4][7] After the reaction is complete and the hydrogen has been safely vented and purged with an inert gas (like nitrogen or argon), the catalyst should be filtered carefully.[2][7] It is crucial to keep the catalyst wet with solvent during filtration and transfer to prevent ignition.[7][8] The filtered catalyst should then be quenched, for example, by making a wet slurry with water, before disposal in a designated waste container.[7]

Section 3: Experimental Protocols & Visual Guides

Standard Protocol for a Bench-Scale Hydrogenation

This protocol provides a general framework. Always perform a thorough hazard assessment before starting any new reaction.

  • Vessel Preparation:

    • Select a pressure vessel appropriate for the desired pressure and temperature.[7]

    • Ensure the vessel is clean, dry, and free of any cracks or defects.[7]

  • Reagent Loading:

    • Add the substrate and the chosen solvent to the reaction vessel. Ensure the substrate is fully dissolved.[2]

  • Inerting the System:

    • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove all oxygen. This is a critical step to prevent the formation of an explosive hydrogen-oxygen mixture.[2][7][8]

  • Catalyst Addition:

    • Under a positive pressure of inert gas, carefully add the catalyst to the reaction mixture.[2]

  • Hydrogenation:

    • Evacuate the inert gas and introduce hydrogen gas to the desired pressure.[2]

    • Begin vigorous stirring.[2]

    • If required, begin heating the reaction to the target temperature.[6]

  • Reaction Monitoring:

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS).[2]

    • Monitor the pressure and temperature throughout the reaction. A drop in pressure indicates hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, cool the vessel to room temperature.

    • Carefully and slowly vent the excess hydrogen gas into a fume hood or to an external vent.[13]

    • Purge the vessel with an inert gas at least three times to remove any residual hydrogen.[7][13]

    • Carefully filter the catalyst, ensuring it remains wet.[7]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a slow or stalled hydrogenation reaction.

G start Reaction Slow or Stalled catalyst Check Catalyst start->catalyst conditions Check Reaction Conditions start->conditions substrate Check Substrate/Solvent start->substrate poisoned Poisoned? catalyst->poisoned Yes inactive Inactive/Old? catalyst->inactive No pressure Inadequate H2 Pressure? conditions->pressure Yes temp Incorrect Temperature? conditions->temp No solubility Poor Solubility? substrate->solubility Yes purity Impure Solvent? substrate->purity No replace_catalyst Use Fresh/New Catalyst poisoned->replace_catalyst loading Insufficient Loading? inactive->loading No inactive->replace_catalyst Yes increase_loading Increase Catalyst Loading loading->increase_loading Yes increase_pressure Increase H2 Pressure pressure->increase_pressure agitation Poor Agitation? temp->agitation No adjust_temp Adjust Temperature temp->adjust_temp Yes increase_stirring Increase Stirring Rate agitation->increase_stirring Yes change_solvent Change Solvent solubility->change_solvent use_pure_solvent Use Pure/Dry Solvent purity->use_pure_solvent Yes

Caption: Troubleshooting workflow for a slow or stalled hydrogenation.

Data Summary: Typical Reaction Parameters

The following table summarizes typical temperature and pressure ranges for the hydrogenation of various functional groups. These are starting points and may require optimization.

Functional GroupCatalystTypical Temperature (°C)Typical Pressure (atm)
Alkene/AlkynePd/C, PtO₂20 - 501 - 4
Nitro GroupPd/C, Raney Ni25 - 801 - 50
Carbonyl (Ketone/Aldehyde)Pd/C, Pt/C, Raney Ni25 - 1001 - 100
Aromatic RingRh/C, Ru/C50 - 15050 - 200

References

Technical Support Center: Enhancing the Stability of 5-Chloro-6-benzoxazolamine for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-6-benzoxazolamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in biological testing. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is a heterocyclic compound belonging to the benzoxazole class, a scaffold known for a wide range of biological activities.[1][2] The presence of a chloro group and an amino group on the benzoxazole ring makes it a valuable building block in medicinal chemistry. However, these same functional groups can also contribute to its potential instability under certain experimental conditions. Understanding and mitigating these stability issues is paramount for obtaining reproducible and accurate data in biological assays.

This guide will walk you through the common stability challenges, provide frequently asked questions with detailed answers, and offer step-by-step protocols for handling, storage, and stability assessment of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues that researchers may encounter when working with this compound.

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability in its solid form, this compound should be stored at 2–8 °C under an inert atmosphere (e.g., argon or nitrogen).[1] This is crucial to minimize degradation from atmospheric moisture and oxygen over time. Ensure the container is tightly sealed. For added protection, consider storing the primary container within a desiccator.

Q2: My this compound solution appears cloudy or has precipitated after preparation. What should I do?

A2: Cloudiness or precipitation indicates that the compound has either exceeded its solubility limit in the chosen solvent or has degraded into less soluble byproducts.

  • Solubility Issue: this compound has low predicted aqueous solubility. If you are preparing aqueous solutions, you may need to use a co-solvent such as DMSO or ethanol. Always start by preparing a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous biological buffer.

  • pH-Dependent Solubility: The amino group on the benzoxazole ring means that the compound's solubility is likely pH-dependent. At physiological pH, the compound may be less soluble. You can investigate adjusting the pH of your buffer, but be mindful of how this might affect your biological system.

  • Degradation: If the solution was initially clear and became cloudy over time, degradation is a likely cause. The degradation products may be less soluble than the parent compound. It is advisable to prepare fresh solutions before each experiment.

Q3: I am observing inconsistent results in my biological assays. Could this be related to the stability of this compound?

A3: Yes, inconsistent results are a common consequence of compound instability. Degradation of this compound can lead to a decrease in its effective concentration, resulting in reduced biological activity. The degradation products themselves might also interfere with the assay or exhibit their own biological effects.

To troubleshoot this, consider the following:

  • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments. Avoid using solutions that have been stored for extended periods, especially at room temperature or in aqueous buffers.

  • Protect from Light: Aromatic amines and halogenated compounds can be susceptible to photodegradation.[3] Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.

  • Control pH: The stability of compounds with amino groups can be highly pH-dependent.[4] Ensure the pH of your buffers is consistent across experiments. If you suspect pH-related degradation, you can perform a simple stability study at different pH values (see Protocol 2).

  • Minimize Freeze-Thaw Cycles: If you must store stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the public domain, we can infer potential routes based on its chemical structure and the degradation of similar compounds. A plausible degradation pathway is hydrolysis of the oxazole ring, especially under acidic or basic conditions. For instance, the related compound 6-Chloro-2-benzoxazolinone has been shown to degrade via hydrolysis to 2-amino-5-chlorophenol.[5] Oxidative degradation is another possibility, given the presence of the electron-rich aromatic ring and amino group.[6]

Technical Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a standardized method for preparing solutions of this compound to maximize its stability for biological experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Your desired biological buffer (e.g., PBS, Tris-HCl), sterile-filtered

  • Sterile, amber microcentrifuge tubes or glass vials

Procedure:

  • Prepare a High-Concentration Stock Solution (in 100% DMSO): a. Weigh out the required amount of solid this compound in a sterile microcentrifuge tube or vial. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex or sonicate until the compound is completely dissolved. This stock solution is best prepared fresh, but if storage is necessary, it should be aliquoted and stored at -20°C or -80°C under an inert atmosphere.

  • Prepare Working Solutions: a. On the day of the experiment, thaw a single aliquot of the DMSO stock solution. b. Perform serial dilutions of the stock solution into your biological buffer to achieve the desired final concentrations for your assay. c. Crucially, add the DMSO stock to the buffer and mix immediately and vigorously. This helps to prevent precipitation. d. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Protocol 2: A Practical Approach to Assessing Stability in Your Assay Buffer

This protocol outlines a simple experiment to determine the stability of this compound in your specific biological buffer over the timescale of your experiment.

Materials:

  • A stock solution of this compound in DMSO (from Protocol 1)

  • Your biological buffer

  • HPLC system with a UV detector or LC-MS system

  • Incubator set to the temperature of your biological assay

Procedure:

  • Sample Preparation: a. Prepare a solution of this compound in your biological buffer at the highest concentration you plan to use in your assay. b. Prepare several identical aliquots of this solution.

  • Time-Point Analysis: a. Immediately analyze one aliquot (t=0) by HPLC or LC-MS to determine the initial peak area of the parent compound. b. Incubate the remaining aliquots under the same conditions as your biological assay (e.g., 37°C, protected from light). c. At various time points relevant to your assay duration (e.g., 1h, 4h, 24h), remove an aliquot and analyze it by HPLC or LC-MS.

  • Data Analysis: a. Compare the peak area of this compound at each time point to the peak area at t=0. b. A significant decrease in the peak area of the parent compound over time indicates instability. c. The appearance of new peaks suggests the formation of degradation products.

Data Summary and Visualization

Table 1: Recommended Handling and Storage of this compound

FormConditionTemperatureAtmosphereLight Condition
Solid Long-term storage2–8 °CInert Gas (Argon/Nitrogen)Dark
Stock Solution (in DMSO) Short-term storage (days)-20 °CInert Gas (optional)Amber vial/Dark
Working Solution (in aqueous buffer) Immediate useAssay TemperatureN/AAmber vial/Dark

Diagram 1: Potential Degradation Pathway of this compound

G parent This compound hydrolysis_product 2-Amino-5-chlorophenol (Hypothesized) parent->hydrolysis_product  Hydrolysis (H₂O, H⁺/OH⁻) oxidation_product Oxidized Products (Hypothesized) parent->oxidation_product  Oxidation ([O])

Caption: A diagram illustrating the potential degradation pathways of this compound.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare DMSO Stock prep_working Dilute in Assay Buffer prep_stock->prep_working t0 t=0 Sample t1 t=1h Sample t_final t=final Sample hplc HPLC / LC-MS Analysis t0->hplc t1->hplc t_final->hplc data Compare Peak Areas hplc->data

Caption: A workflow for assessing the stability of this compound in a biological buffer.

References

Technical Support Center: Optimizing Structural Modifications for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of structural modification for enhanced biological activity. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the iterative process of lead optimization. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions and overcome common hurdles in your quest for more effective and safer therapeutics.

Section 1: Structure-Activity Relationship (SAR) Studies - Troubleshooting and Interpretation

The exploration of Structure-Activity Relationships (SAR) is the cornerstone of lead optimization. It is the systematic study of how chemical structure influences biological activity.[1] However, the data generated can often be complex and, at times, seemingly contradictory. This section addresses common issues encountered during SAR studies.

Frequently Asked Questions (FAQs)

Q1: My SAR data is "flat," with minor structural modifications leading to no significant change in activity. What could be the issue?

A1: A flat SAR can be perplexing and may stem from several factors:

  • "Activity Cliff" Proximity: You may be exploring a region of chemical space far from an "activity cliff," where small structural changes result in a dramatic shift in biological activity. Your current modifications might be in a region where the target's binding pocket is tolerant to minor alterations.

  • Incorrect Binding Hypothesis: Your initial hypothesis about how the compound binds to the target may be flawed. The modifications you are making might be in a part of the molecule that does not significantly interact with the target.

  • Assay Limitations: The biological assay may not be sensitive enough to detect subtle differences in potency between your analogs.

Troubleshooting Steps:

  • Re-evaluate Binding Mode Hypotheses: Utilize computational tools like molecular docking to explore alternative binding poses. If a crystal structure of the target protein is available, this will provide the most reliable information.[2]

  • Broaden Structural Diversity: Instead of minor modifications, consider more significant changes to probe different regions of the binding pocket. This could involve altering the core scaffold or introducing larger functional groups.

  • Validate Assay Sensitivity: Run control compounds with known, graded potencies to ensure your assay can discriminate between compounds with small differences in activity.

  • Consider Alternative Assays: If possible, use a different type of assay (e.g., a biophysical binding assay in addition to a functional cell-based assay) to confirm your findings.

Q2: I'm observing unexpected or contradictory SAR trends (e.g., a seemingly beneficial modification in one analog is detrimental in another). How do I interpret this?

A2: Contradictory SAR is common and often reveals nuanced details about the target-ligand interaction.

  • Context-Dependent Interactions: The impact of a functional group can be highly dependent on the overall molecular context. A hydrogen bond donor, for example, might be beneficial in one scaffold that orients it correctly towards a corresponding acceptor on the target, but detrimental in another scaffold that positions it in a lipophilic pocket.

  • Conformational Effects: A structural modification can induce a change in the preferred conformation of the molecule, which may alter its ability to bind to the target.

  • Metabolic Instability: The modification might be introducing a metabolic liability, where the compound is rapidly degraded in the assay system, leading to an apparent loss of activity.[3]

Troubleshooting and Interpretation Workflow:

A Unexpected SAR Result Observed B Analyze Compound Conformation (NMR, Modeling) A->B Is conformation altered? C Assess Metabolic Stability (Microsomal Assay) A->C Is the compound unstable? D Re-dock Analogs in Target Binding Site A->D How does the new analog fit? E Hypothesize New Interaction Model B->E C->E D->E F Synthesize Probes to Test Hypothesis E->F G Refine SAR Understanding F->G

Caption: Workflow for troubleshooting unexpected SAR data.

Section 2: Addressing Physicochemical and ADMET Liabilities

Optimizing a compound for potent on-target activity is only part of the challenge. A successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4] This section provides guidance on troubleshooting common ADMET-related issues.

Poor Solubility

Q3: My modified compound shows high potency but has very low aqueous solubility. How can I improve this?

A3: Poor solubility is a frequent obstacle that can hinder both in vitro testing and in vivo bioavailability.[5][6]

Strategies for Improving Solubility:

StrategyMechanismConsiderations
Introduce Ionizable Groups Adding a basic amine or an acidic carboxylic acid allows for salt formation at physiological pH, which is generally more soluble.Can alter pKa and overall charge, potentially affecting permeability and off-target interactions.
Add Polar Functional Groups Incorporating groups like hydroxyls, amides, or sulfonamides can increase hydrogen bonding with water.May increase metabolic susceptibility or introduce new binding interactions.
Reduce Lipophilicity (LogP) Replace lipophilic moieties (e.g., large alkyl or aryl groups) with smaller or more polar groups.Can sometimes lead to a decrease in potency if the lipophilic group is crucial for binding.
Disrupt Crystal Packing Introduce conformational flexibility or bulky groups that hinder the formation of a stable crystal lattice.Can be less predictable and may negatively impact binding affinity.

Experimental Protocol: Kinetic Solubility Assay [7][8]

This high-throughput assay is used for rapid assessment of compound solubility.[5]

Materials:

  • Test compound in DMSO stock solution (e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV method)

  • Nephelometer or UV spectrophotometer plate reader

Procedure (Direct UV Method):

  • Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate.

  • Add buffer (e.g., 98 µL of PBS) to each well to achieve the desired final compound concentration and a consistent DMSO concentration (e.g., 2%).

  • Mix the plate thoroughly and incubate at room temperature for a specified time (e.g., 1-2 hours).

  • Filter the solution to remove any precipitated compound.

  • Measure the UV absorbance of the filtrate at the compound's λmax.

  • Calculate the solubility by comparing the absorbance to a standard curve of the compound prepared in a solubilizing solvent (e.g., 100% DMSO).

High Metabolic Instability

Q4: My compound is rapidly metabolized in in vitro assays (e.g., liver microsomes). What are common strategies to improve metabolic stability?

A4: High metabolic instability can lead to poor bioavailability and a short duration of action in vivo.[3][9]

Strategies to Enhance Metabolic Stability:

  • Identify the "Metabolic Hotspot": First, determine which part of the molecule is being metabolized. This is often done by incubating the compound with liver microsomes and analyzing the metabolites by mass spectrometry.

  • Block Metabolism:

    • Steric Hindrance: Introduce a bulky group near the metabolic hotspot to prevent the metabolic enzymes from accessing it.

    • Electronic Modification: Replace an electron-rich group (prone to oxidation) with an electron-withdrawing group. For example, replacing a hydrogen on an aromatic ring with a fluorine atom can block oxidation at that position.[10]

    • Bioisosteric Replacement: Substitute the metabolically labile group with a bioisostere that is more resistant to metabolism. For example, replacing an ester (prone to hydrolysis by esterases) with an amide.[11][12]

Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes [9][13][14][15]

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compound

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains cofactors for CYP450 enzymes)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing the liver microsomes and the test compound in phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural log of the percentage of remaining compound versus time. The slope of this line can be used to calculate the half-life (t½) and intrinsic clearance of the compound.

Off-Target Activity and Toxicity

Q5: My lead compound is potent, but it shows toxicity in cell-based assays. How can I troubleshoot this?

A5: Toxicity can arise from on-target (exaggerated pharmacology) or off-target effects.[16][17] It is crucial to investigate the underlying cause.

Troubleshooting Workflow for Compound Toxicity:

A High Toxicity Observed in Cell Viability Assay B Is the toxicity dose-dependent and related to on-target potency? A->B C Hypothesize on-target toxicity B->C Yes D Hypothesize off-target toxicity B->D No G Modify structure to reduce on-target potency if therapeutic window is narrow C->G E Perform counter-screen against known toxicophores D->E F Computational off-target prediction D->F H Modify structure to remove off-target interactions E->H F->H I Re-evaluate toxicity G->I H->I

Caption: Decision-making process for addressing compound toxicity.

Experimental Protocol: MTT Cell Viability Assay [18][19][20]

This is a colorimetric assay to assess cell viability.

Materials:

  • Cultured cells in 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of your test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at ~570 nm. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Section 3: Computational Modeling and Experimental Validation

In silico tools are invaluable for prioritizing which compounds to synthesize.[4] However, computational predictions must always be validated experimentally.[21][22]

Q6: My docking simulation predicts strong binding, but the synthesized compound is inactive. What could be the reason?

A6: Discrepancies between in silico predictions and experimental results are common.

  • Inaccurate Docking Pose: The predicted binding mode might be incorrect. This can be due to inaccuracies in the protein structure, improper ligand preparation, or limitations of the scoring function.[2][23]

  • Protein Flexibility: Most standard docking protocols treat the protein as rigid. However, proteins are dynamic, and the binding pocket may need to undergo conformational changes to accommodate the ligand.

  • Solvation Effects: The role of water molecules in the binding pocket is often simplified or ignored in docking, yet they can play a crucial role in mediating protein-ligand interactions.

  • Poor Compound Properties: The compound may have poor solubility in the assay buffer, preventing it from reaching the target protein at a sufficient concentration.

Protocol for Experimental Validation of Docking Results:

  • Primary Binding Assay: Use a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target protein and determine the binding affinity (KD).

  • Functional Assay: If the target is an enzyme or a receptor, perform a functional assay (e.g., enzyme inhibition or receptor activation/antagonism) to measure the compound's potency (IC50 or EC50).

  • Solubility Measurement: Experimentally determine the compound's solubility under the assay conditions to ensure it is not precipitating.[6][7][8]

  • Structural Biology: If the compound shows promising activity, the ultimate validation is to obtain a co-crystal structure of the compound bound to the target protein. This will reveal the true binding mode.

Section 4: Advanced Strategies and Decision Making

Bioisosteric Replacement

Q7: When should I consider using a bioisosteric replacement, and what are the potential pitfalls?

A7: Bioisosteric replacement is the substitution of one functional group with another that has similar physicochemical or steric properties, with the aim of improving the compound's properties while retaining its biological activity.[10][11][24]

Common Bioisosteric Pairs:

Original GroupBioisostere(s)Rationale for Replacement
Carboxylic AcidTetrazole, AcylsulfonamideImprove oral bioavailability, cell permeability, and metabolic stability.
Amide1,2,4-Oxadiazole, 1,2,3-TriazoleEnhance metabolic stability against proteases.[12]
Phenyl RingThiophene, PyridineModulate electronics, improve solubility, or explore new binding interactions.
Methyl GroupHalogen (e.g., Cl, F)Block metabolic oxidation.

Potential Pitfalls:

  • Unpredictable Biological Effects: While the goal is to maintain activity, a bioisosteric replacement can sometimes lead to a complete loss of potency or introduce new, unexpected off-target effects.[13]

  • Altered Physicochemical Properties: The replacement may not have the desired effect on properties like solubility or pKa.

  • Synthetic Feasibility: The synthesis of the bioisosterically replaced analog may be significantly more challenging.

Integrating Data for Decision Making

Q8: I have conflicting data from different assays (e.g., high potency in a biochemical assay but low activity in a cell-based assay). How do I decide whether to proceed with a compound or series?

A8: This is a common scenario that requires a holistic assessment of all available data.

Decision-Making Framework:

A Conflicting In Vitro Data B High Biochemical Potency Low Cellular Potency A->B C Assess Cell Permeability B->C D Check for Efflux (e.g., P-gp substrate) B->D E Evaluate Metabolic Stability in Cells B->E F Compound is not entering cells C->F Low L Deprioritize C->L High (and no other issues) G Compound is being effluxed D->G High H Compound is rapidly metabolized E->H Low I Modify structure to improve permeability/reduce efflux F->I G->I J Modify structure to improve metabolic stability H->J K Prioritize for further optimization I->K J->K

Caption: A flowchart for resolving conflicts between biochemical and cellular assay data.

Ultimately, the decision to advance a compound or series depends on the project's specific goals and the "developability" of the lead. It is a multi-parameter optimization process where a balance must be struck between potency, selectivity, and favorable ADMET properties.[25][26][27][28][29]

References

Technical Support Center: Accelerating Multi-Step Synthesis of Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Kinetic Barriers and Enhancing Throughput

For the modern researcher in drug development and chemical synthesis, time is a critical and often limiting resource. The multi-step synthesis of complex derivatives is frequently plagued by slow reaction rates, leading to extended development timelines and increased costs. This guide provides a comprehensive, question-and-answer-based technical support framework to troubleshoot and resolve common issues related to reaction time, drawing upon established principles of chemical kinetics and cutting-edge process technologies.

Frequently Asked Questions (FAQs)

Q1: My multi-step synthesis is taking too long. What are the first parameters I should investigate to reduce the overall reaction time?

A1: When facing a lengthy synthetic route, a systematic approach to optimization is crucial. Before making drastic changes, consider the following fundamental parameters for each step, particularly the rate-limiting one:

  • Temperature: The rate of most organic reactions increases with temperature. A general rule of thumb is that a 10°C increase can double the reaction rate.[1][2] However, be mindful of potential side reactions and decomposition at elevated temperatures.[3]

  • Concentration: Increasing the concentration of reactants will lead to more frequent molecular collisions, which generally increases the reaction rate.[4]

  • Catalyst Efficiency: If you are using a catalyst, ensure it is active and used in an appropriate loading. The choice of catalyst can dramatically influence reaction times.[5]

  • Solvent Effects: The solvent plays a critical role in stabilizing reactants and transition states. A change in solvent polarity or proticity can significantly alter reaction rates.[6][7][8][9]

Q2: How do I identify the rate-limiting step in my multi-step synthesis?

A2: Identifying the slowest step (the rate-limiting step) is key to optimizing the entire sequence. Reaction progress kinetic analysis (RPKA) is a powerful technique for this.[10] By monitoring the concentration of reactants, intermediates, and products over time for each step, you can determine the individual reaction rates. The step with the lowest rate constant is the bottleneck of your synthesis. Modern techniques like in-situ monitoring with spectroscopic methods (e.g., FTIR, NMR) as part of a Process Analytical Technology (PAT) approach can provide real-time data to pinpoint these slow steps.[11][12][13]

Q3: Can changing the solvent really have a significant impact on reaction time?

A3: Absolutely. The choice of solvent can have a profound effect on reaction rates by influencing the stability of the transition state relative to the starting materials.[8] For example, polar solvents will stabilize charged intermediates and transition states, which can accelerate reactions that involve the formation of such species (e.g., SN1 reactions).[6] Conversely, polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and more reactive. It is crucial to match the solvent properties to the mechanism of your reaction.[7][9]

Q4: I've heard about microwave synthesis. Is it a viable option for reducing reaction times in a research setting?

A4: Yes, microwave-assisted organic synthesis (MAOS) is a well-established technique for dramatically reducing reaction times, often from hours to minutes.[14][15][16][17][18] Microwaves directly heat the reactants and solvent through dielectric heating, leading to rapid and uniform temperature increases.[15][16] This "superheating" effect at ambient pressure can lead to enormous accelerations in reaction rates.[15][18] Many modern research labs are equipped with dedicated microwave reactors that offer precise temperature and pressure control, making it a safe and reproducible method.

Troubleshooting Guides

Scenario 1: A specific reaction step is sluggish despite optimizing temperature and concentration.

Issue: You have a key reaction in your sequence that is unacceptably slow, even at elevated temperatures and reactant concentrations. Further heating leads to decomposition.

Troubleshooting Protocol:

  • Re-evaluate Your Solvent Choice:

    • Analyze the Mechanism: Determine the polarity of your reactants, intermediates, and the transition state. If the transition state is more polar than the reactants, a more polar solvent should accelerate the reaction.[8]

    • Consider Solvent Properties: Are you using a protic or aprotic solvent? For reactions involving anionic nucleophiles, switching from a polar protic solvent (which can hydrogen-bond and stabilize the nucleophile, reducing its reactivity) to a polar aprotic solvent can lead to a significant rate increase.[6]

    • Experimental Survey: If the mechanism is not well understood, perform a small-scale screen of solvents with varying polarities and properties (e.g., toluene, THF, acetonitrile, DMF, DMSO).

  • Investigate Catalysis:

    • Introduce a Catalyst: If the reaction is uncatalyzed, explore potential catalysts. This could be a simple acid or base, a phase-transfer catalyst, or a transition-metal catalyst. Catalysts provide an alternative reaction pathway with a lower activation energy.[4]

    • Optimize the Catalyst System: If you are already using a catalyst, consider if it is the most effective one. For example, in a cross-coupling reaction, the choice of ligand on the metal center can have a dramatic impact on the reaction rate. Screen different ligands or even different metals.

  • Consider High-Pressure Conditions:

    • For reactions with a negative activation volume (where the transition state is smaller than the reactants), applying high pressure can significantly increase the reaction rate. This is particularly relevant for cycloadditions and other reactions where bonds are being formed.

Workflow for Troubleshooting a Sluggish Reaction:

Caption: Troubleshooting Decision Tree for a Slow Reaction.

Scenario 2: The overall synthesis is inefficient due to time-consuming workups and purifications between steps.

Issue: While individual reaction times are acceptable, the cumulative time spent on isolating and purifying intermediates makes the entire process too long.

Troubleshooting Protocol:

  • Implement Telescoped or One-Pot Reactions:

    • Concept: Combine multiple reaction steps without isolating the intermediates.[19][20][21] This eliminates the need for workup and purification after each step, saving significant time and reducing waste.[19][20][21]

    • Compatibility Check: This approach requires careful planning to ensure that the reagents and conditions of a subsequent step do not interfere with the product of the previous step. You may need to adjust solvents or reagents to ensure compatibility.

    • Example: A deprotection followed by a coupling reaction can often be performed in the same pot by simply adding the coupling reagents after the deprotection is complete.

  • Explore Flow Chemistry:

    • Concept: Reactions are performed in a continuous stream through a reactor rather than in a batch flask.[22][23][24][25] This technology offers precise control over reaction parameters like temperature, pressure, and residence time.[23]

    • Advantages for Multi-step Synthesis: Multiple reactor coils or columns can be connected in series to perform sequential transformations.[19][20][21][23] In-line purification modules can also be integrated to remove byproducts between steps.[23] This "end-to-end" synthesis can dramatically reduce the overall process time.[24]

Comparison of Synthesis Approaches:

FeatureTraditional BatchTelescoped/One-PotFlow Chemistry
Intermediate Isolation Required after each stepAvoided for combined stepsOften eliminated with in-line purification
Workup/Purification Time HighReducedSignificantly Reduced
Overall Process Time LongModerateShort
Process Control ModerateModerateHigh
Scalability Can be challengingModerateStraightforward

Experimental Workflow for a Telescoped Synthesis:

G A Reactant A + Reagent 1 B Intermediate B (in situ) A->B Step 1 (e.g., Deprotection) C Product C B->C Step 2 (Add Reagent 2) (e.g., Coupling)

Caption: Workflow for a two-step telescoped synthesis.

Advanced Technologies for Accelerated Synthesis

Process Analytical Technology (PAT)

For complex, multi-step syntheses, especially during process development and scale-up, implementing PAT can provide invaluable insights for optimization.[11][12][13][26][27]

Q: How can PAT help me reduce my reaction times?

A: PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[13][26][27] By using in-line or on-line analytical tools (like spectroscopy), you can:

  • Real-time Reaction Monitoring: Track the consumption of reactants and the formation of products in real time.[11] This allows you to determine the precise moment a reaction is complete, avoiding unnecessarily long reaction times or the formation of degradation products.

  • Kinetic Understanding: The data generated provides a deep understanding of the reaction kinetics, which is essential for rational optimization.[10][28][29][30]

  • Identify Deviations: Immediately detect any deviations from the desired reaction profile, allowing for corrective actions to be taken before a batch is compromised.

References

Validation & Comparative

A Comparative Analysis of 5-Chloro-6-benzoxazolamine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a privileged heterocyclic structure, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] Its derivatives have been extensively explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][5][6] This guide provides a detailed comparative analysis of 5-Chloro-6-benzoxazolamine, a key derivative, and situates its performance within the broader context of other benzoxazole analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Benzoxazole Core: A Versatile Pharmacophore

The benzoxazole moiety, an aromatic organic compound, consists of a benzene ring fused to an oxazole ring. This unique structure allows it to act as a structural isostere of naturally occurring nucleic bases, facilitating interactions with various biological macromolecules.[7] The therapeutic potential of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on the fused ring system, a key focus of structure-activity relationship (SAR) studies.[2][8]

Profiling this compound: Synthesis and Biological Significance

This compound (CAS: 916791-64-5) is a halogenated benzoxazole derivative that has garnered interest in drug discovery programs. The presence of the electron-withdrawing chlorine atom at the 5-position and the amino group at the 6-position are critical determinants of its chemical reactivity and biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a common pathway involving the reduction of a nitro-intermediate.

A 2-Amino-4-chlorophenol B Nitration A->B HNO3/H2SO4 C Cyclization B->C Carboxylic Acid Derivative D 5-Chloro-6-nitrobenzoxazole C->D E Reduction D->E e.g., Fe/HCl or H2/Pd-C F This compound E->F

General synthetic workflow for this compound.

Comparative Performance Analysis: Anticancer and Antimicrobial Activities

The true measure of a drug candidate's potential lies in its performance relative to other compounds. While direct head-to-head comparative studies featuring this compound are not abundant in publicly available literature, we can infer its potential by analyzing SAR studies of related chlorinated benzoxazoles.

Anticancer Activity: The Role of Halogenation

The substitution of a chlorine atom on the benzoxazole ring has been shown to be a significant factor in the anticancer activity of these compounds.[9] SAR studies suggest that electron-withdrawing groups, such as chlorine, can enhance the anti-proliferative effects of benzoxazole derivatives.[2]

For instance, a study on novel benzoxazole derivatives targeting breast cancer cell lines revealed that the presence of a 5-chloro substituent was important for their overall anticancer activity.[9] The following table summarizes the cytotoxic activity of some representative chloro-substituted benzoxazole derivatives against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
2-Arylbenzoxazole5-Chloro-2-(4-aminophenyl)benzoxazoleMDA-MB-231 (Breast)5.63[9]
2-Arylbenzoxazole5-Chloro-2-(4-aminophenyl)benzoxazoleMCF-7 (Breast)3.79[9]
5(or 6)-Nitrobenzoxazole5-Nitro-2-(4-butylphenyl)benzoxazoleTopo IIα Inhibition2[10]
NaphthoxazoleAnalog with chlorine atomVarious cancer cells2.18 - 2.89[11]

Causality: The enhanced anticancer activity of chlorinated benzoxazoles is often attributed to their ability to form halogen bonds with biological targets, thereby increasing binding affinity and inhibitory potency. Furthermore, the lipophilicity conferred by the chlorine atom can improve cell membrane permeability, leading to higher intracellular concentrations of the drug.

Antimicrobial Activity: A Broad Spectrum of Action

Benzoxazole derivatives are also known for their potent antimicrobial properties.[5][12] The presence and position of halogen substituents can significantly modulate this activity. Studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have demonstrated their potential as both antibacterial and antifungal agents.

The following table presents the minimum inhibitory concentration (MIC) values for some benzoxazole derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
2-(p-substituted-benzyl)-5-amido-benzoxazolesE. faecalis32[13]
2-(p-substituted-benzyl)-5-amido-benzoxazolesP. aeruginosa64[13]
2-Mercaptobenzoxazole derivative (N5)S. aureusNot specified (effective)[12]
2-Mercaptobenzoxazole derivative (N8)E. coliNot specified (effective)[12]

Causality: The antimicrobial mechanism of benzoxazoles is believed to involve the inhibition of essential microbial enzymes, such as DNA gyrase, or the disruption of cell membrane integrity.[1] Halogenation can enhance these effects by increasing the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of benzoxazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate the cytotoxic potential of a compound by measuring the metabolic activity of cells.[14][15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 2 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in the appropriate cell culture medium. Treat the cells with varying concentrations of the compounds and incubate for 48 hours.[14]

  • MTT Addition: Add 10 µL of a 10 mg/mL MTT solution to each well and incubate for 4 hours.[14]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

A Seed Cells in 96-well Plate B Add Benzoxazole Derivatives A->B C Incubate (48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the benzoxazole compounds in a 96-well microtiter plate containing nutrient broth.[1]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe + standard antibiotic), negative (broth + solvent), and growth (microbe + broth) controls.[1]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[16]

A Prepare Serial Dilutions of Benzoxazole in 96-well Plate B Inoculate with Standardized Microbial Suspension A->B C Incubate (24h at 37°C) B->C D Visually Inspect for Growth C->D E Determine MIC D->E

Workflow for the broth microdilution assay.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs underscores the therapeutic potential of the benzoxazole scaffold. The inclusion of a chloro substituent, as seen in this compound, is a recurring motif in potent anticancer and antimicrobial benzoxazole derivatives. The experimental data, while not always directly comparative, strongly suggests that halogenation is a key strategy for enhancing the biological activity of this class of compounds.

Future research should focus on systematic SAR studies that include this compound alongside a diverse range of substituted benzoxazoles to provide a more definitive comparative assessment. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation benzoxazole-based therapeutics with improved efficacy and safety profiles. The detailed protocols provided herein offer a robust framework for conducting such vital research.

References

The Cutting Edge of Cancer Therapy: A Comparative Analysis of Benzoxazole Derivatives' Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and selective cancer therapeutics, the benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry.[1][2][3] Its inherent planarity and ability to form various interactions with biological macromolecules have made it a focal point for the design of novel anticancer agents. This guide provides an in-depth, objective comparison of the anticancer activity of different benzoxazole derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this dynamic field. We will delve into the structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate these promising compounds.

The Benzoxazole Core: A Versatile Scaffold for Anticancer Drug Design

The benzoxazole nucleus, a bicyclic system composed of a benzene ring fused to an oxazole ring, serves as a versatile template for chemical modification.[4] This adaptability allows for the fine-tuning of physicochemical properties and biological activity. The anticancer effects of benzoxazole derivatives are diverse, ranging from the inhibition of critical enzymes involved in tumor progression to the induction of programmed cell death (apoptosis).[5][6] The nature and position of substituents on the benzoxazole ring system are critical determinants of their cytotoxic potency and selectivity against various cancer cell lines.[7]

Comparative Anticancer Activity of Key Benzoxazole Derivatives

To illustrate the therapeutic potential of this class of compounds, we will compare several distinct benzoxazole derivatives that have demonstrated significant anticancer activity. The selection is based on their diverse mechanisms of action and the availability of robust experimental data.

Benzoxazoles as Topoisomerase Inhibitors

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Several benzoxazole derivatives have been identified as potent inhibitors of both topoisomerase I and II.[8][9][10]

One notable example is 5-Chloro-2-(p-methylphenyl)benzoxazole . This compound has exhibited significant activity as a eukaryotic DNA topoisomerase II inhibitor, with an IC50 value of 22.3 µM, demonstrating higher potency than the reference drug etoposide in some studies.[8][9] Another derivative, 2-(p-nitrobenzyl)benzoxazole , also showed potent topoisomerase II inhibition with an IC50 of 17.4 µM.[8][9] The mechanism of action involves the stabilization of the enzyme-DNA cleavable complex, leading to DNA strand breaks and ultimately, cell death.

Benzoxazoles as Kinase Inhibitors: Targeting Angiogenesis

Kinases are pivotal regulators of cell signaling pathways that are often dysregulated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[11][12][13] Benzoxazole derivatives have emerged as promising VEGFR-2 inhibitors.[14][15][16]

A novel series of piperidinyl-based benzoxazole derivatives has shown potent dual inhibition of VEGFR-2 and c-Met kinases.[17] For instance, compound 11b (a p-fluorophenyl derivative) displayed strong inhibition of both kinases with IC50 values of 0.145–0.970 µM for VEGFR-2 and 0.181–1.885 µM for c-Met.[17] This dual inhibition offers a promising strategy to overcome resistance mechanisms.

Benzoxazoles Inducing Apoptosis

Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. Many benzoxazole derivatives exert their anticancer effects by inducing apoptosis through various signaling pathways.[18][19][20]

For example, a series of pyrrole-tethered bisbenzoxazole derivatives have been shown to be potent apoptosis-inducing agents in breast cancer cells.[21] Compounds B8, B14, and B18 from this series demonstrated remarkable cytotoxicity against MCF-7 cells, with IC50 values approximately 8-fold lower than the reference drug tamoxifen.[21] These compounds were found to induce early-stage apoptosis and arrest the cell cycle in the G1 phase, primarily through the activation of the caspase-9-mediated apoptotic pathway.[21]

Quantitative Comparison of In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzoxazole derivatives against various human cancer cell lines, providing a clear comparison of their potency.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Benzoxazole-1,3,4-Oxadiazole Hybrid (10b) A549 (Lung)0.13 ± 0.014Not specified[22]
MCF-7 (Breast)0.10 ± 0.013Not specified[22]
HT-29 (Colon)0.22 ± 0.017Not specified[22]
Piperidinyl-Based Benzoxazole (11b) MCF-7 (Breast)Comparable to SorafenibDual VEGFR-2/c-Met Inhibitor[17]
2-(p-nitrobenzyl)benzoxazole Topoisomerase II Inhibition Assay17.4Topoisomerase II Inhibitor[8][9]
5-Chloro-2-(p-methylphenyl)benzoxazole Topoisomerase II Inhibition Assay22.3Topoisomerase II Inhibitor[8][9]
Pyrrole-Tethered Bisbenzoxazole (B8, B14, B18) MCF-7 (Breast)~8-fold lower than TamoxifenApoptosis Induction (Caspase-9)[21]
Benzoxazole-Benzamide Conjugate HCT-116 (Colon)2.2 - 13.4 (Selectivity Index)VEGFR-2 Inhibitor[14]
MCF-7 (Breast)2.2 - 13.4 (Selectivity Index)VEGFR-2 Inhibitor[14]

Experimental Protocols for Evaluating Anticancer Activity

The robust evaluation of anticancer compounds relies on a series of well-established in vitro assays. The following are detailed protocols for key experiments used to characterize the anticancer activity of benzoxazole derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The incubation time is critical as it allows the compounds to exert their cytotoxic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the benzoxazole derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix them in 70% ethanol at -20°C overnight. Fixation permeabilizes the cells, allowing the DNA-binding dye to enter.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the data is used to generate a histogram representing the distribution of cells in the different cell cycle phases.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a specific phase suggests a cell cycle arrest at that point.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the intricate mechanisms of action, we can visualize the targeted signaling pathways and experimental workflows.

VEGFR-2 Signaling Pathway Inhibition

Many benzoxazole derivatives exert their anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives, blocking downstream cascades that promote cell proliferation and angiogenesis.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing potential anticancer compounds follows a systematic workflow.

Anticancer_Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assay (MTT) Lead Lead Compound Identification Cytotoxicity->Lead Active Compounds CellCycle Cell Cycle Analysis Apoptosis Apoptosis Assay Mechanism Mechanism of Action (e.g., Kinase Assay) Mechanism->Lead TumorModel Xenograft Tumor Model Toxicity Toxicity Studies TumorModel->Toxicity Preclinical Preclinical Development TumorModel->Preclinical Efficacy Synthesis Synthesis of Benzoxazole Derivatives Synthesis->Cytotoxicity Lead->CellCycle Lead->Apoptosis Lead->Mechanism Lead->TumorModel

Caption: A streamlined workflow for the screening and evaluation of benzoxazole derivatives as potential anticancer agents, from synthesis to preclinical studies.

Conclusion and Future Directions

The diverse anticancer activities of benzoxazole derivatives underscore the immense potential of this heterocyclic scaffold in oncologic drug discovery. The ability to target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis, makes them highly attractive candidates for further development. Structure-activity relationship studies have provided valuable insights, guiding the rational design of more potent and selective inhibitors.[7] Future research should focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel combination therapies, and elucidating resistance mechanisms to pave the way for their clinical translation. The continued exploration of the chemical space around the benzoxazole core promises to yield the next generation of targeted cancer therapies.

References

A Researcher's Guide to the Cross-Reactivity and Selectivity Profiling of 5-Chloro-6-benzoxazolamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within the domain of kinase inhibitors, the characterization of a compound's selectivity is not merely a supplementary exercise but a cornerstone of its preclinical evaluation. This guide provides an in-depth technical comparison of 5-Chloro-6-benzoxazolamine, a heterocyclic compound with potential therapeutic applications, against a backdrop of established kinase inhibitors.[1] Through a detailed exploration of robust experimental methodologies, we will illuminate the critical importance of discerning on-target efficacy from off-target liabilities.

The benzoxazole scaffold, a constituent of this compound, is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[2][3] While related compounds have shown promise in diverse areas such as antimicrobial and anti-parasitic research, a comprehensive understanding of their kinome-wide interaction profile is essential for targeted therapeutic development.[1][3] This guide is designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols for the rigorous assessment of kinase inhibitor selectivity.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites.[4][5] This conservation presents a significant challenge in the development of selective inhibitors. A promiscuous compound, while potentially potent against its intended target, may elicit a cascade of unintended physiological effects by interacting with dozens, or even hundreds, of other kinases.[4] Such off-target activity can lead to toxicity or confound the interpretation of phenotypic outcomes, making a thorough understanding of a compound's selectivity profile a non-negotiable aspect of its preclinical development.[4][6]

Conversely, a highly selective inhibitor offers a more precise tool for both therapeutic intervention and the validation of specific kinase targets.[4] By minimizing off-target engagement, researchers can more confidently attribute a compound's biological effects to the inhibition of its primary target.[4] This guide will delineate the experimental workflows necessary to classify this compound along this selectivity spectrum.

A Multi-Tiered Approach to Selectivity Profiling

A comprehensive assessment of kinase inhibitor selectivity necessitates a multi-pronged approach, integrating biochemical assays with cell-based methodologies to provide a holistic view of a compound's interaction profile.[7] This tiered approach allows for an initial broad screening followed by more focused investigations into cellular target engagement and downstream functional consequences.

Tier 1: Broad Kinome Profiling - The Biochemical Landscape

The initial step in characterizing a new chemical entity like this compound is to assess its binding affinity or inhibitory activity against a large, representative panel of kinases.[4][7] This provides a global overview of the compound's selectivity and identifies potential off-targets for further investigation.

This competitive binding assay is a powerful tool for quantitative, high-throughput screening of kinase inhibitors.[8][9] It directly measures the binding of a compound to the ATP-binding site of a large number of kinases.[8][10]

Principle: The assay relies on the displacement of an immobilized, active-site directed ligand by the test compound. The amount of kinase bound to the solid support is quantified, typically via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[8]

Step-by-Step Methodology:

  • Preparation of Kinase Panel: A comprehensive panel of human kinases, expressed as fusions with a DNA tag, is utilized.[9]

  • Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support.

  • Competition Reaction: The test compound (this compound) is incubated with the kinase and the immobilized ligand.

  • Washing: Unbound kinase is removed through a series of wash steps.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the control (DMSO vehicle), and a dissociation constant (Kd) can be calculated for high-affinity interactions.

To illustrate the output of such an experiment, we present a hypothetical dataset for this compound, benchmarked against Staurosporine (a notoriously promiscuous inhibitor) and a hypothetical highly selective inhibitor (Compound X).

Kinase TargetThis compound (Kd, nM)Staurosporine (Kd, nM)Compound X (Kd, nM)
Primary Target A 15 510
Kinase B25010>10,000
Kinase C80025>10,000
Kinase D>10,0008>10,000
Kinase E1,50050>10,000
... (400+ other kinases)>10,000<1,000 for many>10,000

Interpretation of Hypothetical Data:

In this hypothetical scenario, this compound demonstrates a favorable selectivity profile, with a high affinity for its primary target and significantly weaker interactions with other kinases. In contrast, Staurosporine exhibits potent binding to a wide array of kinases, highlighting its promiscuity. Compound X represents an idealized selective inhibitor, engaging only its intended target.

A common metric used to quantify selectivity is the Selectivity Score (S-Score) , which is calculated by dividing the number of kinases that a compound binds to with a certain affinity by the total number of kinases tested. A lower S-Score indicates higher selectivity.

Visualizing Kinase Selectivity:

The results of a large-panel screen are often visualized using a kinome tree map, where inhibited kinases are represented as circles on a phylogenetic tree of the human kinome. The size and color of the circle typically correspond to the binding affinity.

G cluster_TK Tyrosine Kinases (TK) cluster_TKL Tyrosine-Kinase Like (TKL) cluster_STE STE cluster_CK1 Casein Kinase 1 (CK1) cluster_AGC AGC cluster_CAMK CAMK cluster_CMGC CMGC TK1 TK1 TK2 TK2 TK1->TK2 TK3 TK3 TK2->TK3 TK4 TK4 TK3->TK4 TKL1 TKL1 TKL2 TKL2 TKL1->TKL2 STE1 STE1 STE2 STE2 STE1->STE2 STE3 STE3 STE2->STE3 CK1_1 CK1_1 CK1_2 CK1_2 CK1_1->CK1_2 AGC1 AGC1 AGC2 AGC2 AGC1->AGC2 AGC3 AGC3 AGC2->AGC3 CAMK1 CAMK1 CAMK2 CAMK2 CAMK1->CAMK2 CAMK3 CAMK3 CAMK2->CAMK3 CMGC1 CMGC1 CMGC2 CMGC2 CMGC1->CMGC2 CMGC3 CMGC3 CMGC2->CMGC3 Kinase B Kinase B Kinase B->TK2 Kinase C Kinase C Kinase C->CK1_1

Caption: Hypothetical Kinome Tree Map for this compound.

Tier 2: Cellular Target Engagement - Confirming Intracellular Activity

While biochemical assays provide a clean assessment of a compound's direct interaction with a kinase, they do not account for cell permeability, intracellular target concentrations, or competition with endogenous ATP.[11] Therefore, it is crucial to validate biochemical hits in a cellular context.[7][12]

CETSA® is a powerful technique for assessing target engagement in live cells.[13] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Principle: When a protein is heated, it denatures and aggregates. The binding of a small molecule inhibitor can stabilize the protein, resulting in a higher melting temperature. This change in thermal stability can be quantified to determine target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control.

  • Heating: Heat the cells at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using techniques such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Compound ConcentrationMelting Temperature (Tm) of Primary Target A (°C)
Vehicle (DMSO)48.5
1 µM this compound52.3
10 µM this compound55.1
1 µM Compound Y (Negative Control)48.6

Interpretation of Hypothetical Data:

The dose-dependent increase in the melting temperature of Primary Target A in the presence of this compound provides strong evidence of target engagement within the complex cellular environment. The lack of a thermal shift with the negative control compound further validates the specificity of the interaction.

G cluster_workflow Cellular Target Engagement Workflow A Treat Cells with Compound B Heat Shock A->B C Cell Lysis B->C D Separate Soluble & Aggregated Proteins C->D E Quantify Soluble Target Protein D->E F Determine Thermal Shift E->F

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Tier 3: Phenotypic Screening - Linking Target Engagement to Cellular Function

The ultimate goal of developing a selective kinase inhibitor is to elicit a specific biological response.[14] Phenotypic screening allows researchers to assess the functional consequences of target engagement in a physiologically relevant context.[15][16][17] This can involve measuring changes in cell proliferation, morphology, or specific signaling pathways.[14][18]

High-content imaging (HCI) enables the quantitative analysis of multiple cellular parameters in a high-throughput manner, providing a rich dataset for understanding a compound's effects on cellular phenotype.[14]

Principle: Cells are treated with the compound of interest and then stained with fluorescent dyes that label specific subcellular compartments or proteins. Automated microscopy and image analysis software are used to quantify changes in these features.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in multi-well plates suitable for imaging.

  • Compound Treatment: Treat cells with a dilution series of this compound and appropriate controls.

  • Staining: After a suitable incubation period, fix the cells and stain with fluorescent probes (e.g., DAPI for nuclei, phalloidin for actin cytoskeleton, and an antibody for a phosphorylated downstream substrate of the target kinase).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to segment cells and quantify various phenotypic parameters (e.g., cell number, nuclear size, cytoskeletal rearrangement, and phosphorylation status of the downstream substrate).

  • Data Analysis: Generate dose-response curves for each parameter to determine the compound's impact on cellular phenotype.

Comparative Analysis and Future Directions

The hypothetical data presented herein positions this compound as a promising selective kinase inhibitor. However, it is imperative to underscore that this is a conceptual framework. The true selectivity profile of this compound can only be ascertained through rigorous experimental validation as outlined in this guide.

Future studies should aim to:

  • Expand the Kinase Panel: Profile this compound against the most comprehensive kinase panels available to identify any unanticipated off-targets.

  • Investigate Residence Time: Determine the binding kinetics (kon and koff) of the compound to its primary target, as a longer residence time can lead to a more durable pharmacological effect.[19]

  • In Vivo Target Validation: Ultimately, the selectivity and efficacy of this compound must be demonstrated in preclinical animal models.

By systematically applying the principles and protocols described in this guide, researchers can build a comprehensive understanding of the cross-reactivity and selectivity profile of this compound, a critical step in its journey from a promising chemical entity to a potential therapeutic agent.

References

Analysis of Structure-Activity Relationships (SAR) of 5-Chloro Substituted Benzoxazoles: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[2][4] Within this versatile chemical class, the introduction of a chlorine atom at the 5-position of the benzoxazole ring has been identified as a critical modification that often enhances potency and modulates selectivity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-chloro substituted benzoxazoles, offering a comparative framework for researchers, scientists, and drug development professionals.

The Strategic Importance of the 5-Chloro Substituent

The decision to incorporate a chlorine atom at the 5-position is a deliberate design choice rooted in fundamental medicinal chemistry principles. Its presence profoundly influences the molecule's physicochemical properties, which in turn dictates its interaction with biological targets.

  • Electronic Influence : The chlorine atom is an electron-withdrawing group. This property can alter the electron density of the entire benzoxazole ring system, influencing its ability to participate in crucial interactions like hydrogen bonding, pi-pi stacking, and dipole interactions with amino acid residues in a target protein's active site.[5][6] Studies have suggested that electron-withdrawing groups on the benzoxazole ring can be favorable for certain biological activities, such as antibacterial efficacy.[5]

  • Enhanced Lipophilicity : The addition of a halogen atom increases the overall lipophilicity of the molecule. This is a key factor in drug design, as it can improve the compound's ability to cross biological membranes, such as the cell walls of bacteria or the plasma membrane of cancer cells, thereby reaching its intracellular target more effectively.

  • Metabolic Stability : Halogenation can block potential sites of metabolic oxidation. By occupying the 5-position with a chlorine atom, the molecule can be rendered more resistant to metabolic degradation by cytochrome P450 enzymes, leading to an extended half-life and improved bioavailability.

  • Binding Pocket Interactions : The chloro group can form specific halogen bonds or occupy hydrophobic pockets within a receptor, providing an additional anchor point that can significantly increase binding affinity. Its role in contributing positively to the overall anticancer activity of certain benzoxazole derivatives has been explicitly noted in the literature.[7]

Deconstructing the Structure-Activity Relationships (SAR)

The biological activity of 5-chloro benzoxazoles is not solely dictated by the chloro group but is a synergistic outcome of substitutions at other positions, primarily the C2 and N3 positions.

Diversification at the C2-Position: The Primary Activity Modulator

The C2-position is the most frequently modified site for tuning the biological activity of the benzoxazole scaffold.

  • Aryl and Heteroaryl Groups : Attaching substituted phenyl or other heterocyclic rings at this position is a common strategy. The nature and position of substituents on these appended rings are critical. For instance, in the context of anticancer activity, the presence of electron-withdrawing groups like chlorine or nitro on a C2-phenyl ring has been shown to improve antiproliferative effects.[6]

  • Linkers and Side Chains : The introduction of linkers, such as reversed amides, can provide both hydrophobic and hydrophilic interaction points, crucial for enzyme inhibition.[7] For antimicrobial agents, linking the 5-chloro benzoxazole core to other bioactive moieties like sulfonamides or p-aminobenzoic acid has proven effective.[8] The length and flexibility of these linkers are key variables in optimizing target engagement. A comparative study noted that benzoxazole derivatives lacking a methylene bridge between the oxazole and a phenyl ring were more active as antimicrobial agents, suggesting that rigidity can be beneficial.[9]

N3-Position Substitution: Fine-Tuning Potency and Selectivity

For benzoxazolinone derivatives, where the C2-position is part of a carbonyl group, the N3-position becomes the primary site for modification.

  • Halogenated Benzyl Groups : Inspired by the structure of antifungal drugs like miconazole, which contains dichlorobenzyl rings, attaching similar halogenated benzyl groups to the nitrogen of 5-chloro-1,3-benzoxazol-2(3H)-one can confer potent antifungal activity.[8][10]

  • Sulfonamide Moieties : The incorporation of benzenesulfonamide groups at the N3-position has been explored to develop inhibitors of enzymes like fructose-1,6-bisphosphatase, leading to compounds with antibacterial properties.[8]

Logical Flow of SAR Analysis

The following diagram illustrates the logical relationship in the SAR analysis of these compounds, where the core scaffold is modified at key positions to influence biological outcomes.

SAR_Logic cluster_mods Structural Modifications Core 5-Chloro Benzoxazole Core C2 C2-Position (Aryl, Amide, etc.) Core->C2 N3 N3-Position (Benzyl, Sulfonamide, etc.) Core->N3 Activity Biological Activity (Anticancer, Antimicrobial) C2->Activity N3->Activity

Caption: Logical flow of SAR for 5-chloro benzoxazoles.

Comparative Data Summary

The table below summarizes the activity of various 5-chloro benzoxazole derivatives against different biological targets, illustrating the SAR principles discussed.

Compound Structure Modification Biological Target/Organism Activity (MIC or IC50) Reference
5-Chloro-3-(2,4-dichlorobenzyl)-benzoxazolin-2-oneN3-DichlorobenzylCandida albicansGood antifungal activity, half that of Miconazole[10]
5-Chloro-3-(sulfanilamide)-benzoxazolin-2-oneN3-SulfanilamideS. aureus, E. coliGood antibacterial activity[10]
2-(4-aminophenyl)-5-chloro-benzoxazole derivativeC2-Phenyl reversed amideBreast Cancer (MCF-7, MDA-MB-231)Potent anticancer activity[7]
5-Chloro-2-(substituted phenyl)-benzoxazoleC2-ArylDNA Topoisomerase IISignificant inhibitory activity[11]
2,5-disubstituted benzoxazoleC2-Aryl, C5-Nitro/AminoBacillus subtilisMIC = 3.12 µg/mL (for most active)[12]

Experimental Protocols: From Synthesis to Biological Evaluation

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative workflows for the synthesis and evaluation of 5-chloro benzoxazoles.

Synthesis Workflow: Preparation of 5-chloro-1,3-benzoxazol-2(3H)-one

This protocol describes the synthesis of a common and crucial intermediate for many 5-chloro benzoxazole derivatives.[8]

Principle: 2-Amino-4-chlorophenol is cyclized by reacting with urea. The reaction proceeds via nucleophilic attack of the amino group on the urea carbonyl, followed by an intramolecular cyclization with the elimination of ammonia to form the stable benzoxazolinone ring.

Synthesis_Workflow start Start Materials: 2-Amino-4-chlorophenol Urea, DMF reflux Step 1: Reflux Dissolve reactants in DMF. Heat at 60°C for 3 hours. start->reflux precipitate Step 2: Precipitation Pour reaction mixture into ice-cold water with stirring. reflux->precipitate filter Step 3: Isolation Collect the precipitate by filtration. precipitate->filter recrystallize Step 4: Purification Recrystallize the crude product from rectified ethanol. filter->recrystallize product Final Product: 5-chloro-1,3-benzoxazol-2(3H)-one recrystallize->product

Caption: Workflow for the synthesis of a key benzoxazole intermediate.

Step-by-Step Protocol:

  • Reaction Setup : In a round-bottom flask, dissolve 2-amino-4-chlorophenol (0.05 mol) in 10 mL of Dimethylformamide (DMF).

  • Addition of Reagent : Add urea (0.05 mol) to the solution.

  • Reflux : Heat the mixture under reflux at 60°C for 3 hours. Monitor the reaction for the cessation of ammonia gas evolution.

  • Precipitation : After cooling, pour the reaction mixture slowly into a beaker containing ice-cold water while stirring continuously. A precipitate will form.

  • Isolation : Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification : Recrystallize the crude product from rectified ethanol to obtain the pure 5-chloro-1,3-benzoxazol-2(3H)-one.

  • Characterization : Confirm the structure and purity of the product using techniques such as TLC, melting point determination, IR, and NMR spectroscopy.[8][10]

Biological Assay: Antimicrobial Susceptibility Testing (Tube Dilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized compound, a key metric for antimicrobial activity.[13][8]

Principle: The tube dilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Media Preparation : Prepare sterile nutrient broth (e.g., Mueller-Hinton Broth) for bacteria or Sabouraud Dextrose Broth for fungi.

  • Compound Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of two-fold serial dilutions in the sterile broth.

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard.[8][10]

  • Inoculation : Add a standardized volume of the microbial inoculum to each tube of the diluted compound series.

  • Controls : Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) should be run in parallel as a reference.[3][13]

  • Incubation : Incubate the tubes at 37°C for 24 hours for bacteria or 28°C for 48 hours for fungi.

  • Result Determination : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube.

Comparative Landscape: Benzoxazoles vs. Related Scaffolds

The 5-chloro benzoxazole scaffold does not exist in isolation. Its efficacy is often benchmarked against other privileged heterocyclic structures.

  • Benzimidazoles : These are close structural analogs where the oxygen atom of the oxazole ring is replaced by a nitrogen atom. They share a wide range of biological activities and are often synthesized and tested in parallel with benzoxazoles to perform direct SAR comparisons.[12][14]

  • Benzothiazoles : As bioisosteres of benzoxazoles (oxygen replaced by sulfur), benzothiazoles also exhibit potent anticancer properties.[7] The choice between these scaffolds often depends on synthetic accessibility and subtle differences in target binding and pharmacokinetic profiles.

  • Non-chlorinated Analogs : Direct comparison with non-chlorinated parent compounds often highlights the significant contribution of the 5-chloro group to enhanced potency, reinforcing its importance in lead optimization.

Conclusion and Future Directions

The 5-chloro benzoxazole scaffold is a validated and highly tractable starting point for the development of novel therapeutics. The structure-activity relationships are well-defined, with the C2 and N3 positions serving as primary handles for modulating activity against a range of targets. The 5-chloro substituent consistently proves to be a beneficial component, enhancing lipophilicity and potency.

Future research should focus on exploring novel substitutions, particularly at less-explored positions of the benzoxazole ring, to improve selectivity and overcome resistance mechanisms. The integration of computational modeling and in silico screening will be crucial to rationally design next-generation 5-chloro benzoxazole derivatives with superior efficacy and safety profiles.[9]

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 5-Chloro-6-benzoxazolamine Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey of a compound from a laboratory curiosity to a clinical candidate is both arduous and resource-intensive. A critical juncture in this process is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive technical comparison of the potential therapeutic activities of 5-Chloro-6-benzoxazolamine, a member of the versatile benzoxazole class of heterocyclic compounds. While direct and extensive in vitro and in vivo correlative studies on this compound are not yet prevalent in publicly available literature, this guide will leverage experimental data from closely related 5-chloro-benzoxazole derivatives to provide a predictive framework for its potential anticancer and antibacterial applications. By examining the performance of these analogs and comparing them with established therapeutic agents, we aim to equip researchers with the foundational knowledge to design robust experimental plans for the evaluation of this compound.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzoxazoles are bicyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their presence in a variety of pharmacologically active agents. The inherent planarity and rich electronic properties of the benzoxazole ring system allow for diverse molecular interactions with biological targets. The introduction of a chlorine atom at the 5-position, as seen in this compound, is a strategic chemical modification. Halogen atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often enhancing its therapeutic potential.[1][2]

Part 1: Anticancer Potential of 5-Chloro-Benzoxazole Derivatives

The 5-chloro-benzoxazole moiety has been identified as a key contributor to the anticancer activity of several derivatives, particularly against breast cancer cell lines.[2] This section will delve into the in vitro cytotoxic effects of these compounds and explore the in vivo models used to validate these findings, providing a comparative perspective against a standard-of-care agent.

In Vitro Anticancer Activity: A Tale of Two Breast Cancer Cell Lines

The initial assessment of a compound's anticancer potential is invariably conducted in vitro using cancer cell lines. The choice of cell lines is critical and is often guided by the desire to represent different subtypes of a particular cancer. For breast cancer, the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) cell lines are frequently employed to capture this heterogeneity.

A study focusing on benzoxazole derivatives incorporating a phenyl reversed amide linker highlighted the importance of the 5-chloro substituent for potent activity against both MCF-7 and MDA-MB-231 cells.[1] The cytotoxicity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population.

Comparative In Vitro Cytotoxicity of 5-Chloro-Benzoxazole Derivatives

Compound/DrugTarget Cell LineIC50 (µM)Putative Mechanism of ActionReference
Benzoxazole Derivative 11MDA-MB-2315.63PARP-2 Inhibition[1]
Benzoxazole Derivative 12MDA-MB-2316.14PARP-2 Inhibition[1]
Benzoxazole Derivative 25MCF-77.31PARP-2 Inhibition[1]
Benzoxazole Derivative 27MCF-76.88PARP-2 Inhibition[1]
Olaparib (Standard)MDA-MB-231~1-10PARP Inhibition(General Knowledge)
Olaparib (Standard)MCF-7~1-10PARP Inhibition(General Knowledge)
5-Fluorouracil (Standard)HCT116~5DNA/RNA Synthesis Inhibition[3]

Note: The specific structures of derivatives 11, 12, 25, and 27 can be found in the cited reference. This table illustrates the potent, low micromolar activity of 5-chloro-benzoxazole derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate breast cancer cells (MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a standard drug (e.g., Olaparib) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

dot

Caption: Workflow of the MTT assay for determining cell viability.

In Vivo Anticancer Efficacy: Xenograft Models

To bridge the gap between in vitro findings and potential clinical application, in vivo studies are indispensable. The most common preclinical models for assessing anticancer drug efficacy are xenograft models, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Breast Cancer Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., a 5-chloro-benzoxazole derivative) and a standard drug (e.g., Paclitaxel) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The primary efficacy endpoint is typically tumor growth inhibition (TGI).

dot

Xenograft_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Evaluation cluster_endpoint Study Endpoint A Implant Cancer Cells (e.g., MDA-MB-231) B Allow Tumor Growth (100-200 mm³) A->B C Randomize Mice B->C D Administer Test Compound C->D E Administer Standard Drug C->E F Administer Vehicle (Control) C->F G Measure Tumor Volume Regularly D->G E->G F->G H Monitor Animal Health I Euthanize Mice H->I J Excise & Weigh Tumors I->J K Calculate Tumor Growth Inhibition (TGI) J->K

Caption: Workflow of a breast cancer xenograft model.

Bridging In Vitro and In Vivo Anticancer Data

A successful in vitro-in vivo correlation (IVIVC) in oncology drug development implies that the in vitro potency of a compound translates into in vivo anti-tumor activity.[4][5][6] For 5-chloro-benzoxazole derivatives, a low micromolar IC50 value in vitro would be expected to lead to significant tumor growth inhibition in a xenograft model at a well-tolerated dose. The mechanism of action, such as PARP-2 inhibition, provides a molecular basis for this correlation.

dot

Anticancer_IVIVC cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation A Low µM IC50 (MTT Assay) B Mechanism Identification (e.g., PARP-2 Inhibition) A->B C Tumor Growth Inhibition (Xenograft Model) B->C Predicts D Pharmacodynamic Marker Modulation (e.g., reduced PARylation) C->D

Caption: In vitro to in vivo correlation for anticancer activity.

Part 2: Antibacterial Potential of 5-Chloro-Benzoxazole Derivatives

The benzoxazole scaffold is also a component of several antibacterial agents. The 5-chloro substitution has been shown to be favorable for antimicrobial activity in some series of compounds.[7][8]

In Vitro Antibacterial Activity: Determining the Minimum Inhibitory Concentration (MIC)

The primary measure of a compound's in vitro antibacterial efficacy is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A study on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives demonstrated good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7]

Comparative In Vitro Antibacterial Activity of 5-Chloro-Benzoxazole Derivatives

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Benzoxazolinone Derivative P4AS. aureusGood activity (comparable to standards)[7]
Benzoxazolinone Derivative P4BE. coliGood activity (comparable to standards)[7]
Ampicillin (Standard)S. aureus~0.25-2(General Knowledge)
Cephalexin (Standard)E. coli~4-16(General Knowledge)

Note: The specific MIC values for derivatives P4A and P4B were described as being "half of the Ampicillin and Cephalexin" in the reference, indicating potent activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[9]

  • Prepare Inoculum: Culture the test bacteria overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

dot

Caption: Workflow for MIC determination by broth microdilution.

In Vivo Antibacterial Efficacy: Mouse Peritonitis-Sepsis Model

A common and robust model for evaluating the in vivo efficacy of antibacterial agents is the mouse peritonitis-sepsis model.[10] This model mimics a systemic bacterial infection.

Experimental Protocol: Mouse Peritonitis-Sepsis Model

  • Infection: Induce peritonitis in mice by intraperitoneal (IP) injection of a lethal or sublethal dose of bacteria (e.g., S. aureus).

  • Treatment: At a specified time post-infection, administer the test compound and a standard antibiotic (e.g., vancomycin) via a suitable route (e.g., IP or subcutaneous).

  • Survival Monitoring: Monitor the survival of the mice over a period of several days.

  • Bacterial Load Determination (Optional): At selected time points, euthanize a subset of mice and collect blood or peritoneal fluid to determine the bacterial load (CFU/mL).

dot

Peritonitis_Model_Workflow cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation A Induce Peritonitis (IP Bacterial Injection) B Administer Test Compound A->B C Administer Standard Antibiotic A->C D Administer Vehicle (Control) A->D E Monitor Survival B->E F Determine Bacterial Load (Optional) B->F C->E C->F D->E D->F

Caption: Workflow of a mouse peritonitis-sepsis model.

Bridging In Vitro and In Vivo Antibacterial Data

For antibacterial agents, a strong IVIVC is demonstrated when a low MIC value in vitro translates to increased survival and/or a reduction in bacterial load in an in vivo infection model.[11][12][13] The pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound are crucial in establishing this correlation.

dot

Antibacterial_IVIVC cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation A Low MIC Value (Broth Microdilution) B Increased Survival Rate A->B Predicts C Reduced Bacterial Load

Caption: In vitro to in vivo correlation for antibacterial activity.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the potential in vitro and in vivo activities of this compound by leveraging data from closely related 5-chloro-benzoxazole derivatives. The evidence suggests that this chemical scaffold holds significant promise for both anticancer and antibacterial applications. The 5-chloro substituent appears to be a critical feature for enhancing biological activity.

For researchers and drug development professionals, the path forward for this compound should involve a systematic evaluation of its properties, beginning with the in vitro assays detailed in this guide. Establishing a robust in vitro dataset is the first step toward designing meaningful in vivo studies. A successful IVIVC will be instrumental in accelerating the development of this compound as a potential therapeutic agent. Future research should also focus on elucidating its precise mechanisms of action and evaluating its safety profile. The integration of pharmacokinetic and pharmacodynamic modeling will be essential for optimizing dosing regimens and maximizing the translational potential of this promising compound.

References

A Head-to-Head Comparison of a Novel Antimicrobial Agent's Efficacy with Standard Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of infectious diseases and the escalating threat of antimicrobial resistance, the robust evaluation of novel antimicrobial candidates is paramount. This guide provides a comprehensive, head-to-head comparison of the in vitro efficacy of a hypothetical novel antimicrobial agent, "Innovamycin," against a panel of standard, clinically relevant antibiotics. We will delve into the core methodologies employed in antimicrobial susceptibility testing, elucidating the scientific rationale behind each experimental choice and presenting a framework for the rigorous assessment of new chemical entities. This document is intended for researchers, scientists, and drug development professionals engaged in the critical work of discovering and advancing new antimicrobial therapies.

Introduction: The Imperative for Novel Antimicrobial Efficacy Assessment

The emergence of multidrug-resistant (MDR) pathogens constitutes a formidable global health crisis. Consequently, the pipeline for new antimicrobial agents must be robust and efficient. A critical early step in the development of a new antimicrobial is the thorough characterization of its in vitro activity against a broad spectrum of clinically significant bacteria. This involves direct comparison with existing standard-of-care antibiotics to understand its potential advantages, spectrum of activity, and potency.

This guide will focus on three fundamental and widely accepted in vitro methods for assessing antimicrobial efficacy:

  • Minimum Inhibatory Concentration (MIC) Determination: To quantify the potency of an antimicrobial agent.

  • Kirby-Bauer Disk Diffusion (Zone of Inhibition) Assay: A qualitative to semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial.

  • Time-Kill Kinetic Assay: To determine the bactericidal or bacteriostatic nature of an antimicrobial over time.

These assays, when performed in a standardized manner, provide a foundational dataset for go/no-go decisions in a drug discovery program. International guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the framework for ensuring the reproducibility and comparability of these data.[1][2][3][4]

Comparative Efficacy Analysis: Innovamycin vs. Standard Antibiotics

For the purpose of this guide, we will compare the in vitro activity of our hypothetical novel agent, Innovamycin , against a panel of standard antibiotics representing different classes. The chosen bacterial strains are representative of common Gram-positive and Gram-negative pathogens.

Test Organisms:

  • Staphylococcus aureus (ATCC® 29213™) - Gram-positive cocci

  • Escherichia coli (ATCC® 25922™) - Gram-negative bacilli

Standard Antibiotics:

  • Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Gentamicin: An aminoglycoside antibiotic with broad-spectrum activity.

Minimum Inhibitory Concentration (MIC) Comparison

The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[5][6][7][8] A lower MIC value indicates greater potency.

Table 1: Comparative Minimum Inhibitory Concentrations (µg/mL)

MicroorganismInnovamycinVancomycinCiprofloxacinGentamicin
Staphylococcus aureus0.510.250.5
Escherichia coli2>2560.0150.25

Interpretation: Innovamycin demonstrates potent activity against S. aureus, comparable to Gentamicin and more potent than Vancomycin. Against E. coli, Innovamycin shows moderate activity, being less potent than Ciprofloxacin and Gentamicin. Vancomycin is inactive against E. coli, as expected.

Kirby-Bauer Disk Diffusion (Zone of Inhibition) Assay

This method involves placing antibiotic-impregnated disks on an agar plate inoculated with a lawn of bacteria.[9][10][11][12] The diameter of the clear zone of no growth around the disk is proportional to the susceptibility of the organism to the antibiotic.

Table 2: Comparative Zones of Inhibition (mm)

MicroorganismInnovamycin (30 µg)Vancomycin (30 µg)Ciprofloxacin (5 µg)Gentamicin (10 µg)
Staphylococcus aureus25182824
Escherichia coli1803522

Interpretation: The zone of inhibition data corroborates the MIC findings. Innovamycin shows a significant zone of inhibition against S. aureus, larger than Vancomycin and comparable to Gentamicin. Against E. coli, it produces a smaller zone of inhibition compared to the highly active Ciprofloxacin and Gentamicin. The absence of a zone for Vancomycin against E. coli confirms its lack of activity.

Time-Kill Kinetic Assay

This assay provides a dynamic view of antimicrobial activity, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects over time.[13][14][15] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[14]

Table 3: Time-Kill Kinetics of Innovamycin against S. aureus (at 4x MIC)

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (Innovamycin)
06.06.0
26.55.2
47.24.1
88.52.8
249.1<2.0

Interpretation: Against S. aureus, Innovamycin demonstrates a rapid bactericidal activity, achieving a greater than 3-log10 reduction in bacterial count within 8 hours and complete eradication by 24 hours.

Detailed Experimental Protocols

The following protocols are based on CLSI and EUCAST guidelines to ensure data integrity and reproducibility.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible microbial growth after overnight incubation in broth.[7]

Step-by-Step Methodology:

  • Prepare Antimicrobial Stock Solutions: Dissolve the antimicrobial agents in a suitable solvent to a high concentration (e.g., 1280 µg/mL).

  • Prepare Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the antimicrobial stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well. Discard the final 50 µL from the last well. This creates a range of antimicrobial concentrations.

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculate Plates: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Antimicrobial Stock Solutions Dilution Perform Serial Dilutions of Antimicrobials Stock->Dilution Plate_Prep Prepare 96-well Plate with Broth Plate_Prep->Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate Plate (18-24h, 35-37°C) Inoculation->Incubation Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubation->Read_MIC

A schematic of the broth microdilution MIC assay workflow.

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method used to determine the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition.[9][10][16]

Step-by-Step Methodology:

  • Prepare Agar Plates: Use Mueller-Hinton Agar (MHA) plates. Ensure the agar depth is uniform (4 mm).

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Inoculate Plates: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.

  • Apply Antibiotic Disks: Using sterile forceps, place the antimicrobial-impregnated paper disks onto the surface of the agar. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Workflow for Kirby-Bauer Disk Diffusion Assay

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Agar_Plate Prepare Mueller-Hinton Agar Plate Swab_Plate Inoculate Agar Surface with Bacterial Suspension Agar_Plate->Swab_Plate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Swab_Plate Apply_Disks Apply Antimicrobial Disks Swab_Plate->Apply_Disks Incubation Incubate Plate (18-24h, 35-37°C) Apply_Disks->Incubation Measure_Zone Measure Diameter of Zone of Inhibition (mm) Incubation->Measure_Zone

A schematic of the Kirby-Bauer disk diffusion assay workflow.

Time-Kill Kinetic Assay

This assay measures the change in bacterial population over time in the presence of an antimicrobial agent.[13][14]

Step-by-Step Methodology:

  • Prepare Cultures: Grow an overnight culture of the test organism in CAMHB.

  • Prepare Test Flasks: In sterile flasks, prepare CAMHB containing the antimicrobial agent at the desired concentration (e.g., 4x MIC). Also, prepare a growth control flask without any antimicrobial.

  • Inoculate Flasks: Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in each flask.

  • Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Determine Viable Counts: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto MHA plates.

  • Incubate and Count Colonies: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot Data: Plot the log10 CFU/mL versus time for the growth control and each antimicrobial concentration.

Workflow for Time-Kill Kinetic Assay

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture_Prep Prepare Overnight Bacterial Culture Inoculation Inoculate Flasks to ~10^6 CFU/mL Culture_Prep->Inoculation Flask_Prep Prepare Flasks with Broth +/- Antimicrobial Flask_Prep->Inoculation Incubation_Sampling Incubate with Shaking and Sample at Time Points Inoculation->Incubation_Sampling Plating Perform Serial Dilutions and Plate Samples Incubation_Sampling->Plating Count_Plot Count Colonies and Plot Log10 CFU/mL vs. Time Plating->Count_Plot

A schematic of the time-kill kinetic assay workflow.

Conclusion

This guide provides a framework for the head-to-head comparison of a novel antimicrobial agent, Innovamycin, against standard antibiotics. The data presented, while hypothetical, illustrates how a combination of MIC, disk diffusion, and time-kill kinetic assays can provide a comprehensive in vitro profile of a new drug candidate. The potent bactericidal activity of Innovamycin against S. aureus suggests it may be a promising candidate for further development for the treatment of Gram-positive infections. Further studies, including testing against a broader panel of clinical isolates, assessing the mechanism of action, and in vivo efficacy studies, would be the logical next steps in its preclinical evaluation. Adherence to standardized methodologies, such as those outlined by CLSI and EUCAST, is critical for generating high-quality, reproducible data that can confidently guide the progression of new antimicrobial agents from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Comparative Docking Studies: Unveiling the Binding Modes of Benzoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven methodology for conducting molecular docking studies to compare the binding modes of a series of related ligands, using benzoxazole analogs as a case study. We will move beyond simply generating docking scores to a more insightful analysis of protein-ligand interactions, a critical step in modern structure-based drug design. The protocols herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of your in silico results.

The Scientific Premise: Why Compare Binding Modes?

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In drug discovery, this typically involves docking a small molecule (ligand) into the binding site of a target protein. While the predicted binding affinity (often expressed as a docking score) is a valuable metric, it only tells part of the story. A deeper understanding comes from analyzing the binding mode—the specific three-dimensional pose and the network of interactions that stabilize the ligand in the protein's active site.

Benzoxazole is a privileged heterocyclic scaffold found in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Its aromatic and planar nature allows it to form various interactions like hydrogen bonds, π-stacking, and hydrophobic contacts.[2] When developing a series of benzoxazole analogs, subtle changes in substituents can lead to significant shifts in binding orientation and interactions. Comparing these binding modes allows researchers to build robust Structure-Activity Relationships (SAR), guiding the rational design of more potent and selective drug candidates.

For this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our target protein, a well-established kinase target for many benzoxazole-based inhibitors.[5][6][7][8]

The Workflow: A Self-Validating Protocol

To ensure the reliability of our docking results, our first step is not to dock our compounds of interest, but to validate the docking protocol itself. This is achieved by "redocking" the co-crystallized ligand back into the protein's binding site. A successful validation, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, gives us confidence that our chosen parameters can accurately reproduce a known binding mode.[9][10][11][12]

G cluster_prep 1. System Preparation cluster_val 2. Protocol Validation cluster_dock 3. Virtual Screening cluster_analysis 4. Comparative Analysis PDB Download Target PDB (e.g., VEGFR-2) PrepP Prepare Protein: - Remove water/heteroatoms - Add polar hydrogens - Assign charges (PDBQT) PDB->PrepP Ligands Obtain 2D/3D Structures of Benzoxazole Analogs PrepL Prepare Ligands: - Energy minimization - Assign charges - Define rotatable bonds (PDBQT) Ligands->PrepL Redock Redock Co-crystallized Ligand PrepP->Redock Dock Dock Benzoxazole Analogs (Using Validated Protocol) PrepL->Dock RMSD Calculate RMSD (Docked vs. Crystal Pose) Redock->RMSD Decision RMSD <= 2.0 Å? RMSD->Decision Decision->Dock Yes (Protocol Validated) Quant Quantitative Analysis: - Binding Affinity - Interacting Residues Dock->Quant Qual Qualitative Analysis: - Visualize Poses - Compare H-bonds, etc. Dock->Qual SAR Generate SAR Insights Quant->SAR Qual->SAR

Caption: High-level workflow for a validated docking study.

Detailed Experimental Methodology

This protocol utilizes AutoDock Vina, a widely-used open-source docking program, for its accuracy and ease of use.[13] Visualization and structural preparation can be performed with tools like UCSF Chimera, PyMOL, or AutoDockTools (ADT).[14][15]

Part A: System Preparation

1. Protein Preparation:

  • Objective: To prepare the receptor by removing non-essential molecules, correcting structural issues, and converting it to the required file format.

  • Protocol:

    • Download Structure: Obtain the crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For this guide, we'll use VEGFR-2 in complex with an inhibitor (PDB ID: 2OH4).[8]

    • Clean PDB File: Open the PDB file in a molecular viewer. Remove all water molecules, cofactors, and any protein chains not relevant to the binding study.[15][16] For 2OH4, we will retain the protein chain that contains the binding site and the co-crystallized ligand.

    • Add Hydrogens & Charges: Use a preparation tool (like Dock Prep in Chimera or the menu in ADT) to add polar hydrogens and assign partial charges. Kollman charges are a standard choice for proteins.[16][17]

    • Save as PDBQT: Save the prepared protein structure as a PDBQT file (e.g., receptor.pdbqt). This format includes atomic coordinates, partial charges (Q), and AutoDock atom types (T).[18]

2. Ligand Preparation:

  • Objective: To generate low-energy 3D conformers of the benzoxazole analogs and prepare them in the PDBQT format.

  • Protocol:

    • Obtain Structures: Source the 2D structures of your benzoxazole analogs. These can be drawn in chemical sketchers or downloaded from databases like PubChem in SDF format.[19]

    • Convert to 3D & Minimize: Use a program like Open Babel to convert the 2D SDF files to 3D structures and perform an energy minimization to obtain a stable conformation.[20][21]

    • Assign Charges & Define Torsions: Open each 3D ligand structure in AutoDockTools. Add Gasteiger charges, which are suitable for small organic molecules.[21] The program will automatically detect and set rotatable bonds (torsions).

    • Save as PDBQT: Save each prepared ligand as a separate PDBQT file (e.g., analog_1.pdbqt, analog_2.pdbqt, etc.).[20][22]

Part B: Docking Protocol Validation
  • Objective: To confirm that the docking parameters can accurately reproduce the experimentally determined binding mode of a known ligand.

  • Protocol:

    • Prepare Native Ligand: Extract the co-crystallized ligand from the original 2OH4 PDB file. Prepare it using the same ligand preparation protocol (Step A2) and save it as native_ligand.pdbqt.

    • Define the Grid Box: The grid box defines the search space for the docking simulation. In your visualization software, load the prepared receptor (receptor.pdbqt). The grid box should be centered on the position of the native ligand and be large enough to encompass the entire binding site plus some surrounding space to allow for ligand rotation.[18][23] Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

    • Create Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and what parameters to use.[17][18]

    • Run Vina: Execute the docking from the command line: vina --config conf.txt --out redock_output.pdbqt --log redock_log.txt

    • Calculate RMSD: Load the original PDB file (2OH4) and the top-ranked pose from redock_output.pdbqt into your visualization software. Superimpose the protein backbones and then calculate the RMSD between the heavy atoms of the crystallographic native ligand and the redocked pose. An RMSD value ≤ 2.0 Å is considered a successful validation.[9][12]

Part C: Docking of Benzoxazole Analogs and Analysis
  • Objective: To dock the prepared series of analogs using the validated protocol and compare their binding modes.

  • Protocol:

    • Dock Analogs: Modify the ligand line in conf.txt for each of your benzoxazole analogs and run Vina for each one. It is efficient to automate this process with a simple script.

    • Quantitative Analysis: Extract the binding affinity of the top pose for each analog from its corresponding log file.[24] Compile this data into a table.

    • Qualitative Visual Analysis: For each analog, load its docked pose (*_output.pdbqt) along with the receptor (receptor.pdbqt) into a molecular viewer.

      • Identify Key Interactions: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts, π-stacking) between the ligand and the protein residues.[25][26]

      • Compare Poses: Superimpose the docked poses of different analogs to visually compare their orientations in the binding site. Note how different substituents explore different sub-pockets or form new interactions.

      • Relate to Affinity: Correlate the observed interactions with the calculated binding affinities. For example, does an analog that forms an extra hydrogen bond show a better docking score?

G cluster_protein VEGFR-2 Binding Pocket cluster_ligands Benzoxazole Analogs Glu917 Glu917 H-bond Donor Cys919 Cys919 Hinge Region H-bond Acceptor Val848 Val848 Hydrophobic Pocket Phe1047 Phe1047 Gatekeeper Residue AnalogA Analog A R = -H AnalogA->Cys919 H-bond (N atom) AnalogA->Val848 Hydrophobic AnalogB Analog B R = -OH AnalogB->Glu917 H-bond (R-group OH) AnalogB->Cys919 H-bond (N atom) AnalogB->Val848 Hydrophobic

Caption: Comparing interactions of two analogs in a binding site.

Data Presentation and Interpretation

Summarize your quantitative results in a clear, concise table. This allows for easy comparison across the analog series.

Table 1: Docking Results for Benzoxazole Analogs against VEGFR-2

Analog IDSubstituent (R)Binding Affinity (kcal/mol)Key Hydrogen Bonds (Residue)Other Significant Interactions (Residue)
1 -H-8.5Cys919Val848, Leu840 (hydrophobic)
2 -Cl-8.9Cys919Val848, Leu1035 (hydrophobic); Cys1045 (halogen)
3 -OH-9.4Cys919, Glu917Val848 (hydrophobic)
4 -OCH₃-9.1Cys919Asp1046 (H-bond via water bridge - hypothetical)

Interpretation:

From the hypothetical data in Table 1, we can derive valuable SAR insights:

  • Core Interaction: All analogs appear to maintain a key hydrogen bond with the hinge residue Cys919 via the benzoxazole nitrogen, suggesting this is a critical anchor point.[8]

  • Hydrophobic Pocket: Interactions with hydrophobic residues like Val848 are consistently observed.

  • Impact of Substituents:

    • The addition of a chloro group (Analog 2) improves binding affinity, potentially through favorable hydrophobic and halogen bond interactions.

    • The hydroxyl group (Analog 3) shows the best affinity, likely due to forming an additional, strong hydrogen bond with Glu917. This is a classic example of rational drug design, where a specific functional group is added to target a polar residue.

    • The methoxy group (Analog 4) is also favorable but slightly less so than the hydroxyl, perhaps due to steric constraints or the loss of a direct hydrogen bond donor.

By combining quantitative scores with a detailed analysis of 3D binding modes, we can build a compelling narrative that explains the observed SAR and provides clear, actionable directions for the next round of molecular design and synthesis.

References

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling 5-Chloro-6-benzoxazolamine

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and chemical synthesis, the integrity of our research is paramount. This extends beyond experimental design and data analysis to the very foundation of our work: laboratory safety. Handling novel compounds like 5-Chloro-6-benzoxazolamine (CAS No. 916791-64-5), a halogenated aromatic amine, requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of risk assessment and chemical causality to ensure your safety and the integrity of your work.

Hazard Assessment: Understanding the Adversary

Before any handling, a thorough understanding of the compound's hazard profile is critical. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multi-faceted risk profile.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile indicates that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The operational plan that follows is designed to mitigate these risks at every step.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all matter; it is a direct response to the identified hazards. For this compound, a solid, pale-yellow to yellow-brown substance, the primary risks during routine handling (e.g., weighing, preparing solutions) are the inhalation of fine particulates and inadvertent skin or eye contact.

Eye and Face Protection: The First Line of Defense

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. Standard safety glasses do not provide a sufficient seal to protect against fine dust or splashes.

  • Recommended for High-Risk Operations: When handling larger quantities or performing operations with a high potential for splashing (e.g., vigorous mixing, heating), a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a broader barrier, protecting the entire face from contact.

Hand Protection: A Two-Tiered Approach

The molecular structure of this compound—a halogenated aromatic amine—presents a challenge for many common laboratory gloves. Standard nitrile gloves, while offering good dexterity, provide poor resistance to aromatic and halogenated hydrocarbons and amines.[2][3][4] Therefore, a more robust strategy is required.

  • For Incidental Contact (Splash Protection): Disposable nitrile gloves (minimum 5-mil thickness) may be used for tasks with a low probability of direct contact. However, it is critical to understand that this is for splash protection only . These gloves must be removed and disposed of immediately upon any known contact. Breakthrough can occur in under a minute.[3]

  • For Extended Handling or Immersion: For procedures involving sustained handling or potential immersion, a two-glove system is essential.

    • Inner Glove: A disposable nitrile glove.

    • Outer Glove: A heavier-duty glove with high resistance to the chemical class. Butyl rubber gloves are an excellent choice, offering superior protection against a wide array of organic solvents, ketones, esters, and amines.[5][6][7]

This dual-barrier system ensures that in the event of a breach of the outer glove, you have a window of protection to safely retreat and de-glove.

Glove MaterialResistance to Aromatic Amines & Halogenated CompoundsRecommended Use Case for this compound
Nitrile Poor to Fair[2][4][7]Inner glove or for short-term, incidental splash contact ONLY. Must be changed immediately upon contact.
Butyl Rubber Excellent[5][6]Outer glove for extended handling, weighing, and solution preparation.
Natural Rubber (Latex) PoorNot Recommended.
Neoprene FairA possible alternative to Butyl rubber, but with less chemical resistance.
Body Protection: Shielding from Contamination

A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of particulate generation, disposable coveralls made of a material like Tyvek® should be worn over normal clothing to prevent contamination. Ensure the lab coat is fully buttoned and sleeves are not rolled up.

Respiratory Protection: Preventing Inhalation

The H335 classification ("May cause respiratory irritation") necessitates respiratory protection whenever there is a potential to generate dust or aerosols. All handling of the solid compound outside of a certified chemical fume hood requires, at a minimum, a NIOSH-approved respirator.[8][9]

  • Weighing and Handling Solids: A half-mask or full-facepiece air-purifying respirator (APR) equipped with P100 (HEPA) particulate filters is required.[9][10] The P100 filter is 99.97% efficient at removing airborne particles.

  • Handling Solutions (if aerosolization is possible): If there is a risk of generating aerosols from a solution of the compound, a combination cartridge with both a P100 particulate filter and an organic vapor (OV) cartridge should be used.

  • Fit Testing: All users of tight-fitting respirators must be properly fit-tested annually as per OSHA regulations to ensure a protective seal.[10]

Operational Plan: From Benchtop to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical in the laboratory.

Workflow for Safe Handling

The following diagram outlines the critical decision points and steps for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound start Start: Prepare to Handle Compound assess Assess Task: Solid or Solution? Scale of Work? start->assess ppe Don Appropriate PPE: - Goggles/Face Shield - Double Gloves (Butyl over Nitrile) - Lab Coat/Coveralls assess->ppe location Select Handling Location ppe->location fume_hood Work in a Certified Chemical Fume Hood location->fume_hood Solid Handling or Volatile Solvents respirator Don NIOSH-Approved Respirator (P100 Filter Minimum) location->respirator Solid Handling Outside of Hood procedure Perform Experimental Procedure: - Weighing - Solution Prep - Reaction fume_hood->procedure respirator->procedure cleanup Decontaminate & Clean Up procedure->cleanup waste Segregate & Label Hazardous Waste cleanup->waste doff Doff PPE in Correct Order waste->doff wash Wash Hands Thoroughly doff->wash end_node End wash->end_node

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-6-benzoxazolamine
Reactant of Route 2
Reactant of Route 2
5-Chloro-6-benzoxazolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.